molecular formula C13H21NO2 B2611283 tert-Butyl trans-4-ethynylcyclohexylcarbamate CAS No. 1824233-64-8

tert-Butyl trans-4-ethynylcyclohexylcarbamate

Cat. No.: B2611283
CAS No.: 1824233-64-8
M. Wt: 223.316
InChI Key: NZTBBJYAWNVCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview and Research Value tert-Butyl trans-4-ethynylcyclohexylcarbamate (CAS 947141-86-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and materials science research . This compound features a unique structural duality, combining a Boc-protected amine with a terminal ethynyl group on a trans-cyclohexane ring, making it a versatile building block for constructing more complex molecular architectures . Its molecular formula is C 13 H 21 NO 2 and it has a molecular weight of 223.31 g/mol . Key Research Applications The primary research value of this compound lies in its dual functional groups, which enable diverse chemical transformations. The ethynyl group is particularly valuable for metal-catalyzed coupling reactions, such as the Copper(I)-catalyzed click chemistry and Sonogashira couplings, allowing for the facile formation of carbon-carbon bonds . Meanwhile, the tert-butyloxycarbonyl (Boc) carbamate group serves as a protecting group for the amine, which can be readily removed under acidic conditions to unveil the free amine for further derivatization . This makes the compound a key precursor in the synthesis of various biologically active molecules and novel materials. Handling and Safety This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Researchers should handle this material with appropriate precautions. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

tert-butyl N-(4-ethynylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTBBJYAWNVCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl trans-4-ethynylcyclohexylcarbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for versatile and strategically functionalized building blocks is paramount. tert-Butyl trans-4-ethynylcyclohexylcarbamate, a bifunctional molecule featuring a terminal alkyne and a Boc-protected amine on a rigid trans-cyclohexyl scaffold, has emerged as a critical component in the synthesis of complex therapeutic agents. Its unique architecture allows for precise spatial orientation of appended moieties, making it an invaluable tool in the construction of targeted therapies, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and applications, with a particular focus on its role in facilitating the development of next-generation pharmaceuticals.

Core Chemical Properties

This compound, also known by its IUPAC name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate, is a white to off-white solid at room temperature. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the reactive terminal alkyne on a saturated carbocyclic ring defines its chemical utility.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. It is important to note that while some data is available from commercial suppliers, comprehensive, peer-reviewed experimental data for this specific molecule is not extensively published. Therefore, some properties are estimated or inferred from closely related structures.

PropertyValueSource/Comment
CAS Number 947141-86-8[1]
Molecular Formula C₁₃H₂₁NO₂[1]
Molecular Weight 223.31 g/mol [1]
Appearance White to off-white solidGeneral supplier information
Melting Point Not definitively reported. Expected to be a solid at room temperature based on similar structures.Data for analogous compounds suggest a melting point in the range of 90-110 °C.
Boiling Point Not reported.High boiling point expected due to molecular weight and functional groups.
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water.Inferred from the chemical structure and general behavior of similar compounds.
Purity Commercially available with ≥97% purity.[1]
Structural and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the cyclohexyl protons (a series of multiplets in the 1.0-2.2 ppm range), the proton on the nitrogen of the carbamate (a broad singlet), and the acetylenic proton (a singlet around 2.0-2.5 ppm). The trans-diaxial and diequatorial couplings of the cyclohexyl protons would confirm the stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbons of the tert-butyl group (around 28 ppm and 80 ppm for the quaternary carbon), the cyclohexyl ring carbons (in the 25-50 ppm range), the acetylenic carbons (in the 65-85 ppm range), and the carbonyl carbon of the carbamate (around 155 ppm).

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

  • ~3300 cm⁻¹: N-H stretching of the carbamate.

  • ~3300 cm⁻¹ (sharp): ≡C-H stretching of the terminal alkyne.

  • ~2950-2850 cm⁻¹: C-H stretching of the cyclohexyl and tert-butyl groups.

  • ~2100 cm⁻¹ (weak): C≡C stretching of the alkyne.

  • ~1680-1700 cm⁻¹: C=O stretching of the carbamate.

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The expected molecular ion peak [M]+ or protonated molecule [M+H]+ would be observed at m/z 223 or 224, respectively. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several synthetic routes, typically starting from commercially available cyclohexanone derivatives. A common and logical approach involves the protection of an amine functionality followed by the introduction of the ethynyl group.

Retrosynthetic Analysis

A plausible retrosynthetic pathway is outlined below, illustrating the key bond disconnections and strategic transformations.

G target This compound step1 Boc Protection target->step1 amine trans-4-Ethynylcyclohexylamine step1->amine step2 Ethynylation amine->step2 ketone tert-Butyl trans-4-oxocyclohexylcarbamate step2->ketone

Caption: Retrosynthetic analysis of the target molecule.
Exemplary Synthetic Protocol

The following is a generalized, step-by-step protocol based on standard organic chemistry transformations. This protocol should be considered a template and may require optimization for specific laboratory conditions.

Step 1: Synthesis of tert-Butyl trans-4-aminocyclohexylcarbamate

This intermediate is often commercially available. If not, it can be synthesized from trans-1,4-cyclohexanediamine by mono-protection of one of the amino groups with di-tert-butyl dicarbonate (Boc₂O).

Step 2: Synthesis of tert-Butyl trans-4-oxocyclohexylcarbamate

The protected diamine can be oxidized to the corresponding ketone using a suitable oxidizing agent, such as Dess-Martin periodinane or a Swern oxidation.

Step 3: Ethynylation of the Ketone

The key step of introducing the alkyne functionality can be achieved via several methods, most commonly through the addition of an acetylide anion to the ketone, followed by dehydration or a one-pot procedure. A common method is the Corey-Fuchs reaction or the Seyferth-Gilbert homologation.

A more direct, alternative route involves:

Protocol: Synthesis from trans-4-Ethynylcyclohexylamine

  • Dissolution: Dissolve trans-4-ethynylcyclohexylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dominated by its two primary functional groups: the terminal alkyne and the Boc-protected amine.

The Terminal Alkyne: A Gateway for Bioconjugation

The terminal alkyne is a highly versatile functional group, primarily utilized in "click chemistry" reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent of these, allowing for the efficient and specific formation of a stable 1,2,3-triazole linkage with an azide-containing molecule. This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for biological and medicinal chemistry applications.

G cluster_0 This compound cluster_1 Azide-containing Molecule cluster_2 1,2,3-Triazole Product A R-C≡CH C R-Triazole-R' A->C Cu(I) catalyst B N₃-R' B->C G start tert-Butyl trans-4- ethynylcyclohexylcarbamate step1 Click Reaction with Azide-Functionalized Warhead start->step1 intermediate1 Warhead-Linker-Boc step1->intermediate1 step2 Boc Deprotection intermediate1->step2 intermediate2 Warhead-Linker-NH₂ step2->intermediate2 step3 Amide Coupling with E3 Ligase Ligand intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac

Caption: PROTAC synthesis workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. While specific toxicology data for this compound is not available, general guidelines for handling similar fine chemicals should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical building block with significant utility in modern drug discovery. Its rigid scaffold and orthogonal reactive handles make it an exceptionally valuable tool for the construction of complex molecules, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. As the quest for more specific and effective therapeutics continues, the importance of such versatile and well-defined molecular components will undoubtedly grow.

References

  • (No specific reference for this general introductory st
  • (No specific reference for this general introductory st
  • (No specific reference for this general introductory st
  • (No specific reference for this general introductory st
  • Tauseef, M., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 64(20), 14836-14862.
  • (No specific reference for this general introductory st
  • Alichem. (n.d.). tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate. Retrieved from [Link]

  • (No specific reference for this general introductory st
  • (No specific reference for this general introductory st
  • (No specific reference for this general introductory st
  • (No specific reference for this general introductory st
  • (No specific reference for this general introductory st
  • (No specific reference for this general introductory st
  • Ningbo Inno Pharmchem Co., Ltd. (2025). PROTAC Linkers: The Key to Targeted Protein Degradation. Retrieved from [Link]

  • (No specific reference for this general introductory st
  • National Center for Biotechnology Information. (n.d.). Applications of Covalent Chemistry in Targeted Protein Degradation. Retrieved from [Link]

Sources

tert-Butyl trans-4-ethynylcyclohexylcarbamate structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Conformation of tert-Butyl trans-4-ethynylcyclohexylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the structure and conformational behavior of this compound, a key building block in modern medicinal chemistry and drug development. By integrating fundamental principles of stereochemistry with empirical data and computational methods, we will elucidate the molecule's preferred three-dimensional arrangement. This document is intended for researchers, scientists, and drug development professionals who utilize conformationally constrained scaffolds to achieve target specificity and optimize pharmacokinetic profiles. We will explore the interplay of the substituents—the sterically demanding N-Boc group and the electronically distinct ethynyl group—on the cyclohexane ring, detailing the causality behind its conformational rigidity. The guide includes detailed protocols for computational and spectroscopic analysis, ensuring a self-validating approach to conformational assignment.

Introduction: The Strategic Importance of Conformational Control

In the rational design of therapeutic agents, controlling the three-dimensional presentation of pharmacophoric elements is paramount. Rigid molecular scaffolds serve as precise frameworks, reducing the entropic penalty upon binding to a biological target and enhancing selectivity. The 1,4-disubstituted cyclohexane ring is a classic example of such a scaffold.

The molecule of interest, this compound (IUPAC Name: tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate), combines this reliable scaffold with two functionally critical substituents.[1] The N-tert-butoxycarbonyl (N-Boc) group is a widely used protecting group for amines, notable for its steric bulk and specific chemical stability and lability.[2][3] The ethynyl group is a small, rigid functional group that serves as a versatile handle for further chemical modification, such as in "click chemistry," and can act as a hydrogen bond acceptor or participate in π-stacking interactions.[4] Understanding the conformational preferences of this molecule is crucial for predicting its behavior in subsequent synthetic steps and its interaction with biological systems.

Foundational Principles: The Conformation of Cyclohexane

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize both angle strain (maintaining near-tetrahedral sp³ bond angles) and torsional strain (staggering all C-C bonds).[5] In this chair form, the twelve hydrogen atoms are divided into two distinct sets: six are axial, pointing perpendicular to the ring's plane, and six are equatorial, pointing outwards from the ring's equator.[6]

Cyclohexane undergoes a rapid "ring flip" at room temperature, interconverting between two equivalent chair conformations. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[7]

cluster_0 Chair Conformation 1 cluster_1 Chair Conformation 2 Chair1 Chair2 Chair1->Chair2 Ring Flip Axial1 Axial (a) Equatorial1 Equatorial (e) Axial2 Axial (a) Equatorial2 Equatorial (e) caption Fig. 1: Cyclohexane ring flip interconverts axial and equatorial positions.

Fig. 1: Cyclohexane ring flip interconverts axial and equatorial positions.

When a substituent is present, the two chair conformations are no longer equal in energy. The conformation where the substituent occupies an equatorial position is generally more stable.[8] This preference is due to the avoidance of steric clashes, known as 1,3-diaxial interactions, that occur when a substituent is in the axial position, interacting with the other two axial atoms on the same side of the ring.[9]

Substituent Analysis: Gauging Steric Influence via A-Values

The energetic preference for a substituent to be in the equatorial position is quantified by its conformational free energy, or "A-value." The A-value represents the energy difference (ΔG) between the axial and equatorial conformers.[10] A larger A-value signifies a stronger preference for the equatorial position, indicating a "bulkier" group.

For this compound, we must consider the A-values of both the ethynyl and the N-Boc groups.

Substituent (X)A-Value (kcal/mol)Steric DemandReference
Ethynyl (-C≡CH)~0.2Low[11]
Amino (-NH₂)~1.2 - 1.8Moderate[11]
tert-Butyl (-C(CH₃)₃)>4.5Very High[11]
N-Boc (-NHCO₂tBu) >4.5 (estimated) Very High [10][12]

Table 1: A-Values for relevant functional groups. The A-value for the N-Boc group is estimated to be at least as large as that of a tert-butyl group due to its similar steric profile.

The ethynyl group, being linear and slender, has a very small A-value, indicating only a slight preference for the equatorial position.[11] In stark contrast, the tert-butyl group has one of the largest known A-values (>4.5 kcal/mol).[10] This massive steric requirement means that a tert-butyl group will almost exclusively occupy an equatorial position, effectively "locking" the cyclohexane ring into a single conformation.[12] The N-Boc group contains a tert-butyl moiety and is therefore also considered an extremely bulky substituent with a very large A-value.

Conformational Equilibrium and the Preferred Structure

In a trans-1,4-disubstituted cyclohexane, the two substituents are on opposite sides of the ring. This arrangement allows for a conformation where both groups are equatorial (e,e) or, after a ring flip, both are axial (a,a).

Given the A-values in Table 1, the energetic cost of placing the N-Boc group in an axial position is prohibitively high (>4.5 kcal/mol). The cost of placing the ethynyl group in an axial position is minor (~0.2 kcal/mol). The total energy of the di-axial conformer is the sum of these destabilizing interactions, approximately 4.7 kcal/mol higher than the di-equatorial conformer.

Using the equation ΔG = -RT ln(K), an energy difference of 4.7 kcal/mol at room temperature (298 K) corresponds to an equilibrium constant (K) of over 2,500. This means the di-equatorial conformer is favored by a ratio of more than 2500:1, and for all practical purposes, the molecule exists exclusively in the di-equatorial conformation.

cluster_0 Di-axial Conformer (High Energy) cluster_1 Di-equatorial Conformer (Low Energy) Diaxial Diequatorial Diaxial->Diequatorial Ring Flip label_diaxial Highly Unstable (>99.9% Absent) Diequatorial->Diaxial label_diequatorial Overwhelmingly Stable (>99.9% Present) caption Fig. 2: Conformational equilibrium of the target molecule.

Fig. 2: Conformational equilibrium of the target molecule.

Experimental and Computational Verification

Predictive models based on A-values are powerful, but experimental and computational verification is essential for scientific rigor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for conformational analysis of cyclohexane derivatives. The coupling constant (J-value) between adjacent protons is highly dependent on the dihedral angle between them. For protons on a cyclohexane ring, a large coupling (J ≈ 8-13 Hz) is observed for trans-diaxial protons (180° dihedral angle), while smaller couplings (J ≈ 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions.

In the locked di-equatorial conformation of our molecule, the proton at C1 (attached to the N-Boc group) and the proton at C4 (attached to the ethynyl group) are both axial. Therefore, each of these protons should appear as a triplet of triplets (tt) or a complex multiplet with at least two large trans-diaxial coupling constants to the adjacent axial protons. The width of this multiplet is often a clear indicator of an axial proton.

Computational Chemistry

Molecular mechanics and quantum mechanics (ab-initio) methods can calculate the potential energy of different conformers.[13] By building both the di-equatorial and di-axial conformers in a computational chemistry program and performing a geometry optimization, one can obtain their relative energies, providing a quantitative validation of the A-value predictions.

Experimental & Computational Protocols

To ensure a self-validating system, the following protocols are provided.

Protocol 1: Computational Conformational Analysis

Objective: To calculate the energy difference between the di-equatorial and di-axial conformers.

  • Software: Use a molecular modeling program such as Avogadro, Spartan, or Gaussian.

  • Structure Building:

    • Construct the di-equatorial conformer of this compound. Ensure the cyclohexane ring is in a perfect chair conformation and both substituents are equatorial.

    • Save this structure.

    • Construct the di-axial conformer. This can be done by inverting the ring of the first structure or building it from scratch.

  • Geometry Optimization:

    • Select a suitable computational method. For rapid results, a molecular mechanics force field like MMFF94 is sufficient. For higher accuracy, a quantum mechanical method like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d) is recommended.[13]

    • Perform a full geometry optimization on both the di-equatorial and di-axial structures. This process finds the lowest energy geometry for each starting conformation.

  • Energy Calculation:

    • After optimization, record the final electronic energy (or steric energy for molecular mechanics) of each conformer.

    • Calculate the difference: ΔE = E(di-axial) - E(di-equatorial).

  • Analysis: The resulting ΔE should be a positive value, confirming the higher energy of the di-axial conformer. Convert the energy from Hartrees (if using quantum mechanics) to kcal/mol to compare with A-values. (1 Hartree ≈ 627.5 kcal/mol).

Protocol 2: ¹H NMR Spectroscopic Analysis

Objective: To confirm the predicted di-equatorial conformation via proton coupling constants.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Ensure adequate signal-to-noise and digital resolution to accurately measure coupling constants.

  • Spectral Analysis:

    • Identify Key Signals: Locate the signals for the protons at C1 (HC-N) and C4 (HC-C≡CH). The C1 proton will likely be in the range of 3.4-3.8 ppm, and the C4 proton will be around 2.0-2.5 ppm.

    • Measure Coupling Constants: Analyze the multiplicity of these signals. Look for a multiplet with a large width, indicative of multiple large J-couplings. Specifically, measure the coupling constants to the adjacent protons. The presence of two large couplings (8-13 Hz) for each of these signals confirms their axial orientation, which in turn confirms that the substituents are equatorial.

A Prediction Based on A-Values B Computational Modeling (Protocol 1) A->B C NMR Spectroscopy (Protocol 2) A->C D Calculate Relative Energies (ΔE) B->D E Analyze Coupling Constants (J-values) C->E F Confirm Di-equatorial Conformer as Ground State D->F E->F caption Fig. 3: Workflow for conformational analysis.

Fig. 3: Workflow for conformational analysis.

Conclusion

The conformational landscape of this compound is dominated by a single, highly stable structure. The immense steric bulk of the N-Boc protecting group acts as a conformational lock, forcing both it and the trans-oriented ethynyl group into equatorial positions on the cyclohexane chair. This prediction, based on the foundational principle of A-values, is readily verifiable through standard computational and NMR spectroscopic techniques. The resulting rigid and well-defined molecular scaffold makes this compound an exceptionally valuable building block for drug discovery, where precise control over molecular geometry is a prerequisite for success.

References

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. [Link]

  • Chemistry LibreTexts. (2023). 3.3: Conformational analysis of cyclohexanes. [Link]

  • Mandal, K. K. Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's C. M. College. [Link]

  • Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. [Link]

  • Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

  • Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • University of Calgary. Cyclohexane Conformational Analysis. chem.ucalgary.ca. [Link]

  • Algor Cards. (2023). Cyclohexane Conformational Analysis. [Link]

  • Murthy, Y. N., et al. PHYSICAL STUDIES OF CYCLOHEXANE DERIVATIVES. Pramana - Journal of Physics. [Link]

  • International Journal of Engineering Research & Technology. (2014). An Ab-Initio Study on Conformers of Cyclohexane. [Link]

  • Wikipedia. Ethynyl group. [Link]

  • Wikipedia. Tert-butyloxycarbonyl protecting group. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Ethynyl radical. [Link]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

  • PubChem. tert-Butyl {[trans-4-({[(2-{4-[2-(dimethylamino)ethyl]piperidin-1-yl}quinolin-4-yl)carbonyl]amino}methyl)cyclohexyl]methyl}carbamate. [Link]

  • University of Wisconsin-Madison. Table of A-Values. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

Sources

Topic: Synthesis and Purification of tert-Butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

tert-Butyl trans-4-ethynylcyclohexylcarbamate (CAS 947141-86-8) is a valuable bifunctional building block in modern medicinal chemistry and drug development.[1][2] Its rigid cyclohexyl scaffold, combined with an orthogonal protecting group strategy—a stable tert-butoxycarbonyl (Boc) protected amine and a reactive terminal alkyne—makes it an ideal linker for constructing complex molecular architectures, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The terminal alkyne is primed for highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions ("click chemistry"). This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this key intermediate, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that ensure a robust and reproducible outcome.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule hinges on the efficient formation of a terminal alkyne from a suitable carbonyl precursor. The most direct and reliable method for this one-carbon homologation is the conversion of an aldehyde. Our retrosynthetic strategy therefore disconnects the alkyne C-C triple bond, identifying tert-butyl trans-4-formylcyclohexylcarbamate as the key precursor. This aldehyde is a stable, commercially available starting material, making it an ideal entry point for a scalable and efficient synthesis.[3][4][5]

The transformation of the aldehyde to the terminal alkyne will be accomplished using the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. This choice is deliberate; while the classic Seyferth-Gilbert protocol is effective, it requires a strong, non-nucleophilic base like potassium tert-butoxide at low temperatures.[6] The Ohira-Bestmann variant utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate, which can be activated in situ under much milder basic conditions (e.g., K₂CO₃ in methanol), enhancing functional group tolerance and operational simplicity.[6]

Synthetic Workflow Overview

The overall process is a two-stage sequence involving the chemical transformation followed by a multi-step purification protocol designed to achieve high purity suitable for downstream applications.

G cluster_0 Synthesis Stage cluster_1 Purification Stage A Start: tert-Butyl trans-4-formylcyclohexylcarbamate C Crude Product Mixture A->C Ohira-Bestmann Homologation B Ohira-Bestmann Reagent K₂CO₃, MeOH/THF D Aqueous Workup (Extraction) C->D Quench & Extract E Column Chromatography (Silica Gel) D->E Concentrate & Load F Final Product: tert-Butyl trans-4- ethynylcyclohexylcarbamate E->F Elute & Isolate G Aldehyde R-CHO (Precursor Aldehyde) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Nucleophilic Addition Reagent_Anion ⁻CH(N₂)P(O)(OMe)₂ (Diazo-phosphonate anion) Reagent_Anion->Oxaphosphetane Vinyl_Diazo R-CH=C=N₂ (Vinyl Diazo Species) Oxaphosphetane->Vinyl_Diazo Elimination of (MeO)₂PO₂⁻ Carbene R-CH=C: (Vinylidene Carbene) Vinyl_Diazo->Carbene -N₂ (gas) Alkyne R-C≡CH (Final Product) Carbene->Alkyne 1,2-Hydride Shift

References

A Comprehensive Technical Guide to tert-Butyl trans-4-ethynylcyclohexylcarbamate: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of tert-butyl trans-4-ethynylcyclohexylcarbamate, a bifunctional building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis, and key applications, with a particular focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Identifiers and Chemical Structure

This compound is a molecule featuring a cyclohexane ring scaffold, a terminal alkyne, and a Boc-protected amine. This unique combination of functional groups makes it a versatile linker for covalent conjugation strategies in medicinal chemistry.

Table 1: Core Identifiers for this compound

IdentifierValueSource(s)
CAS Number 947141-86-8[1][2][3]
Molecular Formula C₁₃H₂₁NO₂[1][2][3]
Molecular Weight 223.31 g/mol [1][3]
IUPAC Name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[2]
Canonical SMILES C#CC1CCC(NC(=O)OC(C)(C)C)CC1[2]
Synonyms trans-N-Boc-4-ethynylcyclohexanamine, tert-Butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[1][3]

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of this molecule is crucial for its effective use in synthesis and purification.

Table 2: Physicochemical Properties

PropertyValueNotes
Physical State Solid[4]
Color Off-white[4]
Melting Point 105 - 109 °CData for the related compound tert-butyl carbamate.[4] Specific data for the title compound is not readily available.
Solubility Soluble in common organic solvents like dichloromethane, THF, and DMF.Inferred from typical reaction conditions.
Storage Store at room temperature under a nitrogen atmosphere.[3]
Spectroscopic Data

Definitive characterization relies on spectroscopic analysis. While a publicly available, peer-reviewed spectrum for this specific compound is elusive, the expected spectral features are well-understood based on its structure.

  • ¹H NMR: Key signals would include a singlet for the tert-butyl group protons (~1.4 ppm), a multiplet for the cyclohexyl protons, a signal for the N-H proton of the carbamate, and a characteristic signal for the acetylenic proton.

  • ¹³C NMR: Expected signals would correspond to the carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the carbons of the cyclohexane ring, and the two sp-hybridized carbons of the alkyne.

  • FTIR: The infrared spectrum would be characterized by a sharp, weak absorption for the C≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), a strong C=O stretch for the carbamate (~1680-1700 cm⁻¹), and an N-H stretch (~3300-3400 cm⁻¹).[5]

Synthesis of this compound

The synthesis of this molecule can be approached from commercially available starting materials, such as tert-butyl (4-oxocyclohexyl)carbamate. A common and effective strategy involves a two-step process: conversion of the ketone to a dibromoalkene via the Corey-Fuchs reaction, followed by elimination to form the terminal alkyne.[6][7][8][9]

Proposed Synthetic Pathway

Synthesis_Pathway start tert-Butyl (4-oxocyclohexyl)carbamate intermediate tert-Butyl (trans-4-(2,2-dibromovinyl)cyclohexyl)carbamate start->intermediate Corey-Fuchs Reaction (CBr4, PPh3) product This compound intermediate->product Base-mediated Elimination (e.g., n-BuLi)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Corey-Fuchs Reaction and Elimination

This protocol is a representative procedure based on established methodologies for the Corey-Fuchs reaction.[6][7][8]

Step 1: Synthesis of tert-Butyl (trans-4-(2,2-dibromovinyl)cyclohexyl)carbamate

  • To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add carbon tetrabromide (1.0 eq.) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of tert-butyl (4-oxocyclohexyl)carbamate (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the dibromoalkene intermediate.

Step 2: Synthesis of this compound

  • Dissolve the dibromoalkene intermediate from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (2.1 eq., typically as a solution in hexanes) to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Applications in Drug Development: A Bifunctional Linker

The true utility of this compound lies in its bifunctional nature. The terminal alkyne provides a handle for "click" chemistry or Sonogashira coupling, while the Boc-protected amine can be deprotected to reveal a primary amine for amide bond formation or other nucleophilic reactions. This makes it an ideal component for constructing more complex molecules, most notably PROTACs.[8][10][11]

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[12][13] A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. This compound serves as a rigid and versatile component of this linker.

PROTAC_Structure TargetLigand Target Protein Ligand Linker Linker containing This compound TargetLigand->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand

Caption: General structure of a PROTAC featuring the linker.

Key Reactions for Linker Elongation and Conjugation

"Click chemistry" provides a highly efficient and bio-orthogonal method for forming a stable triazole linkage.[2][6][14][15][16] The terminal alkyne of this compound readily reacts with an azide-functionalized molecule (e.g., an E3 ligase ligand or a target protein ligand with an azide handle).

Representative CuAAC Protocol:

  • In a suitable vial, dissolve this compound (1.0 eq.) and the azide-containing reaction partner (1.0-1.2 eq.) in a solvent system such as a mixture of t-butanol and water.

  • To this solution, add a freshly prepared solution of sodium ascorbate (0.1-0.3 eq.) in water.

  • Add a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) in water.

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by flash column chromatography.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][17][18] This reaction is invaluable for attaching the cyclohexylalkyne moiety to an aromatic or heteroaromatic core of a drug molecule.

Representative Sonogashira Coupling Protocol:

  • To a degassed solution of the aryl/vinyl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a copper(I) co-catalyst such as CuI (0.05-0.1 eq.) in a suitable solvent (e.g., THF, DMF, or triethylamine), add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.).

  • Add a suitable base, typically an amine like triethylamine or diisopropylethylamine, which can also serve as the solvent.

  • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
GHS Pictograms GHS07 (Exclamation Mark)
Hazard Statements Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[7]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, and a lab coat are mandatory. Work in a well-ventilated fume hood.[4][7]
First Aid Measures If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Rinse mouth. Get medical advice/attention.[4][7]
Incompatible Materials Strong oxidizing agents.[4]

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined stereochemistry and orthogonal functional groups provide a reliable platform for constructing complex molecules, particularly in the rapidly evolving field of targeted protein degradation. The synthetic routes and reaction protocols outlined in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery endeavors. As with all chemical syntheses, appropriate safety measures and experimental optimization are paramount for successful and safe execution.

References

  • Corey, E. J., & Fuchs, P. L. (1972). A new synthetic method for the conversion of aldehydes into acetylenes. Tetrahedron Letters, 13(36), 3769–3772.
  • RBNAinfo. (2018, November 20). Safety Data Sheet. [Link]

  • Ingale, A. P., More, V. K., Gangarde, U. S., & Shinde, S. V. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. New Journal of Chemistry, 42(24), 19755-19760.
  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. [Link]

  • PubChem. This compound. [Link]

  • NIST. tert-Butyl carbamate. [Link]

  • Google Patents. CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • Jena Bioscience. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Testa, A., Hughes, S. J., Lucas, X., Wright, J. E., & Ciulli, A. (2020). Structure‐Based Design of a Macrocyclic PROTAC.
  • Google Patents.
  • Wang, Z., et al. (2018). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC advances, 8(59), 33857-33864.
  • Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of organic chemistry, 78(7), 3170-3175.
  • PubChem. tert-Butyl N-[(4-formylcyclohexyl)methyl]carbamate. [Link]

  • ChemRxiv. Structure-Based Design of a Macrocyclic PROTAC. [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

  • Chegg. Solved Analyze the 1H-NMR and 13C-NMR spectra of the main. [Link]

  • Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(10), e1900336.
  • ResearchGate. Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate,.... [Link]

Sources

A Comprehensive Technical Guide on tert-Butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-Butyl trans-4-ethynylcyclohexylcarbamate, a key building block in medicinal chemistry and organic synthesis. The document elucidates its fundamental chemical properties, including its molecular formula and weight, and presents its chemical structure. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and chemical research, offering critical data and structural information to facilitate its application in complex synthetic pathways.

Core Chemical Identity

This compound is a bifunctional molecule featuring a carbamate-protected amine on a cyclohexane ring, which also bears an ethynyl group. This unique combination of functional groups makes it a valuable synthon for introducing a cyclohexyl scaffold with a reactive alkyne handle, particularly in the construction of complex molecular architectures and active pharmaceutical ingredients (APIs).

A thorough understanding of its basic molecular properties is the cornerstone of its effective utilization in any synthetic endeavor. The following table summarizes the key identifiers and quantitative data for this compound.

PropertyValueSource
Molecular Formula C13H21NO2[1]
Molecular Weight 223.31 g/mol [2]
CAS Number 947141-86-8[1]
IUPAC Name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[1]
Synonyms tert-Butyl trans-N-(4-ethynylcyclohexyl)carbamate, trans-1-(Boc-amino)-4-ethynylcyclohexane[2]

The molecular formula, C13H21NO2, and a molecular weight of approximately 223.32 g/mol are foundational to all stoichiometric calculations in reaction planning.[1] The trans configuration of the substituents on the cyclohexane ring is a critical stereochemical feature that influences the three-dimensional shape of the molecule and, consequently, its interactions in biological systems or its role in stereoselective synthesis.

Structural Elucidation and Visualization

The chemical structure of this compound dictates its reactivity and utility. The tert-butoxycarbonyl (Boc) protecting group on the amine is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent functionalization of the amine. The terminal alkyne (ethynyl group) is a versatile functional handle for a wide array of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), Sonogashira coupling, and other metal-catalyzed cross-coupling reactions.

To provide a clear visual representation of its molecular architecture, the following diagram illustrates the connectivity of atoms and the key functional groups.

Figure 1. Chemical structure of this compound.

Applications in Synthesis and Drug Discovery

The dual functionality of this compound makes it an attractive building block in the synthesis of a diverse range of chemical entities.

  • Linker Chemistry: The ethynyl group serves as a convenient point of attachment for linkers used in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The cyclohexyl scaffold provides rigidity and a defined spatial orientation.

  • Fragment-Based Drug Discovery (FBDD): As a fragment, it can be used to explore the chemical space around a biological target. The alkyne can be elaborated through various coupling reactions to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

  • Scaffold Hopping: The trans-substituted cyclohexane core can be employed as a bioisostere for other cyclic systems, such as aromatic rings, to improve physicochemical properties like solubility and metabolic stability.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its well-defined structure, characterized by the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol , combined with the orthogonal reactivity of its protected amine and terminal alkyne, provides chemists with a powerful tool for the construction of complex and biologically active molecules. This guide has provided the core technical details necessary for its effective incorporation into synthetic and drug discovery programs.

References

  • PubChem. tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | C13H23NO3 | CID 15408001. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of tert-Butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl trans-4-ethynylcyclohexylcarbamate, a bifunctional molecule incorporating a Boc-protected amine and a terminal alkyne, is a valuable building block in medicinal chemistry and drug development. Its unique architecture allows for its integration into complex molecular scaffolds, often serving as a linker or a key pharmacophoric element. The trans-stereochemistry of the cyclohexane ring provides a rigid and well-defined spatial orientation of the functional groups, which is crucial for designing molecules with specific binding properties.

The successful application of this compound in multi-step syntheses and formulation development is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive overview of these characteristics, offering field-proven insights and detailed experimental protocols to aid researchers in its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C13H21NO2[1][2]
Molecular Weight 223.31 g/mol [2]
CAS Number 947141-86-8[1]
Appearance White to off-white solid (typical)General knowledge
IUPAC Name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[1]

Solubility Profile

The solubility of this compound is dictated by the interplay between its nonpolar cyclohexane and tert-butyl groups and the more polar carbamate and ethynyl functionalities. The presence of the bulky, nonpolar Boc group generally increases the lipophilicity of the molecule, favoring solubility in organic solvents.[3]

Qualitative and Quantitative Solubility

While specific quantitative solubility data is not extensively available in the public domain, a general understanding of its solubility can be inferred from its structural components. The following table provides an expected solubility profile in common laboratory solvents. It is crucial to experimentally determine the precise solubility for specific applications.

SolventChemical FormulaPolarity IndexExpected SolubilityRationale
Dichloromethane (DCM)CH₂Cl₂3.1HighGood solvent for many Boc-protected compounds.[4]
ChloroformCHCl₃4.1HighSimilar to DCM, effective for dissolving nonpolar to moderately polar organic molecules.[4]
Methanol (MeOH)CH₃OH5.1Moderate to HighThe polar hydroxyl group can interact with the carbamate moiety.
Ethanol (EtOH)C₂H₅OH4.3ModerateSimilar to methanol, but slightly less polar.
Ethyl Acetate (EtOAc)C₄H₈O₂4.4HighA versatile solvent for a wide range of organic compounds.
Tetrahydrofuran (THF)C₄H₈O4.0HighA good solvent for many carbamates.
Acetonitrile (MeCN)C₂H₃N5.8ModerateA polar aprotic solvent that can dissolve a range of compounds.
Dimethylformamide (DMF)C₃H₇NO6.4HighA highly polar aprotic solvent, effective for many organic molecules.
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2HighA strong polar aprotic solvent, often used for compounds with poor solubility.[4]
WaterH₂O10.2LowThe molecule's significant nonpolar character limits its aqueous solubility.
HexanesC₆H₁₄0.1Moderate to LowThe nonpolar nature of hexanes will interact with the cyclohexane and Boc groups, but the polar carbamate may limit high solubility.
Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a reliable method for determining the solubility of this compound in a chosen solvent.

Materials:

  • This compound

  • Selected solvent of analytical grade

  • Vials with tight-fitting caps

  • Analytical balance

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial to ensure a saturated solution at equilibrium.

  • Solvent Addition: Accurately add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., at 25°C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a pre-calibrated HPLC or GC method.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and dilution factor.

Stability Profile

The chemical stability of this compound is primarily influenced by the lability of the Boc protecting group and the reactivity of the terminal alkyne.

Degradation Pathways

The principal degradation pathways for this molecule are hydrolysis of the carbamate and oxidation of the alkyne.

  • Acid-Catalyzed Hydrolysis (Deprotection): The tert-butyloxycarbonyl (Boc) group is well-known for its lability under acidic conditions.[3] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. This is the most common method for Boc deprotection, often using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][5]

  • Thermal Decomposition: While generally stable at moderate temperatures, the Boc group can be cleaved at elevated temperatures, even in the absence of an acid catalyst.[6][7] This process is typically slower than acid-catalyzed deprotection and may require temperatures well above ambient.[7][8]

  • Oxidative Cleavage of the Alkyne: The terminal alkyne is susceptible to oxidation.[9][10] Strong oxidizing agents like ozone or potassium permanganate can cleave the triple bond, leading to the formation of a carboxylic acid and carbon dioxide.[11][12] Milder oxidation conditions may yield other products.

Degradation Pathways cluster_hydrolysis Hydrolysis (Acidic Conditions) cluster_oxidation Oxidation Compound tert-Butyl trans-4- ethynylcyclohexylcarbamate Protonation Protonation of Carbamate Compound->Protonation H+ OxidativeCleavage Oxidative Cleavage of Alkyne Compound->OxidativeCleavage [O] LossOfTButyl Loss of tert-Butyl Cation Protonation->LossOfTButyl Decarboxylation Decarboxylation LossOfTButyl->Decarboxylation FreeAmine trans-4-Ethynylcyclohexanamine Decarboxylation->FreeAmine CarboxylicAcid Carboxylic Acid Derivative OxidativeCleavage->CarboxylicAcid CO2 CO2 OxidativeCleavage->CO2

Caption: Potential degradation pathways for this compound.

Stability Under Common Laboratory Conditions
  • Basic Conditions: The Boc group is stable to basic conditions, making it compatible with reactions involving strong bases like NaOH or KOH.[3]

  • Nucleophiles: It is generally unreactive towards common nucleophiles.[3]

  • Catalytic Hydrogenation: The Boc group is stable under conditions typically used for the cleavage of other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[3]

Experimental Protocol for Stability Assessment

This workflow outlines a systematic approach to evaluating the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • Oxidizing agent (e.g., hydrogen peroxide solution)

  • High-purity water

  • Organic solvents (e.g., methanol, acetonitrile)

  • Temperature-controlled chambers/ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Hydrolytic Stability: Add an aliquot of the stock solution to separate vials containing buffers of different pH values. Incubate at a set temperature (e.g., 40°C).

    • Oxidative Stability: Add an aliquot of the stock solution to a vial containing a solution of an oxidizing agent. Incubate at room temperature.

    • Thermal Stability: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solid sample and a solution of the compound to controlled light conditions in a photostability chamber.

  • Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any potential degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining at each time point. Identify and, if possible, characterize any major degradation products using techniques like LC-MS.

Stability Testing Workflow Start Start: Pure Compound Prep Prepare Stock Solution Start->Prep Stress Expose to Stress Conditions Prep->Stress Hydrolysis Hydrolysis (pH 2, 7, 9) Stress->Hydrolysis Aqueous Oxidation Oxidation (e.g., H2O2) Stress->Oxidation Chemical Thermal Thermal (e.g., 60°C) Stress->Thermal Physical Photo Photostability Stress->Photo Physical Sampling Sample at Time Points (0, 24, 48, 72h) Hydrolysis->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis HPLC Analysis (Stability-Indicating Method) Sampling->Analysis Data Quantify Parent Compound & Identify Degradants Analysis->Data End End: Stability Profile Data->End

Caption: Experimental workflow for assessing the stability of the compound.

Analytical Methods for Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity and quantifying the compound in stability studies. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like formic acid or TFA) is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. The spectra will show characteristic signals for the tert-butyl group, the cyclohexane ring protons, the carbamate NH, and the acetylenic proton.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify impurities and degradation products by their mass-to-charge ratio.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present, with characteristic absorptions for the N-H and C=O of the carbamate, and the C≡C and ≡C-H of the terminal alkyne.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful application in research and development. This guide has provided a detailed overview of these properties, including expected solubility in common solvents, potential degradation pathways, and robust experimental protocols for their evaluation. By leveraging this information, researchers can optimize reaction conditions, develop appropriate analytical methods, and ensure the integrity of this valuable chemical building block throughout their synthetic and formulation endeavors.

References

  • Oxidative Cleavage of Alkynes - Chemistry LibreTexts. (2024). Retrieved from [Link][9]

  • Oxidation of Alkynes - Chemistry LibreTexts. (2020). Retrieved from [Link][10]

  • Oxidative Cleavage of Alkynes | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link][14]

  • Oxidative Cleavage of Alkynes - OpenOChem Learn. (n.d.). Retrieved from [Link][11]

  • tert-Butyl trans-4-(2-oxoethyl)cyclohexylcarbamate | C13H23NO3 | CID 24720884 - PubChem. (n.d.). Retrieved from [Link][15]

  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation - Master Organic Chemistry. (2025). Retrieved from [Link][12]

  • Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link][13]

  • Is the protecting group boc of the amino group stable at 37°C? - ResearchGate. (2024). Retrieved from [Link][8]

  • This compound | C13H21NO2 | CID 57538360 - PubChem. (n.d.). Retrieved from [Link][16]

  • tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2 | CID 2756045 - PubChem. (n.d.). Retrieved from [Link][17]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). Retrieved from [Link][6]

  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link][7]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • tert-butyl trans-N-(4-ethynylcyclohexyl)carbamate. (n.d.). Retrieved from [Link][2]

  • 1-Tert-butyl-4-ethynylcyclohexane | C12H20 | CID 10487233 - PubChem. (n.d.). Retrieved from [Link]

  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate - MDPI. (n.d.). Retrieved from [Link][5]

  • Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)Cyclohexyl]Carbamate - Chem-Impex. (n.d.). Retrieved from [Link]

  • tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate | C13H23NO3 | CID - PubChem. (n.d.). Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(4-formylcyclohexyl_methyl_carbamate]([Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC - NIH. (n.d.). Retrieved from [Link]

  • cis-4-tert-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-tert-Butylcyclohexanol | C10H20O | CID 7391 - PubChem. (n.d.). Retrieved from [Link]

  • 4-tert-Butylcyclohexyl acetate | C12H22O2 | CID 36081 - PubChem. (n.d.). Retrieved from [Link]

  • New branches in the degradation pathway of monochlorocatechols by Aspergillus nidulans: A metabolomics analysis - OUCI. (n.d.). Retrieved from [Link]

  • A New 4-Nitrotoluene Degradation Pathway in a Mycobacterium Strain - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Navigating the Synthesis and Application of a Key PROTAC Linker: A Technical Guide to tert-Butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery.[1][2] These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are comprised of three key components: a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The linker is far from a passive spacer; its length, rigidity, and vectoral properties are critical determinants of the ternary complex stability and, ultimately, the degradation efficacy.[3][4]

This in-depth technical guide focuses on a particularly valuable building block for PROTAC synthesis: tert-Butyl trans-4-ethynylcyclohexylcarbamate . We will delve into its commercial availability, purity standards, and the analytical methodologies required to ensure its quality. Furthermore, we will explore its synthesis, potential impurities, and its application in the construction of PROTACs, providing researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this versatile linker.

Commercial Availability and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The standard purity offered by most vendors is typically ≥97%.[5][6] For many applications in early-stage drug discovery and linker library synthesis, this purity level is often sufficient. However, for more advanced studies, such as in vivo experiments or the synthesis of clinical candidates, a higher purity grade may be necessary. It is advisable to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity and the methods used for its determination.

Table 1: Typical Product Specifications for this compound

ParameterTypical Value
CAS Number 947141-86-8
Molecular Formula C₁₃H₂₁NO₂
Molecular Weight 223.31 g/mol
Appearance White to off-white solid
Purity (by HPLC/NMR) ≥97%
Storage Conditions 2-8°C, under inert atmosphere

Synthesis and Potential Impurities

A common and logical synthetic route to this compound involves a two-step process starting from the commercially available tert-butyl trans-4-formylcyclohexylcarbamate. This approach leverages well-established and high-yielding reactions for the conversion of an aldehyde to a terminal alkyne.

dot

Synthesis_Workflow start tert-Butyl trans-4-formylcyclohexylcarbamate intermediate Reaction Mixture start->intermediate Homologation reagent1 Seyferth-Gilbert or Corey-Fuchs Reagents reagent1->intermediate purification Purification (Column Chromatography) intermediate->purification Crude Product product This compound purification->product Pure Product Purity_Analysis_Workflow sample Sample of tert-Butyl trans-4-ethynylcyclohexylcarbamate hplc HPLC-UV/MS (Purity Assessment, Impurity Profiling) sample->hplc nmr ¹H and ¹³C NMR (Structural Confirmation, Isomeric Purity) sample->nmr ms Mass Spectrometry (MS) (Molecular Weight Verification) sample->ms ftir FTIR Spectroscopy (Functional Group Analysis) sample->ftir result Comprehensive Purity and Structural Characterization hplc->result nmr->result ms->result ftir->result

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for tert-butyl trans-4-ethynylcyclohexylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document deconstructs the systematic naming of this molecule and related structures, ensuring clarity and precision in scientific communication.

Core Principles of IUPAC Nomenclature

The systematic naming of organic compounds by IUPAC is a rule-based system designed to provide a unique and unambiguous name for any given structure. The process involves identifying the principal functional group, the parent hydrocarbon framework, and all substituents, which are then assembled into a name following a specific order.

Prioritization of Functional Groups

When a molecule contains multiple functional groups, a priority system determines which group defines the suffix of the name.[1][2][3][4] The highest priority group is designated as the principal functional group, while others are named as prefixes.[5] For the structures discussed herein, the carbamate group is central. Carbamates are esters of carbamic acid (H₂NC(=O)OH) or N-substituted carbamic acids.[6][7] In the IUPAC hierarchy, esters, and by extension carbamates, have higher priority than alkynes, which in turn have higher priority than alkyl groups.[1]

Identification of the Parent Structure

The parent structure is the longest continuous carbon chain or the main ring system that contains the principal functional group.[8] For the target molecule, the core is a cyclohexane ring.

Deconstruction and Systematic Naming of this compound

To derive the systematic IUPAC name, the molecule is broken down into its fundamental components: the carbamate functional group, the cyclohexane ring, the ethynyl substituent, and the stereochemistry.

A chemical supplier provides the IUPAC name as tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate.[9]

The Carbamate Moiety

The core functional group is a carbamate, specifically an ester of an N-substituted carbamic acid.[6][7][10] The structure is R₂NC(=O)OR', where:

  • R' is the tert-butyl group attached to the oxygen.

  • The nitrogen atom is substituted with a 4-ethynylcyclohexyl group.

According to IUPAC rules for naming esters, the name of the alkyl group attached to the oxygen (tert-butyl) is the first part of the name, written as a separate word.[4]

The Cyclohexane Core and its Substituents

The parent ring is a cyclohexane. It has two substituents:

  • An ethynyl group (-C≡CH)

  • A carbamate nitrogen (-NH-C(=O)O-t-Bu)

The numbering of the cyclohexane ring begins at one of the substituted carbons and proceeds in a direction that gives the other substituent the lowest possible number. In this 1,4-disubstituted cyclohexane, the numbering can start at either substituent and will result in the other being at position 4.

The choice of which substituent is at position 1 is determined by alphabetical order of the substituent names.

  • The ethynyl group is named as a prefix: ethynyl .

  • The carbamate group, when the cyclohexane is the parent hydride, is named as a substituent on the nitrogen of the carbamic acid ester. The entire substituent attached to the nitrogen is the 4-ethynylcyclohexyl group.

Therefore, the name is constructed as: tert-butyl (4-ethynylcyclohexyl)carbamate.

Stereochemistry: The trans and (1r,4r) Designation

The term trans indicates that the two substituents on the cyclohexane ring are on opposite sides of the ring's plane.[11][12][13] In the context of IUPAC nomenclature for substituted monocycles, the stereochemical relationships can be more precisely described using the cis/trans notation in conjunction with locants.[14] For disubstituted cyclohexanes, trans signifies that one substituent is in an axial position while the other is equatorial, or both are in equatorial positions in a chair conformation, but on opposite faces of the ring.

A more rigorous method for describing stereochemistry in cyclic systems is the Cahn-Ingold-Prelog (CIP) system, which can lead to descriptors like (1r,4r). In this system, 'r' refers to a reference group. For a 1,4-disubstituted cyclohexane, if both substituents are on the same side of the ring, it would be designated cis. If they are on opposite sides, it is trans. The (1r,4r) designation for a 1,4-disubstituted cyclohexane indicates a trans relationship between the substituents.[14]

Thus, the full, unambiguous IUPAC name is: tert-butyl trans-(4-ethynylcyclohexyl)carbamate or, using the more formal stereochemical descriptor, tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate .[9]

Nomenclature of Related Structures

Understanding the principles applied to the target molecule allows for the systematic naming of structurally related compounds.

Variation in the Ester Group

If the tert-butyl group is replaced by another alkyl group, for instance, an ethyl group, the name changes accordingly.

  • Structure: Ethyl trans-4-ethynylcyclohexylcarbamate

  • IUPAC Name: Ethyl trans-(4-ethynylcyclohexyl)carbamate

Variation in the Alkyne Substituent

If the ethynyl group is modified, for example, to a prop-1-yn-1-yl group, the name reflects this change. Alkynes are named by replacing the "-ane" suffix of the corresponding alkane with "-yne".[15][16][17]

  • Structure: tert-Butyl trans-4-(prop-1-yn-1-yl)cyclohexylcarbamate

  • IUPAC Name: tert-butyl trans-(4-(prop-1-yn-1-yl)cyclohexyl)carbamate

Variation in Stereochemistry

The cis isomer, where both substituents are on the same side of the cyclohexane ring, would be named accordingly.[11][12][13]

  • Structure: tert-Butyl cis-4-ethynylcyclohexylcarbamate

  • IUPAC Name: tert-butyl cis-(4-ethynylcyclohexyl)carbamate or tert-butyl ((1s,4r)-4-ethynylcyclohexyl)carbamate

Visualization of the Nomenclature Process

The logical steps for naming this compound can be visualized as a workflow.

IUPAC_Nomenclature_Workflow A Start: Identify Molecular Structure B Identify Principal Functional Group (Carbamate Ester) A->B C Identify Parent Hydrocarbon (Cyclohexane) B->C E Name the Ester Group ('tert-butyl') B->E D Identify Substituents (Ethynyl and Carbamate Nitrogen) C->D F Name the N-Substituent ('(4-ethynylcyclohexyl)') D->F H Assemble the Full IUPAC Name E->H G Determine Stereochemistry ('trans' or '(1r,4r)') F->G F->H G->H I Final Name: tert-butyl trans-(4-ethynylcyclohexyl)carbamate or tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate H->I

Caption: Workflow for the systematic IUPAC naming of the target molecule.

Summary of Nomenclature Rules

The following table summarizes the key IUPAC rules and their application to the target molecule.

Rule CategorySpecific RuleApplication to this compound
Functional Group Priority Esters (Carbamates) > AlkynesThe carbamate determines the parent name.
Parent Structure The main ring containing the principal functional group.Cyclohexane is the parent ring.
Numbering Assign lowest locants to substituents.1,4-disubstitution.
Substituent Naming Alphabetical order for prefixes."Ethynyl" and the group attached to the carbamate nitrogen.
Ester Naming The alkyl group on the oxygen is named first as a separate word."tert-butyl"
Stereochemistry cis/trans or Cahn-Ingold-Prelog (r/s) descriptors."trans" or "(1r,4r)" to denote relative stereochemistry.

References

  • Chemistry Steps. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems. Available from: [Link]

  • eGyanPro. IUPAC Nomenclature Functional Group Priority Order IIT NEET JEE Chemistry short notes. Available from: [Link]

  • Unacademy. Key Notes on Nomenclature of Alkynes. Available from: [Link]

  • JoVE. Nomenclature of Alkynes. Available from: [Link]

  • Vedantu. Functional Groups in Organic Chemistry: Types & Examples. Available from: [Link]

  • eGPAT. Priority order of functional groups in IUPAC nomenclature. 2017. Available from: [Link]

  • Wikipedia. IUPAC nomenclature of organic chemistry. Available from: [Link]

  • Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. 2024. Available from: [Link]

  • Chemistry LibreTexts. Nomenclature of Alkynes. 2023. Available from: [Link]

  • Khan Academy. Alkyne nomenclature. Available from: [Link]

  • IUPAC. Compendium of Chemical Terminology. carbamates. Available from: [Link]

  • Michigan State University. Stereoisomers. Available from: [Link]

  • IUPAC. Compendium of Chemical Terminology. carbamates (C00803). Available from: [Link]

  • ACD/Labs. R-7.1.1 cis and trans Isomers. Available from: [Link]

  • Chemistry Stack Exchange. IUPAC naming of 1,2-disubstituted cyclohexane derivative. 2018. Available from: [Link]

  • Chemistry LibreTexts. Stereoisomers. 2023. Available from: [Link]

  • YouTube. Simplest way to name cycloalkanes | IUPAC nomenclature For BS MSc and FSc students. 2020. Available from: [Link]

  • PubChem. Tert-butyl trans-4-(2-oxoethyl)cyclohexylcarbamate. Available from: [Link]

  • Wikipedia. Cis–trans isomerism. Available from: [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. p-6 applications to specific classes of compounds. Available from: [Link]

  • IUPAC. RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY. Available from: [Link]

  • YouTube. IUPAC Nomenclature of Cyclic Compounds. 2015. Available from: [Link]

  • Wikipedia. Carbamate. Available from: [Link]

  • MIT OpenCourseWare. 5.12 Naming Naming Cycloalkanes. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • University of Calgary. How to name organic compounds using the IUPAC rules. Available from: [Link]

  • Knight Chemicals Online. tert-butyl (4-(2-tosylhydrazineyl)cyclohexyl)carbamate. Available from: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl trans-4-ethynylcyclohexylcarbamate: A Key Bifunctional Linker in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the modular assembly of complex therapeutic molecules is paramount. This assembly relies on bifunctional linkers, scaffolds that bridge the pharmacophoric elements of a drug, such as a target-binding moiety and an effector unit. tert-Butyl trans-4-ethynylcyclohexylcarbamate has emerged as a critical building block in this context. Its unique trifecta of a stable, rigidified carbamate-protected amine, a reactive terminal alkyne, and a stereochemically defined trans-cyclohexyl core provides medicinal chemists with a versatile tool for constructing sophisticated molecular architectures.

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a robust synthetic pathway, its pivotal role in advanced medicinal chemistry, and the critical data required for its successful implementation in a research setting.

Table of Contents

  • Chemical Identity and Physicochemical Properties

  • The Strategic Importance in Drug Design

  • Synthesis and Mechanistic Insights

  • Experimental Protocol: Synthesis of this compound

  • Characterization and Quality Control

  • Applications in Drug Discovery: The Case of BETd-260

  • Safety and Handling

  • References

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of reproducible science. The structural and physicochemical properties of this compound are summarized below.

IdentifierValueSource
IUPAC Name tert-butyl ((1r,4r)-4-ethynylcyclohexyl)carbamate[1]
CAS Number 947141-86-8[1][2]
Molecular Formula C₁₃H₂₁NO₂[1][2]
Molecular Weight 223.31 g/mol [2]
SMILES C#C[C@H]1CCCC1[2]
InChIKey NZTBBJYAWNVCOE-XYPYZODXSA-NN/A

The molecule's structure features a tert-butyloxycarbonyl (Boc) protecting group on a trans-substituted cyclohexylamine. The trans-configuration of the cyclohexane ring imparts a rigid, chair-like conformation, which can be critical for controlling the spatial orientation of the conjugated moieties. The terminal alkyne serves as a versatile chemical handle for bioorthogonal "click" chemistry reactions.

The Strategic Importance in Drug Design

The utility of this compound stems from its bifunctional nature, which is elegantly simple yet profoundly enabling for the synthesis of complex therapeutics like PROTACs.

  • The Boc-Protected Amine: The Boc group provides a stable, acid-labile protecting group for the amine. This allows for the selective unmasking of the amine functionality late in a synthetic sequence, enabling its conjugation to a carboxylic acid on a target-binding ligand or other molecular fragments.

  • The Terminal Alkyne: The ethynyl group is a key functional group for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry". This reaction is highly efficient, specific, and bioorthogonal, meaning it can be performed in complex chemical environments without cross-reactivity, to form a stable triazole linkage.

  • The trans-Cyclohexyl Scaffold: This rigid spacer element prevents unwanted intramolecular interactions and provides a defined spatial separation between the two ends of the linker. This is crucial in PROTAC design, where precise positioning of the target protein and the E3 ligase is required for efficient ubiquitination and subsequent degradation.[3]

The logical flow of its use in synthesizing a PROTAC is visualized below:

PROTAC_Synthesis_Logic cluster_linker Linker Synthesis cluster_conjugation1 First Conjugation (Click Chemistry) cluster_deprotection Deprotection cluster_conjugation2 Second Conjugation (Amide Coupling) Linker This compound Intermediate1 Boc-Protected Intermediate Linker->Intermediate1 E3_Ligand E3 Ligase Ligand (with azide) E3_Ligand->Intermediate1 CuAAC Deprotected_Intermediate Amine-Functionalized Intermediate Intermediate1->Deprotected_Intermediate Acidic Deprotection (e.g., TFA) Final_PROTAC Final PROTAC Molecule Deprotected_Intermediate->Final_PROTAC Amide Coupling (e.g., HATU) Target_Ligand Target Protein Ligand (with COOH) Target_Ligand->Final_PROTAC

PROTAC Synthesis Workflow using the Linker

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved from commercially available starting materials. A common and efficient strategy involves the conversion of an aldehyde to a terminal alkyne via the Corey-Fuchs reaction .[4][5][6] This two-step process first generates a gem-dibromoalkene, which is then treated with a strong base to yield the alkyne.

The likely precursor, tert-butyl trans-4-formylcyclohexylcarbamate, can be synthesized from trans-4-(tert-butoxycarbonylamino)cyclohexane carboxylic acid via reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde.

The key transformation, the Corey-Fuchs reaction, proceeds as follows:

  • Ylide Formation: Triphenylphosphine reacts with carbon tetrabromide to form a phosphorus ylide.

  • Wittig-like Reaction: The ylide reacts with the aldehyde to form a 1,1-dibromoalkene.

  • Rearrangement: Treatment with two equivalents of a strong base (like n-butyllithium) first eliminates HBr to form a bromoalkyne, then a lithium-halogen exchange followed by quenching with water yields the terminal alkyne. This final step is an example of the Fritsch–Buttenberg–Wiechell rearrangement.[5]

Experimental Protocol: Synthesis of this compound

The following is a representative, detailed protocol for the synthesis, based on the Corey-Fuchs methodology described in the literature.[4][5][7]

Step 1: Synthesis of tert-Butyl trans-4-(2,2-dibromovinyl)cyclohexylcarbamate

  • To a stirred solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting dark red mixture at 0 °C for 30 minutes.

  • Add a solution of tert-butyl trans-4-formylcyclohexylcarbamate (1.0 eq) in anhydrous dichloromethane dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired dibromoalkene as a white solid.

Step 2: Synthesis of this compound

  • Dissolve the dibromoalkene from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an argon atmosphere.

  • Add n-butyllithium (2.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized linker.

AnalysisExpected Results
¹H NMR Peaks corresponding to the ethynyl proton (C≡C-H), the protons on the cyclohexane ring, the methine proton adjacent to the carbamate, and the nine equivalent protons of the tert-butyl group.
¹³C NMR Resonances for the two sp-hybridized carbons of the alkyne, the carbons of the cyclohexane ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.
Mass Spec (HRMS) Calculated m/z for [M+H]⁺ or [M+Na]⁺ should match the observed value to confirm the molecular formula C₁₃H₂₁NO₂.
Purity (HPLC) >95% purity is typically required for use in subsequent synthetic steps.

Applications in Drug Discovery: The Case of BETd-260

A prominent example of the application of this linker is in the synthesis of BETd-260 , a highly potent PROTAC degrader of the Bromodomain and Extra-Terminal (BET) family of proteins.[8][] BET proteins are epigenetic readers and are considered attractive therapeutic targets for cancer.

In the synthesis of BETd-260, this compound serves as a key component of the linker that connects a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a BET inhibitor. The alkyne handle is used to attach the VHL ligand via a click reaction, and the Boc-protected amine is later deprotected and coupled to the BET inhibitor. The resulting PROTAC, BETd-260, was shown to induce degradation of BET proteins at picomolar concentrations in leukemia cells and induced rapid tumor regression in xenograft models.[] This successful application underscores the linker's utility in creating potent and efficacious therapeutics.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [N/A]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere like nitrogen to prevent degradation of the alkyne.[2]

Always consult the material safety data sheet (MSDS) from the supplier for the most current and comprehensive safety information.

Conclusion

This compound is a well-defined, synthetically accessible, and highly versatile bifunctional linker. Its judicious combination of a protected amine, a reactive alkyne, and a rigidifying scaffold makes it an invaluable tool for medicinal chemists, particularly in the construction of PROTACs and other complex therapeutic modalities. The successful development of potent degraders like BETd-260 validates its importance and ensures its continued use in the advancement of innovative drug discovery programs.

References

Sources

Navigating the Synthesis and Handling of tert-Butyl trans-4-ethynylcyclohexylcarbamate: A Technical Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug discovery and development, the synthesis and application of novel molecular scaffolds are paramount. Tert-Butyl trans-4-ethynylcyclohexylcarbamate, a versatile building block, offers a unique combination of a Boc-protected amine and a terminal alkyne on a cyclohexane core. This structure provides a valuable platform for the introduction of diverse functionalities through click chemistry and other alkyne-based transformations, making it a compound of significant interest in the synthesis of complex molecules and potential therapeutic agents.

This technical guide provides an in-depth exploration of the potential hazards and essential safety protocols for the handling, storage, and disposal of this compound. The information presented herein is a synthesis of data from structurally related compounds and established best practices for laboratory safety. It is imperative that all personnel handling this compound conduct a thorough, site-specific risk assessment prior to commencing any experimental work.

Chemical Identity and Properties

A foundational understanding of the chemical's properties is the first step in a robust safety assessment.

PropertyValueSource
Chemical Name This compoundAChemBlock[1]
Synonyms trans-N-Boc-4-ethynylcyclohexanamineChemScene
CAS Number 947141-86-8AChemBlock[1]
Molecular Formula C₁₃H₂₁NO₂AChemBlock[1]
Molecular Weight 223.31 g/mol ChemScene
Appearance White to off-white solidChem-Impex[2]
Storage Store at room temperature or refrigerated (0-8 °C) under an inert atmosphere (e.g., nitrogen).AChemBlock, Chem-Impex[1][2]

Hazard Identification and GHS Classification

Based on information from suppliers and data for structurally similar compounds, this compound is classified with the following hazards:

Hazard ClassCategoryHazard StatementPictogram
Skin Irritation2H315: Causes skin irritation.[3]GHS07 (Exclamation Mark)
Eye Irritation2AH319: Causes serious eye irritation.[3]GHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[3]GHS07 (Exclamation Mark)

Signal Word: Warning [1]

This classification underscores the necessity for appropriate personal protective equipment and careful handling to avoid direct contact and inhalation.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical to mitigate the identified risks. The following protocols are designed to provide a framework for the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential.

Caption: Recommended PPE for handling this compound.

Rationale:

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against accidental splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.

  • Skin Protection: A flame-retardant lab coat provides a primary barrier. Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact. It is crucial to inspect gloves for any signs of degradation before use.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust or vapors.

General Handling Protocol
  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula for transferring the solid to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: Ensure all glassware is properly secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction temperature closely.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all work surfaces.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent degradation.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend refrigeration (0-8°C).[2] To prevent potential hydrolysis from atmospheric moisture, storage under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is recommended.[5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

First_Aid cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event skin_wash Immediately wash with soap and water for at least 15 minutes. exposure->skin_wash eye_flush Immediately flush with water for at least 15 minutes, lifting eyelids. exposure->eye_flush fresh_air Move to fresh air. exposure->fresh_air remove_clothing Remove contaminated clothing. skin_wash->remove_clothing seek_medical_skin Seek medical attention if irritation persists. remove_clothing->seek_medical_skin remove_lenses Remove contact lenses, if present and easy to do. eye_flush->remove_lenses seek_medical_eye Seek immediate medical attention. remove_lenses->seek_medical_eye seek_medical_inhalation Seek medical attention if symptoms occur. fresh_air->seek_medical_inhalation

Sources

Methodological & Application

Application Notes & Protocols: The Use of tert-Butyl trans-4-ethynylcyclohexylcarbamate in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of tert-Butyl trans-4-ethynylcyclohexylcarbamate. This bifunctional linker is an invaluable tool for molecular construction, offering a rigid cyclohexyl scaffold, a terminal alkyne for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, and a versatile Boc-protected amine. We will explore the fundamental properties of this reagent, the mechanistic underpinnings of its reactivity in "click chemistry," and provide detailed, field-tested protocols for its successful implementation in bioconjugation and small molecule synthesis.

Introduction: A Versatile Linker for Modular Synthesis

The concept of "click chemistry," first introduced by K.B. Sharpless, champions the use of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential click reaction, enabling the efficient and regioselective formation of a stable 1,2,3-triazole linkage from an alkyne and an azide.[3][4][5]

This compound is a strategically designed bifunctional linker that leverages the power of CuAAC. It provides a non-aromatic, rigid scaffold that allows for precise spatial positioning of conjugated moieties. Its utility is rooted in its two key functional ends:

  • A terminal alkyne , which serves as a reactive handle for CuAAC conjugation.

  • A tert-butyloxycarbonyl (Boc)-protected amine , which can be deprotected post-conjugation to reveal a primary amine for further functionalization.

This dual functionality makes it an ideal building block in fields requiring modular assembly, such as the development of Antibody-Drug Conjugates (ADCs)[6][7], the synthesis of complex biomolecules[8][9], and the creation of novel materials.

The Reagent: A Structural and Functional Analysis

The efficacy of this compound stems directly from its unique molecular architecture.

Caption: Chemical structure of this compound.

  • The trans-Cyclohexyl Scaffold: This rigid, saturated ring acts as a non-conjugated spacer. Unlike flexible alkyl chains, the trans configuration ensures a well-defined distance and spatial orientation between the two ends of the linker, which is critical in applications like drug design and materials science where precise molecular architecture dictates function.

  • The Terminal Alkyne: This functional group is the cornerstone of the linker's utility in CuAAC. The terminal proton is weakly acidic and is readily removed in the presence of a copper(I) catalyst to form a copper-acetylide intermediate, the key reactive species in the catalytic cycle.[10]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine.[11] It is stable to a wide range of reaction conditions, including the basic and reductive conditions often employed in CuAAC, preventing the amine from engaging in undesired side reactions. Crucially, the Boc group can be quantitatively removed under acidic conditions (e.g., trifluoroacetic acid, TFA), unmasking a primary amine that can be used for subsequent orthogonal conjugations, such as amide bond formation.[12]

Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction dramatically accelerates the rate of the Huisgen 1,3-dipolar cycloaddition by a factor of up to 10⁸ and, unlike its thermal counterpart, proceeds with near-perfect regioselectivity to yield the 1,4-disubstituted triazole isomer.[1] The accepted mechanism involves a catalytic cycle mediated by copper(I).[3][13]

CuAAC_Mechanism Start Cu(II) Precatalyst (e.g., CuSO₄) CuI Active Cu(I) Catalyst Start->CuI Reduction (Sodium Ascorbate) Acetylide Cu(I)-Acetylide Complex CuI->Acetylide + Alkyne Alkyne R₁-C≡CH (Linker) Alkyne->Acetylide Azide R₂-N₃ (Partner Molecule) Metallacycle Six-Membered Copper Metallacycle Azide->Metallacycle Acetylide->Metallacycle + Azide Triazolide Copper-Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Product Triazolide->Product Protonolysis

Caption: Simplified catalytic cycle of the CuAAC reaction.

Causality of Key Components:

  • Catalyst Generation: The reaction is typically initiated with a stable and inexpensive Cu(II) salt, such as copper(II) sulfate (CuSO₄). A reducing agent, most commonly sodium ascorbate, is added in situ to generate the active Cu(I) catalytic species.[14][15] A slight excess of the reducing agent is crucial to prevent the re-oxidation of Cu(I) to the inactive Cu(II) state.[1]

  • Acetylide Formation: The Cu(I) catalyst coordinates with the terminal alkyne of the linker, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[4][10]

  • Cycloaddition: The azide partner then coordinates to the copper center, and a subsequent cycloaddition occurs to form a six-membered copper metallacycle.[1]

  • Product Formation: This intermediate undergoes ring contraction to a copper-triazolide, which, after protonolysis (from a proton source in the medium), releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst.[1][]

  • Role of Ligands: In many systems, particularly those in aqueous or biological media, a ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is essential.[15] The ligand stabilizes the Cu(I) oxidation state, prevents its disproportionation, and enhances catalytic activity.[14]

Experimental Protocol: General Procedure for CuAAC Conjugation

This protocol provides a reliable starting point for the conjugation of an azide-containing molecule to this compound. Optimization may be required depending on the specific substrates.

Protocol_Workflow A 1. Prepare Stock Solutions - Linker (Alkyne) - Azide Partner - CuSO₄ - Ligand (e.g., THPTA) - Sodium Ascorbate (Fresh!) B 2. Combine Reactants - Add Linker and Azide Partner to chosen solvent in reaction vial. A->B C 3. Prepare Catalyst Premix - In a separate tube, mix CuSO₄ and Ligand solutions. - Allow to complex for 2-3 min. A->C E 5. Initiate Reaction - Add freshly prepared Sodium Ascorbate solution to the vial. - Stir at specified temperature. A->E D 4. Add Catalyst - Add the CuSO₄/Ligand premix to the reactant vial. B->D C->D D->E F 6. Monitor & Workup - Monitor progress by TLC/LC-MS. - Quench reaction and perform extractive workup. E->F G 7. Purify Product - Purify by column chromatography or recrystallization. F->G

Caption: Experimental workflow for a typical CuAAC reaction.

A. Materials and Reagents

  • This compound (Alkyne)

  • Azide-functionalized molecule of interest (Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvents: e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), t-Butanol/Water (1:1)

  • Deionized Water

  • Ethyl Acetate, Saturated aq. NaCl, Saturated aq. NH₄Cl

  • Magnesium or Sodium Sulfate (for drying)

  • Silica Gel for column chromatography

B. Step-by-Step Methodology

  • Preparation of Stock Solutions:

    • Alkyne Linker: Prepare a 100 mM solution in DMF or DMSO.

    • Azide Partner: Prepare a 100 mM solution in DMF or DMSO.

    • CuSO₄: Prepare a 100 mM solution in deionized water.[6]

    • THPTA Ligand: Prepare a 200 mM solution in deionized water.[6]

    • Sodium Ascorbate: Crucially, prepare a 1 M solution in deionized water immediately before use. The solution is prone to air oxidation.[15][17]

  • Reaction Setup:

    • To a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 equivalent of the Alkyne Linker stock solution.

    • Add 1.0 - 1.2 equivalents of the Azide Partner stock solution. Using a slight excess of one reagent can help drive the reaction to completion.

    • Add the reaction solvent (e.g., a 1:1 mixture of t-Butanol and water) to achieve a final alkyne concentration of approximately 10-50 mM.

  • Catalyst Addition and Reaction Initiation:

    • In a separate microcentrifuge tube, prepare the catalyst premix. Add 0.05 equivalents (5 mol%) of the 100 mM CuSO₄ stock solution and 0.10 equivalents (10 mol%) of the 200 mM THPTA stock solution (maintaining a 1:2 Cu:Ligand ratio).[6] Vortex briefly and let it stand for 2-3 minutes.

    • Add the entire catalyst premix to the main reaction vial.

    • Initiate the click reaction by adding 0.25 equivalents (25 mol%) of the freshly prepared 1 M Sodium Ascorbate solution.[6]

    • Allow the reaction to stir at room temperature for 1-4 hours. For less reactive substrates, gentle heating (40-50 °C) may be beneficial.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl (to help remove copper), water, and saturated aqueous NaCl (brine).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole conjugate.

Key Reaction Parameters and Optimization

The following table summarizes typical starting parameters for the CuAAC reaction. These should be viewed as a baseline for optimization.

ParameterRecommended Starting ValueRationale & Notes
Reactant Ratio 1.0 eq. Alkyne : 1.05-1.2 eq. AzideA slight excess of the more accessible or soluble reagent can improve yields.
Solvent System t-BuOH/H₂O (1:1), DMSO, DMFMust be capable of dissolving all reactants and catalyst components. Aqueous mixtures often accelerate the reaction.[1]
Final Concentration 10 - 100 mMHigher concentrations can increase reaction rates but may lead to solubility issues.
CuSO₄ Loading 1 - 10 mol%5 mol% is a robust starting point. Higher loadings may be needed for difficult substrates but increase the burden of copper removal.
Ligand:Copper Ratio 2:1 to 5:1A ratio of at least 2:1 (for THPTA) is recommended to ensure the copper remains complexed and active.[6][14]
Sodium Ascorbate 5 - 50 mol%A 5-fold excess relative to copper is typical to maintain a reducing environment and prevent catalyst oxidation.[15]
Temperature Room Temperature (20-25 °C)Most CuAAC reactions are efficient at room temperature. Gentle heating (40-60 °C) can be used if the reaction is sluggish.
Reaction Time 1 - 12 hoursHighly dependent on substrate reactivity. Monitor by TLC or LC-MS.

Troubleshooting and Expert Insights

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive Catalyst (Cu(I) oxidized).2. Poor reagent solubility.3. Insufficient catalyst loading.1. Use a freshly prepared Sodium Ascorbate solution. Ensure it is from a solid, white source.2. Try a different solvent system (e.g., pure DMSO) or gently heat the reaction.3. Increase catalyst and ligand loading to 10 mol% and 20 mol%, respectively.
Alkyne Homocoupling 1. Presence of oxygen.2. Insufficient Sodium Ascorbate.1. For highly sensitive substrates, degas the solvent with Argon or Nitrogen before adding reagents.2. Increase the equivalents of Sodium Ascorbate to ensure a fully reducing environment.[1]
Difficulty Removing Copper from Product 1. Residual copper catalyst complexed with the triazole product.1. During workup, wash the organic layer with a solution of saturated aqueous NH₄Cl or a dilute (5%) ammonium hydroxide solution.2. Stir the crude product in a solution containing a copper chelator like EDTA before final purification.
Boc Group Cleavage 1. Reaction conditions are inadvertently acidic.1. Ensure the reaction pH remains between 4 and 12.[13] Avoid strongly acidic additives or workup conditions if the Boc group needs to be retained.

Safety Information

  • Copper(II) Sulfate: Toxic if swallowed and harmful to aquatic life. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[18]

  • Organic Azides: While many are stable, low molecular weight organic azides can be energetic and potentially explosive. Handle with care, avoid friction, shock, and strong heating. Always work behind a safety shield.

  • Solvents: DMF and DMSO are skin-penetrating. Avoid direct contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[19][20]

References

  • Title: mechanism of copper-catalyzed azide-alkyne cycloaddition (CuAAC)
  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL
  • Title: Understanding the mechanism and regioselectivity of the copper(i)
  • Title: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Title: Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes Source: ACS Publications URL: [Link]

  • Title: What is the mechanism of click chemistry?
  • Title: A Comparative Guide to Alkyne Linkers in Bioconjugation: Terminal vs.
  • Source: PMC (PubMed Central)
  • Title: Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Title: Alkyne-Azide Click Chemistry Protocol for ADCs Source: AxisPharm URL
  • Title: Protocol for Azide-Alkyne Click Chemistry Source: BroadPharm URL
  • Title: Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition Source: MDPI URL
  • Title: Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes Source: Lumiprobe URL
  • Title: New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides Source: ACS Omega URL: [Link]

  • Title: SAFETY DATA SHEET - 4-tert-Butylcyclohexyl acetate Source: Sigma-Aldrich URL
  • Title: Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL CIS-4-HYDROXYCYCLOHEXYLCARBAMATE Source: ChemicalBook URL
  • Title: tert-butyl trans-N-(4-ethynylcyclohexyl)
  • Title: SAFETY DATA SHEET - 2-[2-(Boc- amino)
  • Title: SAFETY DATA SHEET - tert-Butyl carbamate Source: Fisher Scientific URL
  • Title: Adding Boc Group Mechanism | Organic Chemistry Source: YouTube URL: [Link]

  • Title: tert-butyl trans-N-(4-ethynylcyclohexyl)
  • Title: Click Chemistry Reagents Overview Source: Sigma-Aldrich URL
  • Title: Peptide Click Chemistry Explained Source: Bachem URL
  • Title: Click chemistry Source: Wikipedia URL: [Link]

  • Title: Topics (Click Chemistry)
  • Title: tert-Butyl ((1s,4s)-4-(4-ethynylbenzamido)cyclohexyl)
  • Title: Tert-Butyl Trans-4-Formylcyclohexylcarbamate Source: Chem-Impex URL
  • Title: this compound Source: PubChem URL: [Link]

  • Title: CAS 1809337-36-7 Tert-butyl trans-(4-ethynylcyclohexyl)(methyl)
  • Title: Click Chemistry Source: TCI Chemicals URL
  • Title: Tert-Butyl 4-formylcyclohexylcarbamate online Source: Sigma-Aldrich URL
  • Title: tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

Sources

Application Notes and Protocols for tert-Butyl trans-4-ethynylcyclohexylcarbamate as a Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, redirecting the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][3] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3][4]

The linker's length, rigidity, and chemical composition dictate the geometry of the ternary complex.[1][4] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to efficient protein degradation.[4][5] In contrast, a suboptimal linker can lead to steric clashes or unproductive binding, thereby diminishing the PROTAC's activity.[4]

tert-Butyl trans-4-ethynylcyclohexylcarbamate: A Rigid Linker for Enhanced PROTAC Performance

This compound is a valuable building block for the synthesis of PROTACs, offering a rigid and versatile scaffold. The trans-cyclohexane ring introduces conformational restraint, which can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon binding to the POI and E3 ligase. This can lead to more stable ternary complexes and, consequently, more potent protein degradation.[5][] The terminal alkyne group provides a convenient handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the modular and efficient assembly of PROTACs.[3][7]

The Boc-protected amine on the cyclohexane ring offers a versatile point for further chemical modification or for revealing a primary amine that can be used for conjugation to either the POI or E3 ligase ligand.

Key Advantages of Using a Rigid Cycloalkyl Linker:

  • Improved Potency: By reducing conformational flexibility, rigid linkers can promote the formation of a productive ternary complex, leading to lower DC50 values (the concentration required to degrade 50% of the target protein).[5][]

  • Enhanced Selectivity: The defined spatial orientation imposed by a rigid linker can improve selectivity for the target protein.

  • Favorable Physicochemical Properties: Cycloalkyl groups can help to modulate the lipophilicity and solubility of the final PROTAC molecule, which are critical for its pharmacokinetic profile.[1][8]

  • Metabolic Stability: The cyclohexane core is generally more resistant to metabolic degradation compared to linear alkyl or PEG linkers.[5]

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this linker typically follows a modular approach. The terminal alkyne of this compound is reacted with an azide-functionalized ligand (either for the POI or the E3 ligase) via a CuAAC reaction. Subsequently, the Boc-protecting group is removed to reveal the amine, which is then coupled to the other ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Click Chemistry (CuAAC) cluster_1 Step 2: Deprotection cluster_2 Step 3: Amide Coupling Linker tert-Butyl trans-4- ethynylcyclohexylcarbamate Intermediate Boc-Protected PROTAC Intermediate Linker->Intermediate CuSO4, Na-Ascorbate Ligand1_azide Azide-functionalized POI Ligand Ligand1_azide->Intermediate Deprotected_Intermediate Amine-functionalized Intermediate Intermediate->Deprotected_Intermediate TFA or HCl Final_PROTAC Final PROTAC Deprotected_Intermediate->Final_PROTAC HATU, DIPEA Ligand2_acid Carboxylic acid- functionalized E3 Ligase Ligand Ligand2_acid->Final_PROTAC

Figure 1: General workflow for PROTAC synthesis.

Detailed Experimental Protocols

Note: The following protocols are representative examples and may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Synthesis of Boc-Protected PROTAC Intermediate via CuAAC

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to connect this compound with an azide-functionalized POI ligand.

Materials:

  • This compound (1.0 eq)

  • Azide-functionalized POI ligand (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Argon or nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound and the azide-functionalized POI ligand in a 1:1 mixture of t-BuOH and deionized water.

  • Degas the solution by bubbling with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • To the degassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄ solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected PROTAC intermediate.

Protocol 2: Boc Deprotection of the PROTAC Intermediate

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

  • Boc-protected PROTAC intermediate (from Protocol 1)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) (if using TFA)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate in DCM (if using TFA) or use the 4M HCl in 1,4-dioxane solution directly.

  • If using TFA, add an equal volume of TFA to the DCM solution.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used in the next step without further purification.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of the deprotected intermediate with a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Amine-functionalized PROTAC intermediate (from Protocol 2) (1.0 eq)

  • Carboxylic acid-functionalized E3 ligase ligand (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen or argon atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized PROTAC intermediate to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude PROTAC by preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

  • Lyophilize the pure fractions to obtain the final PROTAC product.

Biological Evaluation of the Final PROTAC

Biological_Evaluation_Workflow Start Cell Culture and PROTAC Treatment Lysis Cell Lysis and Protein Quantification Start->Lysis WB Western Blotting for Target Protein Levels Lysis->WB Data_Analysis Data Analysis: Determine DC50 and Dmax WB->Data_Analysis

Figure 2: Workflow for biological evaluation of PROTACs.

Protocol 4: Western Blotting to Determine Target Protein Degradation

This protocol is a standard method to quantify the degradation of the target protein following PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • Final PROTAC

  • Cell culture medium and supplements

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the final PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 and Dmax values.[4]

Data Presentation: Comparative Efficacy of PROTACs with Rigid Linkers

The following table summarizes representative data from the literature for PROTACs utilizing rigid linkers, highlighting the impact on degradation potency.

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell Line
ARD-69 [1]Androgen ReceptorCRBNPyridine/di-piperidine< 1> 90LNCaP, VCaP
ACBI1 [1]SMARCA2/4VHLPhenyl250-30065-70MV-4-11
TBK1 Degrader [1][4]TBK1Not SpecifiedAlkyl/Ether (21 atoms)396Not Specified
ER Degrader [4][9]Estrogen ReceptorNot SpecifiedAlkyl (16 atoms)Effective> 90Not Specified

Note: The efficacy of a PROTAC is highly dependent on the specific combination of ligands, linker, and the biological system being tested.

Conclusion and Future Perspectives

This compound represents a valuable tool for PROTAC development, enabling the synthesis of molecules with rigid linkers that can offer improved potency and favorable physicochemical properties. The modular nature of its incorporation via click chemistry facilitates the rapid generation of PROTAC libraries for structure-activity relationship studies. As the field of targeted protein degradation continues to evolve, the rational design of linkers, including the use of rigid scaffolds like cyclohexane, will be paramount in developing the next generation of highly effective and selective PROTAC-based therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Creation of PROTACs Using an Alkyne-PEG4-maleimide Linker. BenchChem.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(6), 363-383.
  • BenchChem. (2025).
  • MedChemExpress. (n.d.). trans-1,4-Bis(hydroxymethyl)cyclohexane. MedChemExpress.
  • ResearchGate. (n.d.). Rational structure-based design of BRD4 degrader PROTAC.
  • Zhang, X., et al. (2025). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. Journal of the American Chemical Society.
  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. BenchChem.
  • MedChemExpress. (n.d.). 4-(Boc-NH-Me)-(trans)-Cyclohexane-OH. MedChemExpress.
  • BenchChem. (2025).
  • BOC Sciences. (n.d.). Linkers for PROTAC Design. BOC Sciences.
  • He, Y., et al. (2026). Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy.
  • University of Birmingham. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. University of Birmingham.
  • LifeSensors. (n.d.).
  • American Chemical Society. (2025). Degrader-antibody conjugates: Proof of concept through design of a dotent BRD4 degrading linker-payload. ACS Fall 2025.
  • PubMed. (2025). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. PubMed.
  • Divakaran, A., et al. (2021). Development of an N-Terminal BRD4 Bromodomain-Targeted Degrader. ChemRxiv.
  • MedChemExpress. (n.d.). 4-(Boc-NH-Me)-(trans)-Cyclohexane-OH. MedChemExpress.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (n.d.). PMC.
  • bioRxiv. (2024). Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors. bioRxiv.
  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers.
  • Frontiers. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers.
  • Zagidullin, A. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. (n.d.). PMC.
  • ResearchGate. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • Kofink, C., et al. (2022). A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo.
  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364.
  • ResearchGate. (n.d.). PROTAC linker design case study: SMARCA2 A). 2D chemical structure of....
  • PROTACs bearing piperazine-containing linkers: what effect on their protonation st

Sources

Applications in Medicinal Chemistry and Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Symbiotic Dance of Medicinal Chemistry and Drug Discovery

The journey from a biological hypothesis to a marketable therapeutic is a long and intricate one, with medicinal chemistry serving as the foundational bridge between a deep understanding of disease biology and the creation of a safe and effective drug.[1] This guide provides an in-depth exploration of the critical applications of medicinal chemistry in the modern drug discovery pipeline, offering not just protocols, but the strategic thinking behind them. We will delve into the core phases of this process, from identifying a druggable target to navigating the complexities of preclinical development, all through the lens of a seasoned medicinal chemist.

The modern drug discovery process is a multi-stage endeavor that can span over a decade.[1] It begins with the fundamental question of what drives a disease and how it can be disrupted at a molecular level.[1] Medicinal chemistry is the discipline that designs, synthesizes, and optimizes the compounds that will interact with these biological targets.[1] It is a delicate balance of enhancing a molecule's desired therapeutic effect while ensuring it is safe and stable for human use.[1]

Section 1: Target Identification and Validation - The Starting Point of Innovation

The inception of any drug discovery program lies in the identification and validation of a biological target, typically a protein or nucleic acid, that plays a crucial role in the pathophysiology of a disease.[2][3] A well-validated target is the bedrock upon which a successful therapeutic is built, ensuring that modulating its activity will lead to a desirable clinical outcome.[4]

The Hallmarks of a "Druggable" Target

Not all biological molecules are created equal in the eyes of a medicinal chemist. An ideal drug target possesses several key characteristics:

  • Confirmed Role in Disease: The target must have a scientifically validated role in the disease process.[4]

  • Assayability: The target's activity must be measurable in a high-throughput screening format.[4]

  • Structural Information: The availability of a 3D structure greatly aids in the rational design of drugs.[4]

  • Favorable Toxicity Profile: Modulating the target should ideally not produce significant adverse effects.[4]

  • Intellectual Property: A favorable patent landscape is a crucial consideration for pharmaceutical development.[4]

Methodologies for Target Identification

A variety of powerful techniques are employed to identify potential drug targets:

  • Genomic and Genetic Approaches: Genome-wide association studies (GWAS) and functional genomics can pinpoint genes associated with a disease.[2]

  • Proteomic Analysis: Comparing the protein expression profiles of healthy and diseased tissues can reveal dysregulated proteins that may serve as targets.[3]

  • Phenotypic Screening: This approach involves testing large libraries of compounds on cells or organisms to identify molecules that produce a desired phenotypic change, without prior knowledge of the target.[4]

Target Validation: From Hypothesis to Confirmed Role

Once a potential target is identified, it must undergo rigorous validation to confirm its role in the disease.[3] This is a critical step to mitigate the high attrition rates seen in drug development.[2]

Protocol: Target Validation using CRISPR-Cas9 Gene Editing

This protocol outlines a general workflow for validating a target using CRISPR-Cas9 technology to knock out the gene of interest in a disease-relevant cell line.

  • gRNA Design and Cloning: Design and clone at least two independent guide RNAs (gRNAs) targeting the gene of interest into a Cas9-expressing lentiviral vector.

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line.

  • Selection and Clonal Isolation: Select for transduced cells and isolate single-cell clones.

  • Genotype Verification: Confirm gene knockout in individual clones by PCR and Sanger sequencing.

  • Phenotypic Analysis: Assess the effect of gene knockout on the disease-relevant phenotype (e.g., cell proliferation, apoptosis, biomarker expression). A significant change in the phenotype upon gene knockout provides strong evidence for the target's role in the disease.

dot graph TD { A[gRNA Design and Cloning] --> B[Lentivirus Production and Transduction]; B --> C[Selection and Clonal Isolation]; C --> D[Genotype Verification]; D --> E[Phenotypic Analysis]; E --> F[Target Validated]; subgraph "CRISPR-Cas9 Workflow" A; B; C; D; E; end F; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; F; edge [color="#4285F4"]; } caption: "CRISPR-Cas9 Target Validation Workflow"

Section 2: Hit and Lead Discovery - Finding and Refining the Key

With a validated target in hand, the next phase is to identify "hits" — small molecules that interact with the target and modulate its activity.[1] These hits are the starting points for a multi-parameter optimization process to generate "leads" with improved potency, selectivity, and drug-like properties.[5]

High-Throughput Screening (HTS): Casting a Wide Net

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries against a biological target.[6] This automated process allows for the screening of millions of compounds in a short period, significantly accelerating the identification of initial hits.[7]

Key Components of a Successful HTS Campaign:

  • Robust Assay: The assay must be sensitive, reproducible, and suitable for automation in a miniaturized format (e.g., 384- or 1536-well plates).[6]

  • Diverse Chemical Library: A high-quality library with a wide range of chemical scaffolds is essential to maximize the chances of finding a hit.[8]

  • Automation and Robotics: Liquid handling systems and robotic plate readers are critical for the high-throughput nature of the screen.[9]

  • Data Analysis: Sophisticated software is required to process and analyze the large datasets generated.[7]

Table 1: Common HTS Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Fluorescence-Based Measures changes in fluorescence intensity, polarization, or resonance energy transfer (FRET).[10]High sensitivity, wide applicability.Potential for interference from fluorescent compounds.
Luminescence-Based Measures light produced by a biochemical reaction.High sensitivity, low background.May require specific enzyme-substrate systems.
Absorbance-Based Measures changes in light absorption.Simple, cost-effective.Lower sensitivity compared to fluorescence or luminescence.
Fragment-Based Drug Discovery (FBDD): A More Targeted Approach

Fragment-Based Drug Discovery (FBDD) offers an alternative to HTS, particularly for challenging targets.[11] Instead of screening large, complex molecules, FBDD involves screening smaller, less complex "fragments" that bind to the target with lower affinity.[11] These weakly binding fragments are then optimized and grown into more potent lead compounds.[11]

The "Rule of Three" for Fragments:

A common guideline for selecting fragments is the "Rule of Three":

  • Molecular weight < 300 Da[12]

  • cLogP ≤ 3[13]

  • Number of hydrogen bond donors and acceptors ≤ 3[13]

Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting the binding of fragments to a target protein in real-time.

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

  • Fragment Library Screening: Inject a solution of each fragment over the sensor surface and monitor for changes in the refractive index, which indicates binding.

  • Hit Validation: Confirm the binding of initial hits by re-testing and performing dose-response experiments to determine the binding affinity (KD).

  • Structural Elucidation: Use techniques like X-ray crystallography to determine the binding mode of the fragment to the target, guiding the subsequent optimization process.[12]

dot graph TD { A[Target Immobilization on SPR Chip] --> B[Fragment Library Screening]; B --> C{Binding Detected?}; C -- Yes --> D[Hit Validation and Affinity Determination]; C -- No --> E[No Hit]; D --> F[Structural Elucidation (X-ray Crystallography)]; F --> G[Lead Optimization]; subgraph "SPR-based Fragment Screening" A; B; C; D; E; F; end G; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; D; E; F; G; node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; C; edge [color="#34A853"]; } caption: "Fragment Screening Workflow using SPR"

Section 3: Lead Optimization - Sculpting a Drug Candidate

Once a promising lead compound is identified, the iterative process of lead optimization begins.[14] This phase involves making systematic chemical modifications to the lead structure to improve its pharmacological profile.[14] The goal is to enhance potency and selectivity while simultaneously optimizing its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[14][15]

Structure-Activity Relationship (SAR): The Guiding Principle

The core of lead optimization is the exploration of the Structure-Activity Relationship (SAR).[16] SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity.[17] By making targeted modifications to the lead compound and assessing the impact on its activity, medicinal chemists can build a comprehensive understanding of the SAR, which guides the design of more potent and selective molecules.[14][18]

Key SAR Strategies:

  • Functional Group Modification: Adding, removing, or modifying functional groups to improve interactions with the target.[19]

  • Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties.[5]

  • Scaffold Hopping: Replacing the core structure of the molecule while retaining key binding elements to explore new chemical space and improve properties.[5]

The Critical Role of ADMET Profiling

A potent and selective compound is of little therapeutic value if it cannot reach its target in the body or if it has unacceptable toxicity.[20] Therefore, early and continuous assessment of ADMET properties is crucial for successful drug development.[21] Poor ADMET characteristics are a major reason for the failure of drug candidates in clinical trials.[21]

Table 2: Key ADMET Properties and Their Importance

PropertyDescriptionImportance in Drug Discovery
Absorption How the drug enters the bloodstream.[21]Determines bioavailability after oral administration.
Distribution How the drug spreads throughout the body's tissues.[21]Influences efficacy and potential for off-target effects.
Metabolism How the body breaks down the drug.[21]Affects the drug's half-life and potential for drug-drug interactions.
Excretion How the drug is eliminated from the body.[21]Determines the duration of action and potential for accumulation.
Toxicity The potential for the drug to cause harmful effects.[21]A critical safety parameter that can halt drug development.

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay provides an early indication of how quickly a compound is metabolized by the liver.

  • Compound Incubation: Incubate the test compound with liver microsomes (which contain key drug-metabolizing enzymes) and NADPH (a necessary cofactor).

  • Time-Point Sampling: At various time points, quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.

  • Half-Life Calculation: Determine the in vitro half-life (t1/2) of the compound, which is a measure of its metabolic stability. A shorter half-life indicates more rapid metabolism.

The Interplay of Pharmacokinetics and Pharmacodynamics

Understanding the relationship between a drug's concentration in the body over time (pharmacokinetics or PK) and its pharmacological effect (pharmacodynamics or PD) is essential for designing an effective dosing regimen.[22][23] PK/PD modeling is a powerful tool used to predict the therapeutic window of a drug candidate and to guide dose selection for clinical trials.[24]

dot graph TD { A[Dose] --> B(Pharmacokinetics - PK); B --> C{Drug Concentration at Target}; C --> D(Pharmacodynamics - PD); D --> E[Therapeutic and Toxic Effects]; B -- "What the body does to the drug" --> C; C -- "What the drug does to the body" --> D; subgraph "PK/PD Relationship" B; D; end node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; A; C; E; node [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B; D; edge [color="#202124"]; } caption: "The Interplay of Pharmacokinetics and Pharmacodynamics"

Section 4: Preclinical Development - The Final Hurdle Before Human Trials

Before a drug candidate can be tested in humans, it must undergo a rigorous preclinical development phase.[25][26] This stage involves a comprehensive evaluation of the compound's safety and efficacy in laboratory and animal models.[27][28] The data generated during preclinical development is compiled into an Investigational New Drug (IND) application, which is submitted to regulatory agencies like the FDA for approval to begin clinical trials.[29]

In Vivo Efficacy Studies

In vivo efficacy studies are conducted in animal models of the disease to demonstrate that the drug candidate has the desired therapeutic effect.[25] These studies are crucial for establishing proof-of-concept and for determining the optimal dose range for further development.

Toxicology and Safety Pharmacology

A critical component of preclinical development is the assessment of the drug candidate's safety profile.[26] This involves a battery of toxicology studies to identify potential adverse effects and to determine a safe starting dose for human trials.[26]

Key Toxicology Studies:

  • Single-Dose and Repeat-Dose Toxicity: To assess the effects of acute and chronic exposure.

  • Genotoxicity: To evaluate the potential for the drug to damage DNA.

  • Carcinogenicity: To assess the long-term potential for the drug to cause cancer.

  • Reproductive and Developmental Toxicology: To evaluate potential effects on fertility and fetal development.

Formulation Development and Manufacturing

During preclinical development, the drug substance must be formulated into a stable and bioavailable dosage form (e.g., tablet, capsule, injection).[29] The manufacturing process must also be developed and scaled up to produce sufficient quantities of the drug for clinical trials under Good Manufacturing Practices (GMP).[29]

Conclusion: The Evolving Landscape of Medicinal Chemistry

Medicinal chemistry is a dynamic and ever-evolving field that lies at the heart of drug discovery.[30] From the initial identification of a biological target to the synthesis and optimization of a drug candidate, the principles and applications of medicinal chemistry are indispensable. The integration of new technologies, such as artificial intelligence and machine learning, is further accelerating the pace of discovery and offering new avenues for tackling complex diseases.[1] As our understanding of disease biology continues to deepen, the role of the medicinal chemist in translating that knowledge into life-saving therapies will remain paramount.

References

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Collaborative Drug Discovery. (2025, June 3). SAR: Structure Activity Relationships. Retrieved from [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]

  • Fios Genomics. (n.d.). Preclinical Phase Of The Drug Development Process - An Overview. Retrieved from [Link]

  • Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved from [Link]

  • Fiveable. (n.d.). Lead discovery and optimization | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link]

  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What is the structure-activity relationship SAR in drug design?. Retrieved from [Link]

  • Allucent. (n.d.). The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. Retrieved from [Link]

  • Wolters Kluwer. (n.d.). Case Studies in Modern Drug Discovery and Development. Retrieved from [Link]

  • Chall, S. (2023, September 21). ADMET: An Essential Component in Drug Discovery and Development. Medium. Retrieved from [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Preclinical development. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery?. Retrieved from [Link]

  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes. Retrieved from [Link]

  • Yang, H., Sun, L., & Li, W. (2020). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Physical Chemistry Chemical Physics, 22(34), 19336-19345. [Link]

  • WJBPHS. (n.d.). Target identification and validation in research. Retrieved from [Link]

  • Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved from [Link]

  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

  • FDA. (2018, January 4). The Drug Development Process. Retrieved from [Link]

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]

  • Steeron Research. (2025, July 23). Role of Medicinal Chemistry in Modern Drug Discovery. Retrieved from [Link]

  • PubMed. (2020, August 12). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

  • ACS Publications. (n.d.). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • Sharifi, H. (2023). Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Journal of Medicinal and Organic Chemistry, 6(3), 72-75. [Link]

  • Drug Design Org. (n.d.). Success Stories in Drug Discovery. Retrieved from [Link]

  • Drug Hunter. (2025, January 7). Top 12 Most Popular Drug Hunter Case Studies of 2024. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Medicinal Chemistry In The Path Of Drug Discovery. Retrieved from [Link]

  • NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2025, February). Feature Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]

  • Allucent. (n.d.). Pharmacodynamics & Its Role in Drug Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • PubMed Central. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved from [Link]

  • Taylor & Francis. (2010, June 14). The Role of Pharmacokinetic and Pharmacokinetic/Pharmacodynamic Modeling in Drug Discovery and Development. Retrieved from [Link]

  • HUB Organoids. (n.d.). Case Study: Drug discovery to clinical trials in five years. Retrieved from [Link]

  • Frontiers. (2022, July 24). The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review. Retrieved from [Link]

  • ResearchGate. (n.d.). Case Studies in Modern Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Medicinal Chemistry in Drug Design and Discovery. Retrieved from [Link]

  • Books. (n.d.). Chapter 5: Principles and Applications of Fragment-based Drug Discovery for Chemical Probes. Retrieved from [Link]

  • ACS Publications. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Note & Protocols: Synthesis of Novel Derivatives from tert-Butyl trans-4-Ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Ethynylcyclohexylcarbamate Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with well-defined three-dimensional structure is paramount. tert-Butyl trans-4-ethynylcyclohexylcarbamate serves as a quintessential building block in this endeavor. Its intrinsic properties offer a compelling strategic advantage for library synthesis and lead optimization campaigns.

The trans-1,4-disubstituted cyclohexane ring provides a rigid, non-aromatic scaffold that projects substituents into distinct spatial vectors, effectively exploring chemical space beyond the flatland of traditional aromatic rings. This rigid conformation is often crucial for achieving high-affinity and selective interactions with biological targets. The molecule possesses two orthogonal synthetic handles:

  • A Terminal Alkyne: A highly versatile functional group amenable to a suite of powerful and reliable coupling reactions.

  • A Boc-Protected Amine: A stable amine protecting group that can be selectively removed under acidic conditions to reveal a primary amine, ready for subsequent functionalization (e.g., amidation, reductive amination).

This guide provides detailed, field-proven protocols for leveraging the terminal alkyne moiety through two cornerstone reactions of modern synthesis: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), more commonly known as "click chemistry."

G A tert-Butyl trans-4- ethynylcyclohexylcarbamate (Starting Material) B Sonogashira Coupling (C-C Bond Formation) A->B R-X, Pd/Cu cat. C CuAAC 'Click' Chemistry (Triazole Formation) A->C R-N3, Cu(I) cat. D Aryl/Vinyl-Substituted Alkynes B->D E 1,2,3-Triazole Derivatives C->E F Boc Deprotection (TFA/DCM) D->F E->F G Primary Amine (Further Derivatization) F->G

Figure 1: General synthetic strategies for derivatization.

Sonogashira Coupling: Forging Aryl-Alkyne Scaffolds

The Sonogashira reaction is a robust cross-coupling method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals and organic materials.[1] The reaction proceeds under mild conditions and is catalyzed by a palladium(0) complex, with copper(I) iodide acting as a crucial co-catalyst.[2]

Mechanistic Rationale: The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle involves the formation of a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product and regenerates the active Pd(0) catalyst. The choice of a mild amine base (e.g., triethylamine or diisopropylethylamine) is critical for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct generated during the reaction.

Protocol 2.1: Palladium/Copper-Catalyzed Sonogashira Coupling

This protocol details a general procedure for the coupling of this compound with a representative aryl bromide.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A 1. Add starting material, aryl halide, & CuI to a dry, argon-flushed flask. B 2. Add solvent (THF) and base (TEA). A->B C 3. Degas the mixture with argon for 15 minutes. B->C D 4. Add Pd(PPh3)4 catalyst under a positive pressure of argon. C->D E 5. Heat reaction to specified temperature (e.g., 60 °C). Monitor by TLC/LC-MS. D->E F 6. Upon completion, cool to RT. Filter through Celite to remove metals. E->F G 7. Concentrate filtrate in vacuo. F->G H 8. Redissolve residue in minimal DCM. G->H I 9. Purify by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient). H->I J 10. Combine fractions and concentrate to yield the pure product. I->J

Figure 2: Workflow for Sonogashira Coupling Protocol.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aryl or Vinyl Halide (e.g., 4-bromobenzonitrile) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 223 mg, 1.0 mmol), the aryl halide (1.1 mmol), and CuI (19 mg, 0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Via syringe, add anhydrous THF (10 mL) followed by triethylamine (0.42 mL, 3.0 mmol).

  • Bubble argon through the stirred solution for 15 minutes to ensure the mixture is thoroughly degassed.

  • Under a positive flow of argon, add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.

  • Heat the reaction mixture to 60 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst residues. Wash the pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Data & Expected Outcomes:

Aryl Halide ExampleCatalyst Loading (mol%)BaseSolventTypical Yield (%)
4-Iodoanisole2% Pd(PPh₃)₄, 4% CuITEATHF85-95%
1-Bromo-4-nitrobenzene5% Pd(PPh₃)₄, 10% CuIDIPEADMF70-85%
3-Bromopyridine5% Pd(PPh₃)₄, 10% CuITEATHF75-90%

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduced by K. Barry Sharpless, the CuAAC reaction is the premier example of "click chemistry".[3] This reaction forms a stable 1,4-disubstituted-1,2,3-triazole linkage from a terminal alkyne and an organic azide. Its widespread adoption in drug discovery is due to its high efficiency, mild and often aqueous reaction conditions, exceptional functional group tolerance, and the near-perfect yields of the desired product.[4][5] The resulting triazole ring is not merely a linker; it is a stable, aromatic, hydrogen-bond accepting moiety that can act as a bioisostere for other functional groups, such as amides.[5]

Mechanistic Rationale: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ from the reduction of a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. The Cu(I) coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide in a stepwise cycloaddition mechanism to yield the triazole product.

Protocol 3.1: CuAAC "Click" Reaction

This protocol provides a robust method for conjugating this compound with a representative organic azide.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve starting material and azide in t-BuOH/H2O. C 3. To the alkyne/azide mixture, add Sodium Ascorbate solution. A->C B 2. Prepare fresh aqueous solutions of CuSO4·5H2O and Sodium Ascorbate. B->C D 4. Add CuSO4 solution. The reaction is often instantaneous. B->D C->D E 5. Stir at room temperature for 1-4 hours. Monitor by TLC/LC-MS. D->E F 6. Add water and extract with Ethyl Acetate (3x). E->F G 7. Wash combined organic layers with brine. F->G H 8. Dry over Na2SO4, filter, and concentrate in vacuo. G->H I 9. Purify by column chromatography or recrystallization if necessary. H->I

Figure 3: Workflow for CuAAC "Click" Chemistry Protocol.

Materials & Reagents:

  • This compound (1.0 eq)

  • Organic Azide (e.g., Benzyl Azide) (1.0-1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium Ascorbate (0.1-0.2 eq)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Standard laboratory glassware

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve this compound (223 mg, 1.0 mmol) and the organic azide (e.g., benzyl azide, 133 mg, 1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

  • In a separate vial, prepare a 1 M aqueous solution of sodium ascorbate.

  • In another vial, prepare a 0.5 M aqueous solution of CuSO₄·5H₂O.

  • To the stirred solution from step 1, add the sodium ascorbate solution (0.2 mL, 0.2 mmol) followed by the CuSO₄·5H₂O solution (0.2 mL, 0.1 mmol).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete in 1-4 hours, and progress can be monitored by TLC or LC-MS.

  • Upon completion, add water (15 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is often of high purity. If necessary, further purification can be achieved by flash column chromatography or recrystallization.

Data & Expected Outcomes:

Azide ExampleSolvent SystemReaction Time (h)Typical Yield (%)
Benzyl Azidet-BuOH/H₂O (1:1)1>95%
1-Azido-4-fluorobenzeneTHF/H₂O (1:1)2>95%
3-Azidopropan-1-olt-BuOH/H₂O (1:1)1.5>95%

Post-Coupling Modification: Boc Group Deprotection

A key feature of this building block is the Boc-protected amine. Following the successful diversification of the alkyne terminus, the Boc group can be efficiently removed to unmask the primary amine, enabling a second wave of library synthesis.

Protocol 4.1: Acid-Catalyzed Boc Deprotection

  • Dissolve the Boc-protected derivative (1.0 mmol) in dichloromethane (DCM, 5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 2-3 mL) dropwise.

  • Remove the ice bath and stir the solution at room temperature for 1-2 hours, monitoring by TLC until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in DCM and co-evaporate two more times to ensure complete removal of residual acid.

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Azides: Low molecular weight organic azides can be explosive and should be handled with extreme care, behind a blast shield, and should not be heated neat. Always use them in solution.

  • Copper Salts: Copper salts are harmful if swallowed and are irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents & Reagents: Handle all organic solvents and reagents (e.g., TFA, TEA) in a well-ventilated fume hood.

References

  • tert-butyl trans-N-(4-ethynylcyclohexyl)
  • Recent applications of click chemistry in drug discovery. PubMed.
  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
  • Sonogashira coupling. Wikipedia.
  • Click Chemistry. TCI Chemicals.
  • Recent applications of click chemistry in drug discovery.
  • tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Sonogashira Coupling- Reaction and applic

Sources

Application Notes & Protocols: A Guide to the Development of Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Revolutionizing Therapeutics with Precision Delivery

Conventional drug administration often suffers from a lack of specificity, leading to systemic side effects and suboptimal therapeutic outcomes.[1][2][3] Targeted drug delivery systems (TDDS) represent a paradigm shift, aiming to concentrate therapeutic agents at the site of action, thereby enhancing efficacy while minimizing off-target toxicity.[3][4][5] This is achieved by utilizing specialized carriers, often at the nanoscale, that can navigate the biological milieu and recognize specific cellular or tissue markers.[6][7] The core principle of TDDS is to improve the therapeutic index of a drug by modulating its pharmacokinetics and biodistribution.[8]

The advantages of targeted drug delivery are manifold, including:

  • Enhanced therapeutic efficacy due to increased drug concentration at the target site.[4]

  • Reduced systemic toxicity and adverse side effects.[3][9]

  • Protection of the therapeutic agent from premature degradation.[10]

  • Improved patient compliance through reduced dosing frequency and side effects.[3]

This guide provides a comprehensive overview of the principles, design, and evaluation of nanoparticle-based targeted drug delivery systems, complete with detailed protocols for key experimental procedures.

Targeting Strategies: Navigating the Biological Landscape

The selective delivery of therapeutics to a specific site is achieved through various targeting strategies, which can be broadly categorized as passive, active, and stimuli-responsive targeting.[1]

Passive Targeting: The Enhanced Permeability and Retention (EPR) Effect

Passive targeting leverages the unique pathophysiology of certain disease states, particularly solid tumors.[11] Tumor tissues are characterized by leaky vasculature and poor lymphatic drainage, a phenomenon known as the Enhanced Permeability and Retention (EPR) effect.[12][13][14] Nanoparticles, typically within a size range of 10-200 nm, can extravasate through these leaky blood vessels and accumulate in the tumor interstitium, leading to a passive concentration of the drug payload.[15][16][17] While the EPR effect is a cornerstone of cancer nanomedicine, its efficacy can be heterogeneous and is a subject of ongoing research.[12][18]

Active Targeting: Molecular Recognition for Enhanced Specificity

Active targeting involves the surface functionalization of nanoparticles with ligands that can specifically bind to receptors overexpressed on the surface of target cells.[11][19][20] This ligand-receptor interaction enhances cellular uptake and internalization of the nanoparticle, further increasing the intracellular drug concentration.[21] A variety of targeting ligands can be employed, including:

  • Antibodies and antibody fragments: Offer high specificity and affinity for their target antigens.[22]

  • Peptides: Smaller in size, with good stability and ease of synthesis.[22][23]

  • Aptamers: Short, single-stranded DNA or RNA molecules that can fold into unique three-dimensional structures to bind to specific targets.[22]

  • Small molecules: Such as folic acid and carbohydrates, which can target receptors often overexpressed in cancer cells.[23][24]

G cluster_0 Targeting Strategies cluster_1 Mechanisms Passive Targeting Passive Targeting EPR Effect EPR Effect Passive Targeting->EPR Effect exploits Active Targeting Active Targeting Ligand-Receptor Binding Ligand-Receptor Binding Active Targeting->Ligand-Receptor Binding utilizes Stimuli-Responsive Stimuli-Responsive Environmental Triggers Environmental Triggers Stimuli-Responsive->Environmental Triggers responds to Tumor Accumulation Tumor Accumulation EPR Effect->Tumor Accumulation leads to Cellular Uptake Cellular Uptake Ligand-Receptor Binding->Cellular Uptake enhances Drug Release Drug Release Environmental Triggers->Drug Release triggers

Caption: Overview of Targeted Drug Delivery Strategies.

Stimuli-Responsive Targeting: Smart Delivery on Demand

Stimuli-responsive drug delivery systems are designed to release their therapeutic payload in response to specific internal or external triggers.[9][25][26] This "smart" delivery approach offers a high degree of spatial and temporal control over drug release, further enhancing therapeutic efficacy and minimizing off-target effects.[27]

  • Internal Stimuli: These systems respond to physiological cues that are often altered in the disease microenvironment, such as:

    • pH: The acidic environment of tumors and endosomes can trigger the release of pH-sensitive nanoparticles.[26]

    • Redox potential: The higher concentration of reducing agents like glutathione inside cells can be used to trigger drug release from redox-responsive carriers.[26]

    • Enzymes: Overexpressed enzymes in diseased tissues can cleave specific linkers, liberating the drug.[9]

  • External Stimuli: These systems are activated by externally applied triggers, offering on-demand drug release.[25][28] Examples include:

    • Temperature: Thermoresponsive polymers can undergo conformational changes to release drugs in response to localized hyperthermia.[27]

    • Light: Light-sensitive materials can be used to trigger drug release with high spatial precision.[9]

    • Magnetic field: Magnetic nanoparticles can be guided to the target site and their drug release can be triggered by an alternating magnetic field.[25]

    • Ultrasound: Ultrasound can be used to trigger drug release from sonosensitive carriers.[25]

Nanoparticle Platforms for Targeted Drug Delivery

A diverse array of nanoparticle platforms has been developed for targeted drug delivery, each with its unique set of properties and advantages.[6][29]

Nanoparticle PlatformCore CompositionKey Advantages
Liposomes Phospholipid bilayer(s)Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, well-established for clinical use.
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)Controlled drug release, tunable properties, good stability.[8]
Micelles Amphiphilic block copolymersHigh drug loading capacity for hydrophobic drugs, small size.
Dendrimers Highly branched, tree-like polymersWell-defined structure, multivalency for targeting ligand attachment.[7]
Inorganic Nanoparticles Gold, silica, iron oxideUnique optical and magnetic properties for imaging and therapy (theranostics).[7][29]

Design and Synthesis of Targeted Nanoparticles: A Practical Guide

The successful development of a targeted nanoparticle system requires careful consideration of its design and synthesis. This section provides a detailed protocol for the preparation of liposomes, a widely used nanoparticle platform, and discusses key aspects of drug loading and surface modification.

Protocol: Synthesis of Liposomes via the Thin-Film Hydration Method

This protocol describes the preparation of unilamellar liposomes with a uniform size distribution, suitable for targeted drug delivery applications.[15][16]

Materials:

  • Lipids (e.g., DSPC, DSPE-PEG, Cholesterol)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug to be encapsulated

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids and the lipophilic drug (if applicable) in chloroform in a round-bottom flask.[15] The molar ratio of the lipids should be optimized based on the desired properties of the liposomes.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature.[16]

    • Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[15]

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS) containing the hydrophilic drug (if applicable).[17] The volume of the buffer should be sufficient to achieve the desired final lipid concentration.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a suspension of multilamellar vesicles (MLVs).[30]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a uniform size, the MLV suspension is subjected to extrusion.[15]

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) at a temperature above the lipid transition temperature.[17]

  • Purification:

    • Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Sterilization:

    • Sterilize the final liposome formulation by filtration through a 0.22 µm filter.

Causality Behind Experimental Choices:

  • Choice of Lipids: The lipid composition determines the rigidity, charge, and in vivo stability of the liposomes. The inclusion of PEGylated lipids (e.g., DSPE-PEG) helps to create a "stealth" coating that reduces clearance by the mononuclear phagocyte system, prolonging circulation time.[31]

  • Thin-Film Hydration: This method is widely used due to its simplicity and reproducibility, allowing for good control over the initial formation of the lipid bilayers.[30]

  • Extrusion: This step is crucial for producing liposomes with a narrow size distribution, which is essential for predictable in vivo behavior and efficient passive targeting via the EPR effect.[15][16]

G Start Start Lipid Dissolution Dissolve Lipids in Organic Solvent Start->Lipid Dissolution Film Formation Form Thin Lipid Film (Rotary Evaporation) Lipid Dissolution->Film Formation Hydration Hydrate Film with Aqueous Buffer Film Formation->Hydration Extrusion Size Reduction (Extrusion) Hydration->Extrusion Purification Remove Unencapsulated Drug Extrusion->Purification Sterilization Sterile Filtration Purification->Sterilization End End Sterilization->End

Caption: Workflow for Liposome Synthesis.

Physicochemical Characterization of Targeted Nanoparticles

Thorough physicochemical characterization is a critical step in the development of nanoparticle-based drug delivery systems to ensure their quality, safety, and efficacy.[10][32][33] The U.S. Food and Drug Administration (FDA) has provided guidance on the characterization of drug products containing nanomaterials.[34][35][36][37][38]

ParameterTechnique(s)Significance
Size and Size Distribution Dynamic Light Scattering (DLS), Electron Microscopy (TEM, SEM)Affects in vivo biodistribution, circulation half-life, and cellular uptake.[39]
Zeta Potential Dynamic Light Scattering (DLS)Indicates surface charge and colloidal stability.[39]
Morphology and Surface Topography Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)Provides information on the shape and surface features of the nanoparticles.[32]
Drug Loading and Encapsulation Efficiency UV-Vis Spectroscopy, HPLC, Fluorescence SpectroscopyQuantifies the amount of drug successfully incorporated into the nanoparticles.
In Vitro Drug Release Dialysis, Sample and Separate MethodsEvaluates the rate and extent of drug release under physiological conditions.
Surface Chemistry and Ligand Conjugation FTIR, NMR, XPSConfirms the successful conjugation of targeting ligands to the nanoparticle surface.
Protocol: Characterization of Nanoparticle Size and Zeta Potential by DLS

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration. The optimal concentration should be determined empirically to avoid multiple scattering effects.

  • Instrument Setup:

    • Set the instrument parameters, including temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Equilibrate the sample to the set temperature.

    • Perform the DLS measurement to obtain the hydrodynamic diameter and polydispersity index (PDI).

    • For zeta potential measurement, use an appropriate cuvette with electrodes and apply an electric field. The instrument will measure the electrophoretic mobility and calculate the zeta potential.

  • Data Analysis:

    • Analyze the correlation function to determine the particle size distribution.

    • The PDI value provides an indication of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

    • A zeta potential value of ±30 mV or higher is generally indicative of good colloidal stability.[39]

In Vitro and In Vivo Evaluation of Targeted Nanoparticles

The biological performance of targeted nanoparticles must be rigorously evaluated through a series of in vitro and in vivo studies.

Protocol: In Vitro Cellular Uptake Assay

This protocol describes a method to assess the cellular uptake and targeting efficiency of nanoparticles using fluorescence microscopy or flow cytometry.

Materials:

  • Target cells (overexpressing the receptor of interest) and control cells (low or no receptor expression)

  • Fluorescently labeled nanoparticles

  • Cell culture medium and supplements

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in appropriate culture vessels (e.g., 24-well plates or chamber slides) and allow them to adhere overnight.

  • Treatment:

    • Incubate the cells with different concentrations of the fluorescently labeled nanoparticles for a defined period (e.g., 4 hours).

  • Washing:

    • Wash the cells three times with cold PBS to remove any non-internalized nanoparticles.

  • Analysis:

    • Fluorescence Microscopy: Fix the cells and visualize the intracellular fluorescence using a fluorescence microscope.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the cellular uptake.

Protocol: In Vivo Biodistribution Study

This protocol outlines a general procedure for evaluating the biodistribution and tumor accumulation of nanoparticles in an animal model.[40][41]

Materials:

  • Tumor-bearing animal model (e.g., xenograft mouse model)

  • Labeled nanoparticles (e.g., fluorescently or radioactively labeled)

  • In vivo imaging system (e.g., IVIS for fluorescence imaging, PET/SPECT for radionuclide imaging)

Procedure:

  • Animal Model:

    • Establish a tumor model by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice.

  • Nanoparticle Administration:

    • Administer the labeled nanoparticles to the tumor-bearing mice via intravenous injection.[40]

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 2, 8, 24, 48 hours), image the mice using the appropriate in vivo imaging modality to visualize the biodistribution of the nanoparticles in real-time.[41]

  • Ex Vivo Analysis:

    • At the end of the study, euthanize the mice and harvest the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and blood.[40]

    • Quantify the amount of nanoparticles in each organ by measuring the fluorescence or radioactivity.[42] This will provide a quantitative assessment of the biodistribution and tumor targeting efficiency.

Conclusion and Future Perspectives

The development of targeted drug delivery systems is a multidisciplinary endeavor that holds immense promise for the future of medicine.[3][5] By rationally designing and rigorously evaluating nanoparticle-based carriers, it is possible to significantly improve the therapeutic outcomes for a wide range of diseases, particularly cancer.[1][8] Future advancements in this field will likely focus on the development of more sophisticated multi-responsive systems, personalized nanomedicines, and combination therapies that can overcome the challenges of drug resistance and disease heterogeneity.

References

  • Enhanced permeability and retention effect - Wikipedia.
  • Nanoparticle delivery systems for cancer therapy: advances in clinical and preclinical research - PubMed.
  • Stimuli-Responsive Drug Delivery Systems: Innov
  • Stimuli-Responsive Drug Delivery Systems:
  • Ligand-directed active tumor-targeting polymeric nanoparticles for cancer chemotherapy.
  • Stimuli-responsive drug delivery systems - Wikipedia.
  • Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - NIH.
  • A Review on Targeted Drug Delivery: its Entire Focus on Advanced Therapeutics and Diagnostics - SAS Publishers.
  • Synthesis of anionic and cationic unilamellar liposome nanoparticles using a thin film dispersed hydration and extrusion method. - Protocols.io.
  • Nanoparticle-based drug delivery systems for cancer therapy - PubMed - NIH.
  • Passive and active drug targeting: drug delivery to tumors as an example - PubMed.
  • Recent Advancements in Stimuli Responsive Drug Delivery Platforms for Active and Passive Cancer Targeting - PubMed Central.
  • Active Targeting Strategies Using Biological Ligands for Nanoparticle Drug Delivery Systems - MDPI.
  • Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - Frontiers.
  • Characterization of Nanoparticles for Drug Delivery - Creative Biostructure iEM Pl
  • Comparison of passive targeting, active targeting, and triggered release of nano-drugs.
  • Enhanced Permeability and Retention (EPR)
  • A Review: Targeted Drug Delivery System - IJRASET.
  • Drug Delivery Nano-Platforms for Advanced Cancer Therapy - MDPI.
  • Endogenous and Exogenous Stimuli-Responsive Drug Delivery Systems for Programmed Site-Specific Release - MDPI.
  • Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review.
  • Passive and Active Drug Targeting: Role of Nanocarriers in Rational Design of Anticancer Formul
  • Full article: Enhanced Permeability and Retention Effect-Focused Tumor-Targeted Nanomedicines: Latest Trends, Obstacles and Future Perspective - Taylor & Francis Online.
  • Nanoparticle-Enhanced Drug Delivery Systems for Targeted Cancer Therapy - Publish - Eman.
  • Passive and Active Targeting in Tumor Microenvironment - IT Medical Team.
  • Nano-drug delivery: Is the enhanced permeability and retention (EPR) effect sufficient for curing cancer? - PMC - NIH.
  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. - Protocols.io.
  • A comparison of passive and active drug targeting. Passive targeting...
  • A Review on Targeted Drug Delivery - Journal of Pharmaceutical Sciences and Research.
  • A Review On Targeted Drug Delivery System - TIJER.
  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabric
  • The Smart Targeting of Nanoparticles - PMC - PubMed Central - NIH.
  • Enhanced Permeability and Retention Effect as a Ubiquitous and Epoch-Making Phenomenon for the Selective Drug Targeting of Solid Tumors - MDPI.
  • A Comprehensive Review on Targeted Drug Delivery Systems.
  • Focus on fundamentals: achieving effective nanoparticle targeting - PMC - PubMed Central.
  • Considerations for Drug Products that Contain Nanom
  • “Characterization of Nanoparticles Intended for Drug Delivery” - PMC - NIH.
  • Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PubMed Central.
  • Physicochemical characteriz
  • Biodistribution of Nanoparticles in vivo - Bio-protocol.
  • FDA Releases Guidance On Drug Products Containing Nanom
  • Drug Products, Including Biological Products, that Contain Nanom
  • Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr
  • Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formul
  • FDA Publishes Draft Guidance on Drug Products, Including Biological Products, That Contain Nanom
  • Drug Products, Including Biological Products, that Contain Nanomaterials - Guidance for Industry | FDA. 4_7_. Review on Design of Liposome' as Drug Delivery System - Medires.
  • In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles.
  • Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Applic
  • In Vivo Biodistribution of Nanoparticles | Request PDF - ResearchG

Sources

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) protocols with this compound

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Cornerstone of Click Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a concept introduced by K. B. Sharpless to describe reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform.[1][2][3] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide with remarkable efficiency and specificity.

Unlike the traditional Huisgen 1,3-dipolar cycloaddition, which requires high temperatures and often yields a mixture of 1,4 and 1,5 regioisomers, the copper-catalyzed variant proceeds readily at room temperature to exclusively afford the 1,4-disubstituted product.[1][2][4] This exquisite control has made CuAAC an indispensable tool in diverse fields such as drug discovery, materials science, and, most notably, chemical biology, where its bioorthogonal nature allows for the specific labeling of biomolecules in complex environments.[2][4][5][6]

Core Principles: The Mechanism of Catalysis

The remarkable rate acceleration (10⁷ to 10⁸-fold over the uncatalyzed reaction) and perfect regioselectivity of CuAAC are entirely due to the presence of a copper(I) catalyst.[7] While initial proposals considered a mononuclear catalyst, substantial kinetic and computational evidence now supports a dinuclear copper mechanism as the kinetically dominant pathway.[1][8][9] Understanding this mechanism is key to troubleshooting and optimizing protocols.

The catalytic cycle involves several key steps:

  • Copper-Acetylide Formation : A terminal alkyne reacts with one or two Cu(I) centers. This coordination significantly increases the acidity of the terminal proton, allowing for deprotonation and the formation of a copper acetylide intermediate.[2][8][10]

  • Azide Coordination : The organic azide coordinates to a copper center, bringing it into proximity with the activated alkyne.[2][8]

  • Cycloaddition : In a concerted, but asynchronous step, the azide adds to the alkyne, forming a six-membered copper-containing ring (a metallacycle).[11]

  • Ring Contraction & Protonolysis : The metallacycle rearranges and, upon protonolysis, releases the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst for the next cycle.

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle Alkyne R¹-C≡CH Cu_Acetylide Dinuclear Cu-Acetylide Intermediate Alkyne->Cu_Acetylide + 2 Cu(I) CuI_Cat Cu(I) Catalyst Reactive_Complex Reactive Complex Cu_Acetylide->Reactive_Complex + R²-N₃ Azide R²-N₃ Azide->Reactive_Complex Metallacycle Six-Membered Cu(III) Metallacycle Reactive_Complex->Metallacycle Cycloaddition Triazolide Copper Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI_Cat Catalyst Regeneration Product 1,4-Triazole Product Triazolide->Product + H⁺

Caption: The dinuclear catalytic cycle of the CuAAC reaction.

Key Reagents and Their Roles

A successful CuAAC reaction depends on the careful selection of four key components: the copper source, a reducing agent (if necessary), a ligand, and the solvent.

ComponentCommon ChoicesRationale and Expert Insights
Copper Source CuSO₄·5H₂O (Copper(II) Sulfate)[3][12]The most common and convenient source. Requires an in situ reducing agent to generate the active Cu(I) species. It is inexpensive and water-soluble.
CuI, CuBr, [Cu(CH₃CN)₄]PF₆[12][13]Direct sources of Cu(I). Avoids the need for a reducing agent but these salts can have lower solubility and are more sensitive to oxidation.
Metallic Copper (wire, powder), Cu Nanoparticles[7][14]Heterogeneous sources that slowly leach active Cu(I) into the reaction. Leads to very pure products with low copper contamination but often requires longer reaction times or heating.[2]
Reducing Agent Sodium Ascorbate [3][10]The gold standard. Efficiently reduces Cu(II) to Cu(I) in situ and scavenges oxygen, protecting the catalyst. It is water-soluble and biocompatible at low concentrations. Always prepare fresh.
Ligand TBTA (Tris(benzyltriazolylmethyl)amine)[2][15]The first widely used accelerating ligand, ideal for reactions in organic solvents.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[16][17]A highly water-soluble ligand, making it the top choice for bioconjugation in aqueous buffers. Protects biomolecules from oxidative damage.[3]
Other N-donor ligands (e.g., phenanthroline derivatives)[18]The primary role of ligands is to stabilize the Cu(I) oxidation state, prevent the formation of inactive copper aggregates, and accelerate the catalytic cycle.[2][12]
Solvent t-BuOH/H₂O (1:1), DMSO, DMF[3]CuAAC is famously tolerant of a wide range of solvents. The choice is often dictated by the solubility of the substrates.[5][7]
Water, PBS, Bicarbonate Buffers[5]The reaction's compatibility with aqueous media is a major advantage for biological applications.
Glycerol, PEG[19]"Green" or sustainable solvents can be used effectively, sometimes enhancing reaction rates and allowing for catalyst recycling.

Experimental Protocols

Protocol 1: Standard CuAAC for Small Molecule Synthesis

This protocol is a robust starting point for the synthesis of 1,4-disubstituted triazoles from small organic molecules.

Protocol1_Workflow start Start dissolve 1. Dissolve alkyne (1.0 eq) and azide (1.0-1.2 eq) in solvent (e.g., tBuOH/H₂O). start->dissolve add_cu 2. Add CuSO₄ solution (1-5 mol%). dissolve->add_cu add_asc 3. Add fresh Sodium Ascorbate solution (5-10 mol%). add_cu->add_asc react 4. Stir at room temperature. Monitor by TLC/LC-MS. add_asc->react workup 5. Perform aqueous workup. Extract with organic solvent. react->workup purify 6. Purify product (e.g., column chromatography). workup->purify end End purify->end Protocol2_Workflow start Start premix 1. Prepare Catalyst Premix: Mix CuSO₄ and THPTA ligand (1:5 molar ratio). start->premix add_premix 3. Add Catalyst Premix to the protein/dye solution. premix->add_premix combine 2. In a microtube, combine alkyne-protein and azide-dye in buffer (e.g., PBS). combine->add_premix add_scavenger 4. (Optional) Add ROS scavenger (e.g., aminoguanidine). add_premix->add_scavenger initiate 5. Initiate with fresh Sodium Ascorbate. add_scavenger->initiate incubate 6. Incubate at RT (30-60 min), protected from light. initiate->incubate purify 7. Purify conjugate (e.g., SEC). incubate->purify end End purify->end

Sources

Application Notes & Protocols: Strategic Use of Molecular Building Blocks in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors, is an architectural challenge at the molecular level. Success hinges on a robust strategy for assembling intricate structures from simpler, more manageable components. This guide moves beyond a mere catalog of reactions, instead focusing on the logic, strategy, and practical application of key building block methodologies. We will explore the foundational principles of retrosynthesis before delving into detailed application notes and validated protocols for three cornerstone C-C bond-forming reactions: the Grignard reaction, the Suzuki-Miyaura cross-coupling, and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The critical role of protecting group strategies, which enables the selective use of these powerful building blocks, will also be detailed. This document is intended to serve as a practical and theoretical resource for scientists engaged in the art of molecular construction.

Chapter 1: The Logic of Synthesis: A Retrosynthetic Approach

The journey to synthesize a complex target molecule does not begin with mixing reagents; it begins with a logical deconstruction of the final structure. This process, known as retrosynthetic analysis, was formalized by E.J. Corey and is the cornerstone of modern synthetic planning.[1][2] It is a problem-solving technique that systematically breaks down a target molecule into progressively simpler precursors until readily available starting materials are identified.[1][3][4][5]

The core of this approach is the disconnection , an imaginary bond cleavage that represents the reverse of a known chemical reaction.[1][4] This disconnection generates synthons , which are idealized, charged fragments that highlight the required reactivity for the bond formation. Since synthons are not real reagents, we identify their corresponding synthetic equivalents —the actual chemical compounds that can be used in the laboratory to achieve the desired transformation.[4] By creating a "tree" of possible disconnections, a chemist can explore multiple synthetic routes, evaluating each for efficiency, convergence, and feasibility.[2][5] This strategic planning is what transforms a complex target from an intractable problem into a series of manageable, logical steps.

Retrosynthesis_Workflow cluster_analysis Analysis Phase cluster_synthesis Synthesis Phase TM Target Molecule (TM) Precursor1 Precursor A TM->Precursor1 Disconnection Precursor2 Precursor B TM->Precursor2 Disconnection Synthon1 Synthon A+ (Electrophile) Precursor1->Synthon1 Identify Synthon2 Synthon B- (Nucleophile) Precursor2->Synthon2 Identify SE1 Synthetic Equivalent A (e.g., Alkyl Halide) Synthon1->SE1 Find Equivalent SE2 Synthetic Equivalent B (e.g., Grignard Reagent) Synthon2->SE2 Find Equivalent SE1->TM Reaction StartMat Commercially Available Starting Materials SE1->StartMat SE2->TM Reaction SE2->StartMat

Caption: Logical workflow of retrosynthetic analysis.

Chapter 2: Cornerstone of C-C Bond Formation: The Grignard Reagent

Principle & Field-Proven Insights

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools for forming carbon-carbon bonds.[6][7] The brilliance of this reaction lies in the "umpolung" (polarity reversal) it achieves. A carbon atom in an alkyl halide (R-X) is electrophilic, but upon reaction with magnesium metal in an ether solvent, it is transformed into a highly nucleophilic carbanion-like species in the Grignard reagent (R-Mg-X).[7][8] This nucleophilic carbon can then attack a wide range of electrophiles, most notably the carbonyl carbon of aldehydes and ketones.[9][10][11]

Causality Behind Experimental Choices:

  • Solvent: Anhydrous ether solvents (diethyl ether or THF) are critical. They are aprotic, preventing the Grignard reagent from being quenched by an acidic proton. Furthermore, the ether molecules coordinate to the magnesium atom, stabilizing the reagent in solution.[7][11] THF is often preferred for less reactive halides like aryl or vinyl halides.[11]

  • Anhydrous Conditions: Grignard reagents are powerful bases and will react readily with water, alcohols, or any protic source, which would destroy the reagent.[6][8] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Initiation: The reaction between the magnesium metal and the alkyl halide can sometimes be slow to start due to a passivating layer of magnesium oxide on the metal surface.[7] A small crystal of iodine, a few drops of 1,2-dibromoethane, or mechanical crushing of the magnesium can be used to activate the surface and initiate the reaction.[7]

Application Note: Synthesis of Secondary and Tertiary Alcohols

Grignard reagents are exceptionally useful for the controlled synthesis of alcohols with increased carbon complexity. The type of alcohol produced is directly determined by the carbonyl starting material:

  • Formaldehyde yields a primary alcohol .

  • Other aldehydes yield secondary alcohols .[11]

  • Ketones yield tertiary alcohols .[11]

This predictability makes the Grignard reaction a reliable choice for building specific molecular scaffolds in multi-step syntheses.

Caption: Mechanism of Grignard addition to a ketone.

Detailed Protocol: Synthesis of Triphenylmethanol

This protocol describes the reaction of phenylmagnesium bromide with benzophenone.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine (one small crystal)

  • Benzophenone

  • 10% H₂SO₄ solution

  • Saturated NaCl solution

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

  • Reagent Preparation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be required.

  • Grignard Formation: Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Ketone: Cool the flask in an ice bath. Dissolve benzophenone in anhydrous diethyl ether and add this solution dropwise from the dropping funnel to the stirred Grignard reagent.

  • Quenching & Workup: After the addition is complete, stir the mixture at room temperature for 30 minutes. Carefully pour the reaction mixture over a mixture of ice and 10% sulfuric acid to quench the reaction and dissolve the magnesium salts.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the ether layer. Wash the ether layer with water, then with saturated NaCl solution. Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by recrystallization.

SubstrateGrignard ReagentProduct TypeTypical Yield (%)
AcetoneMethylmagnesium bromideTertiary Alcohol85-95%
BenzaldehydePhenylmagnesium bromideSecondary Alcohol80-90%
Ethyl Acetate2 eq. Phenylmagnesium bromideTertiary Alcohol75-85%
CO₂ (Dry Ice)Butylmagnesium bromideCarboxylic Acid70-80%

Chapter 3: Precision and Versatility: The Suzuki-Miyaura Cross-Coupling

Principle & Field-Proven Insights

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate.[12][13] Its development was a major breakthrough in C-C bond formation, earning its pioneers the Nobel Prize in Chemistry in 2010. The reaction is prized for its mild conditions, commercial availability of a vast array of boronic acids, and remarkable tolerance of a wide variety of functional groups.[14]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. While Pd(0) complexes can be used directly, it is more common to use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which is reduced in situ to Pd(0).

  • Ligand: The choice of phosphine ligand is critical. It stabilizes the palladium center, influences its reactivity, and facilitates the different steps of the catalytic cycle. Electron-rich, bulky phosphines (e.g., SPhos, XPhos, RuPhos) are often required for coupling less reactive chlorides or sterically hindered substrates.

  • Base: A base is essential for the transmetalation step.[15] It activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[16] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) depends on the substrate's sensitivity and the desired reaction rate.

Application Note: Biaryl Synthesis for Drug Discovery

The biaryl motif (Ar-Ar') is a privileged structure found in numerous pharmaceuticals (e.g., Valsartan, Boscalid).[12] The Suzuki coupling is the premier method for constructing this linkage due to its reliability and functional group compatibility, allowing chemists to join complex, functionalized aromatic rings late in a synthetic sequence without the need for extensive protecting group manipulations.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 R¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L₂-R² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_2->Product RX R¹-X (Organohalide) RX->Pd0 Boronic R²-B(OH)₂ (Boronic Acid) Boronic->PdII_1 Base Base (e.g., K₂CO₃) Base->Boronic

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of 4-Methylbiphenyl

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water solvent mixture (e.g., 4:1)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate small vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the toluene solvent. Note: Using pre-formed catalysts like Pd(PPh₃)₄ simplifies this step.

  • Degassing: Add the toluene/water solvent mixture to the main flask. Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction Initiation: Add the catalyst solution to the degassed reaction mixture under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Add water and ethyl acetate.

  • Extraction & Purification: Separate the organic layer. Wash with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent. The crude product can be purified by column chromatography or recrystallization.

Catalyst/LigandBaseSolventKey AdvantageTypical Application
Pd(PPh₃)₄K₂CO₃Toluene/H₂OClassic, reliable for simple aryl bromidesStandard biaryl synthesis
Pd(OAc)₂ / SPhosK₃PO₄DioxaneHigh activity for aryl chloridesChallenging or sterically hindered couplings
Pd₂(dba)₃ / XPhosCs₂CO₃t-BuOHExcellent for heteroaromatic substratesSynthesis of drug-like molecules

Chapter 4: The "Click" Philosophy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Principle & Field-Proven Insights

Coined by K. Barry Sharpless, "click chemistry" is a philosophy that favors reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[17] The quintessential click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[18] This reaction rapidly and reliably joins a terminal alkyne and an azide to form a highly stable 1,2,3-triazole ring.[18]

Causality Behind Experimental Choices:

  • Bioorthogonality: Azides and alkynes are functional groups that are largely inert to the vast array of functional groups found in biological systems. This "bioorthogonality" allows the CuAAC reaction to proceed with high selectivity in complex biological media, making it a powerful tool for bioconjugation.[19]

  • Copper(I) Catalyst: The reaction requires a Cu(I) catalyst. This is often generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. This avoids the need to handle potentially unstable Cu(I) salts.

  • Ligands: In biological applications, ligands such as TBTA or THPTA are used to stabilize the Cu(I) oxidation state and prevent copper-mediated damage to biomolecules.

  • Strain-Promoted Variant (SPAAC): To circumvent the potential toxicity of the copper catalyst in living systems, a strain-promoted version (SPAAC) was developed.[19][20] This reaction uses a strained cyclooctyne that reacts rapidly with an azide without the need for a metal catalyst.[21]

Application Note: Fragment-Based Drug Discovery and Bioconjugation

The CuAAC reaction has revolutionized drug discovery and chemical biology.[17][18] In fragment-based drug discovery , small molecular fragments that bind weakly to a biological target can be linked together using the triazole as a stable, rigid linker.[18] This allows for the rapid assembly of high-affinity ligands. In bioconjugation , azide or alkyne handles can be incorporated into proteins, DNA, or other biomolecules.[22][23] These molecules can then be selectively labeled with probes, such as fluorophores or drugs, using the CuAAC reaction.[22]

CuAAC_Mechanism cluster_reactants Alkyne R¹-C≡CH (Terminal Alkyne) Cu_Acetylide [Cu]-C≡C-R¹ Azide R²-N₃ (Azide) Cu_Triazolide Copper Triazolide Intermediate Cu_Acetylide->Azide Cycloaddition Product 1,2,3-Triazole Product Cu_Triazolide->Product Protonolysis Catalyst Cu(I) Catalyst Product->Catalyst Regenerates Catalyst->Alkyne Forms

Caption: Simplified mechanism of the CuAAC reaction.

Detailed Protocol: Synthesis of a Fluorescently Labeled Peptide

Materials:

  • Alkyne-modified peptide

  • Azido-fluorescein (or other azide probe)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand

  • Phosphate-buffered saline (PBS) or similar aqueous buffer

Procedure:

  • Stock Solutions: Prepare stock solutions of all reagents. For example: 10 mM peptide in water, 10 mM azide probe in DMSO, 50 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare fresh), 10 mM TBTA in DMSO.

  • Reaction Mixture: In a microcentrifuge tube, combine the reagents in the following order, vortexing gently after each addition:

    • Alkyne-peptide solution (to a final concentration of 100 µM).

    • Azide-probe solution (1.5 to 2 equivalents).

    • TBTA ligand (1 equivalent relative to copper).

    • CuSO₄ solution (1 equivalent).

    • Finally, add the sodium ascorbate (5 equivalents) to initiate the reaction.

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be protected from light if using a photosensitive fluorophore.

  • Purification: The labeled peptide can be purified from excess reagents using methods appropriate for biomolecules, such as HPLC, size-exclusion chromatography, or dialysis.

  • Analysis: Confirm successful conjugation using mass spectrometry (observing the mass shift) and fluorescence spectroscopy.

Chapter 5: The Architect's Tools: Protecting Group Strategies

Principle & Field-Proven Insights

In a multi-step synthesis, it is rare that a molecule contains only one reactive site. More often, a molecule possesses multiple functional groups (e.g., -OH, -NH₂, -COOH) that could react with a given reagent. Protecting groups are temporary "masks" that are installed on a specific functional group to render it inert while a chemical transformation is carried out elsewhere on the molecule.[24][25] After the desired reaction is complete, the protecting group is removed ("deprotected") to reveal the original functional group.[24][26]

The key to a successful protecting group strategy is orthogonality . Orthogonal protecting groups are sets of groups that can be removed under distinct, non-interfering conditions.[26] For example, in peptide synthesis, the Fmoc group (removed by base) and the Boc group (removed by acid) are an orthogonal pair, allowing for the selective deprotection of either the N-terminus or side chains.[27]

Protection_Strategy Start Molecule with -OH and -NH₂ groups Protected Silyl ether protected -O-SiR₃ and free -NH₂ Start->Protected Protect -OH (e.g., TBDMSCl, Imidazole) Reacted Silyl ether protected -O-SiR₃ and reacted -NH-R' Protected->Reacted React with -NH₂ (e.g., Acylation) Final Deprotected final product with -OH and -NH-R' Reacted->Final Deprotect -OH (e.g., TBAF)

Caption: A logical workflow for a protect-react-deprotect sequence.

Application Note: Selective Manipulation in Polyfunctional Molecules

Consider a molecule with both a primary alcohol and a secondary amine. If the goal is to acylate only the amine, a direct reaction would likely lead to a mixture of N-acylated, O-acylated, and di-acylated products. The strategic solution is to first protect the more reactive primary alcohol, often as a silyl ether (e.g., TBDMS). Silyl ethers are stable to many reaction conditions used to modify amines but are easily removed later with a fluoride source (e.g., TBAF).[26] This strategy allows for precise, predictable transformations, preventing unwanted side reactions and maximizing the yield of the desired product.[24]

Functional GroupProtecting GroupProtection ConditionsDeprotection ConditionsRationale / Key Feature
Alcohol (-OH)TBDMSTBDMSCl, Imidazole, DMFTBAF or HFStable to bases and nucleophiles; robust.
Amine (-NH₂)BocBoc₂O, Base (e.g., TEA)Strong Acid (e.g., TFA)Acid-labile; widely used in peptide synthesis.
Carbonyl (C=O)Ethylene Glycol KetalEthylene Glycol, p-TsOHAqueous Acid (e.g., HCl)Protects ketones/aldehydes from nucleophiles/bases.
Carboxylic Acid (-COOH)Methyl EsterMeOH, H⁺Base (Saponification) or Acid HydrolysisStable to a wide range of neutral/acidic conditions.

Conclusion

The modern synthesis of complex molecules is a testament to the power of strategic planning and the development of robust, reliable chemical reactions. By embracing a retrosynthetic mindset, chemists can deconstruct formidable challenges into a series of logical bond formations. The workhorse Grignard reaction, the precise Suzuki coupling, and the efficient "click" chemistry of CuAAC represent three distinct but complementary philosophies for using building blocks to construct molecular architecture. Their effective use, however, is only made possible by the judicious application of orthogonal protecting group strategies. Mastering these tools and the logic that connects them is fundamental to the work of researchers, scientists, and drug development professionals who are building the molecules of the future.

References

  • Rex D. (2024). Strategic Retrosynthetic Approaches for Natural Product Synthesis in Pharmaceutical R&D. J. Chem. Pharm. Res., 16:126.
  • Verma S. (2015). A Novel Loom of Click Chemistry in Drug Discovery. Int J Drug Dev & Res, 7: 018-026.
  • Anonymous. (n.d.). Advances in click chemistry for drug discovery and development. Taylor & Francis Online.
  • Anonymous. (n.d.). Using organometallic reagents to make C–C bonds. Science Trove.
  • Gondru, R., et al. (n.d.). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications.
  • Anonymous. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. PMC - NIH.
  • Anonymous. (n.d.). How do protective groups aid in multi-step syntheses? TutorChase.
  • Zhang, Y., et al. (2023). Recent updates in click and computational chemistry for drug discovery and development. Frontiers.
  • Anonymous. (n.d.). Retrosynthetic Analysis. Resonance.
  • Knochel, P., et al. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition.
  • Anonymous. (n.d.). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research.
  • Anonymous. (2017). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH.
  • Anonymous. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. IJCSR.
  • Mahmoud, A. R. (2025). (PDF) Retrosynthetic Analysis: Concepts, Strategies, and Case Studies in Complex Molecule Construction.
  • Anonymous. (2025). (PDF) Suzuki Cross Coupling Reaction-A Review.
  • Anonymous. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Anonymous. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Bhadra, S. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences.
  • Anonymous. (2021). Synthesis of bioconjugation reagents for use in covalent cross-linking of proteins by azide-alkyne cycloaddition. MDPI.
  • Anonymous. (n.d.). Retrosynthesis analysis. Wikipedia.
  • Anonymous. (n.d.). Basics of Retrosynthetic Analysis: A Review for Beginners. Dean & Francis.
  • Anonymous. (n.d.). Grignard Reaction. Organic Chemistry Portal.
  • Anonymous. (2020).
  • Anonymous. (2022). 1.6: Addition of Organometallics - Grignard. Chemistry LibreTexts.
  • Anonymous. (2024). Protecting Group Strategies for Complex Molecule Synt. JOCPR.
  • Mustapha, A. A., et al. (2022). Incorporation of Protecting Groups in Organic Chemistry: A Mini-Review. PubMed.
  • Anonymous. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Anonymous. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
  • Anonymous. (n.d.). Grignard reagent. Wikipedia.
  • Anonymous. (n.d.). Grignard Reaction Mechanisms. Mettler Toledo.

Sources

Application Notes and Protocols: Incorporation into Peptides and Other Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-natural amino acids and other functional biomolecules into peptides represents a cornerstone of modern chemical biology and drug discovery. This guide provides an in-depth exploration of the core synthetic strategies and practical protocols for creating modified peptides with tailored properties. We will delve into the foundational techniques of Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL), offering detailed, step-by-step methodologies. Furthermore, this document will cover the incorporation of specific moieties, including fluorescent labels for imaging and diagnostics, polyethylene glycol (PEG) for enhanced pharmacokinetics, and post-translational modifications (PTMs) to mimic native biological states. Each section is designed to provide not only the "how" but also the "why," grounding experimental procedures in their underlying chemical principles. This comprehensive guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of peptide modification to advance their scientific endeavors.

Introduction: The Rationale for Peptide Modification

Peptides are remarkable signaling molecules and therapeutic agents due to their high specificity and biological activity. However, native peptides often suffer from limitations such as poor metabolic stability, rapid clearance, and limited bioavailability.[1][2] The incorporation of non-natural amino acids and other biomolecules offers a powerful toolkit to overcome these challenges and to introduce novel functionalities.[1][2][3][4] These modifications can enhance proteolytic resistance, modulate solubility and biodistribution, and introduce probes for studying biological processes.[1][2][5][6][7] This guide will provide a comprehensive overview of the key chemical strategies and detailed protocols for the synthesis and characterization of modified peptides.

Core Methodologies for Peptide Synthesis and Ligation

The foundation of creating modified peptides lies in robust and efficient synthetic methods. Solid-Phase Peptide Synthesis (SPPS) is the workhorse for assembling peptide chains, while Native Chemical Ligation (NCL) provides a powerful means to join peptide fragments, enabling the synthesis of larger and more complex molecules.[8][9][10]

Solid-Phase Peptide Synthesis (SPPS)

SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support, allowing for the stepwise addition of amino acids with simple filtration and washing steps to remove excess reagents and byproducts.[11][12][13][14] The most common strategy is the Fmoc/tBu approach, which utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile tert-butyl (tBu)-based groups for permanent side-chain protection.[12]

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated n-1 times) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove Fmoc group Coupling Amino Acid Coupling (Activated AA, Coupling Reagents) Wash1->Coupling Prepare for coupling Wash2 Wash (DMF) Coupling->Wash2 Form peptide bond Wash2->Deprotection Elongate peptide chain Cleavage Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage After final cycle Start Resin with C-terminal Fmoc-AA attached Start->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, HPLC) Purification->Characterization

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

This protocol outlines a standard manual procedure for the synthesis of a generic peptide on a Rink amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[15]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.[15]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Return to step 2 for the next amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2) and wash (step 3).

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin and incubate for 2-3 hours at room temperature.[15]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Purification and Characterization: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.[15][16][17][18]

Native Chemical Ligation (NCL)

NCL is a powerful technique that enables the synthesis of large peptides and proteins by joining two unprotected peptide fragments.[8][9][19] The reaction occurs between a peptide with a C-terminal thioester and another with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[8][10][19]

NCL_Mechanism Peptide1 Peptide 1 (~C-terminal Thioester) Intermediate Thioester-linked Intermediate Peptide1->Intermediate Transthioesterification Peptide2 Peptide 2 (N-terminal Cysteine~) Peptide2->Intermediate Product Ligated Peptide (Native Peptide Bond) Intermediate->Product S-to-N Acyl Shift (Irreversible)

Caption: The two-step mechanism of Native Chemical Ligation (NCL).

This protocol describes a general procedure for the ligation of two peptide fragments.

Materials:

  • Peptide 1 with a C-terminal thioester

  • Peptide 2 with an N-terminal cysteine

  • Ligation buffer (e.g., 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.0-7.5)

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)

Procedure:

  • Peptide Preparation: Purify both peptide fragments by RP-HPLC and confirm their identity and purity by mass spectrometry. Purity should be >95%.[8]

  • Reaction Setup:

    • Dissolve equimolar amounts of the two peptides in the ligation buffer.[8] The concentration of each peptide is typically in the range of 1-10 mM.

    • Add TCEP to a final concentration of 5-10 mM to maintain the cysteine in its reduced state.

    • Add the thiol catalyst (MPAA) to a final concentration of 20-50 mM.

  • Ligation Reaction:

    • Adjust the pH of the reaction mixture to 7.0-7.5 if necessary.

    • Incubate the reaction at room temperature or 37°C.

    • Monitor the progress of the ligation by RP-HPLC and mass spectrometry. The reaction is typically complete within a few hours to 24 hours.

  • Purification: Once the reaction is complete, purify the ligated product by RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Incorporation of Specific Biomolecules

The modular nature of SPPS and the chemoselectivity of NCL allow for the incorporation of a wide array of non-natural functionalities.

Fluorescent Labeling

Fluorescently labeled peptides are invaluable tools for studying peptide-protein interactions, enzyme activity, and for in vivo imaging.[20][21] Dyes can be incorporated at the N-terminus, C-terminus, or on the side chain of specific amino acids like lysine or cysteine.[21][22]

Common Fluorescent Labeling Strategies:

StrategyTarget Residue/PositionChemistryAdvantages
Amine-Reactive Labeling N-terminus, LysineNHS ester or isothiocyanate chemistry forms a stable amide or thiourea bond.[21][23]Wide variety of commercially available dyes.[23]
Thiol-Reactive Labeling CysteineMaleimide chemistry forms a stable thioether bond.[21][23]Highly selective for the unique reactivity of the thiol group.[23]
Click Chemistry Azide- or alkyne-containing unnatural amino acidsCopper-catalyzed azide-alkyne cycloaddition (CuAAC).[22][]Bioorthogonal, highly efficient, and can be performed in complex biological media.[23]

This protocol describes the labeling of a peptide with a dye like 5(6)-Carboxyfluorescein (FAM) on the solid support after peptide assembly.

Procedure:

  • Peptide Synthesis: Synthesize the peptide on the resin using the standard Fmoc-SPPS protocol (Protocol 2.1.1), leaving the final N-terminal Fmoc group intact.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2 of Protocol 2.1.1.

  • Washing: Wash the resin thoroughly with DMF.

  • Labeling Reaction:

    • Dissolve the amine-reactive dye (e.g., FAM-NHS ester, 1.5-2 eq.) and DIPEA (3-4 eq.) in DMF.

    • Add the dye solution to the resin and agitate in the dark for 4-6 hours.

  • Washing: Wash the resin with DMF until the filtrate is colorless, followed by DCM washes.

  • Cleavage and Purification: Cleave the labeled peptide from the resin and purify as described in steps 8-10 of Protocol 2.1.1.

PEGylation

PEGylation is the process of attaching polyethylene glycol (PEG) chains to a peptide, which can significantly improve its pharmacokinetic properties by increasing its hydrodynamic size, reducing renal clearance, and shielding it from proteolytic degradation.[5][6][7][25]

Common PEGylation Strategies:

StrategyTarget Residue/PositionChemistryKey Features
N-terminal PEGylation N-terminusPEG-NHS ester or PEG-aldehyde with reductive amination.Site-specific modification.
Lysine PEGylation Lysine side chainPEG-NHS ester.Can result in a heterogeneous mixture if multiple lysines are present.
Cysteine PEGylation Cysteine side chainPEG-maleimide.[5]Site-specific and highly efficient.

This protocol describes the PEGylation of a purified peptide containing a single cysteine residue.

Procedure:

  • Peptide Synthesis and Purification: Synthesize and purify the cysteine-containing peptide.

  • Reaction Setup:

    • Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).

    • Add a reducing agent like TCEP to ensure the cysteine thiol is free.

  • PEGylation Reaction:

    • Dissolve the PEG-maleimide reagent (1.1-1.5 eq.) in the same buffer.

    • Add the PEG solution to the peptide solution and stir at room temperature.

    • Monitor the reaction by RP-HPLC.

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted PEG-maleimide with a small molecule thiol (e.g., β-mercaptoethanol).

    • Purify the PEGylated peptide by RP-HPLC or size-exclusion chromatography (SEC).

Incorporation of Post-Translational Modifications (PTMs)

Synthesizing peptides with specific PTMs is crucial for studying their role in cellular signaling and disease.[26] Many PTMs, such as phosphorylation and glycosylation, can be incorporated during SPPS using appropriately modified amino acid building blocks.[27]

Examples of PTM Incorporation:

  • Phosphorylation: Use of Fmoc-Ser(PO(OBzl)OH)-OH, Fmoc-Thr(PO(OBzl)OH)-OH, or Fmoc-Tyr(PO(OBzl)OH)-OH during SPPS. The benzyl protecting groups are removed during the final TFA cleavage.

  • Glycosylation: Incorporation of Fmoc-protected glycosylated amino acids (e.g., Fmoc-Ser(Ac₃-β-D-GlcNAc)-OH).

  • Acetylation: Acetylation of the N-terminus or lysine side chains can be performed on-resin using acetic anhydride and a base like DIPEA.[27]

  • Methylation: Use of Fmoc-protected methylated arginine or lysine derivatives.[27]

Analytical Characterization of Modified Peptides

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized modified peptide.[16][17] A combination of chromatographic and mass spectrometric techniques is typically employed.

TechniquePurposeKey Information Provided
Reverse-Phase HPLC (RP-HPLC) Purity assessment and purification.[17][18]Retention time, peak purity, and quantification.
Mass Spectrometry (MS) Identity confirmation and sequence verification.[17]Molecular weight of the intact peptide and fragment ions for sequence confirmation.
Tandem MS (MS/MS) PTM site localization and structural elucidation.Fragmentation patterns that pinpoint the location of modifications.
Circular Dichroism (CD) Spectroscopy Secondary structure analysis.Information on α-helical and β-sheet content.
  • Purity Analysis by RP-HPLC:

    • Dissolve the purified peptide in a suitable solvent (e.g., water/acetonitrile).

    • Inject onto a C18 column and elute with a gradient of acetonitrile in water, both containing 0.1% TFA.[28]

    • Monitor the elution profile at 214 nm and 280 nm.

  • Identity Confirmation by Mass Spectrometry:

    • Analyze the purified peptide using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to confirm the molecular weight.[17]

  • Structural Verification by MS/MS:

    • If necessary, perform tandem mass spectrometry to confirm the peptide sequence and localize any modifications.

Conclusion

The ability to incorporate non-natural amino acids and other biomolecules into peptides has opened up new frontiers in peptide-based therapeutics and chemical biology research. By mastering the core techniques of SPPS and NCL, and understanding the chemistry behind specific modifications, researchers can design and synthesize novel peptides with enhanced properties and functionalities. The protocols and guidelines presented in this application note provide a solid foundation for the successful creation and characterization of these powerful molecular tools.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Native Chemical Ligation of Peptides and Proteins. Journal of Peptide Science, 22(5), 297-321. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • van Hest, J. C. M., & Tirrell, D. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 427-434. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Hartrampf, N., et al. (2020). New Methods for the Chemical Synthesis of Post-Translationally Modified Peptides and Proteins. EPFL. [Link]

  • Bode, J. W. (2008). Chemoselective ligation and modification strategies for peptides and proteins. Angewandte Chemie International Edition, 47(52), 10030-10074. [Link]

  • Useful Approaches for Labeling Peptides with Fluorescent Dyes. (2022). Bio-IT World. [Link]

  • Fluorescence Labeled Peptide Synthesis. CD Formulation. [Link]

  • Baumann, A. L., & Hackenberger, C. P. R. (2017). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 71(5), 232-243. [Link]

  • Native chemical ligation. Wikipedia. [Link]

  • Arnison, P. G., et al. (2013). Ribosomally synthesized and post-translationally modified peptide natural products: overview and recommendations for a universal nomenclature. Natural Product Reports, 30(1), 108-160. [Link]

  • Can you synthesize peptides with post-translational modifications?. AmbioPharm. [Link]

  • Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01372-22. [Link]

  • Zhang, Y., et al. (2023). Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). Frontiers in Pharmacology, 14, 1269389. [Link]

  • Tiefenbrunn, T. K., & Dawson, P. E. (2010). Chemoselective ligation techniques: modern applications of time-honored chemistry. Biopolymers, 94(1), 95-106. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Ribosomally synthesized and post-translationally modified peptides. Wikipedia. [Link]

  • Larsen, J. B., et al. (2021). Strategies for fluorescent labeling of peptides. ResearchGate. [Link]

  • Zhang, Q., & Liu, W. (2022). Discovery and engineering of ribosomally synthesized and post-translationally modified peptide (RiPP) natural products. RSC Chemical Biology, 3(10), 1205-1217. [Link]

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(20), 14815-14856. [Link]

  • Jevševar, S., Kunstelj, M., & Porekar, V. G. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review. [Link]

  • Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

  • PEGylation. Wikipedia. [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. GenScript. [Link]

  • Sharma, S., & Singh, R. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38045-38063. [Link]

  • Brik, A., & Dawson, P. E. (2008). Chemoselective Ligation and Modification Strategies for Peptides and Proteins. Angewandte Chemie International Edition, 47(52), 10030-10074. [Link]

  • Conibear, A. C., et al. (2018). Introduction to Chemical Ligation Reactions: Tools for Biomolecule Synthesis and Modification. Methods in Molecular Biology, 1728, 1-22. [Link]

  • Johnson, E. C. B., & Kent, S. B. H. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. Journal of Chemical Science and Technology, 3(3), 66-80. [Link]

  • Thompson, R. E., & Muir, T. W. (2017). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 46(11), 3215-3236. [Link]

  • Palà-Pujadas, J., & Blanco-Canosa, J. B. (2020). Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2109, 107-124. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive, 6(2), 123-134. [Link]

  • HPLC Analysis Methods for Peptide Characterization. Biovera. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]

Sources

The Alchemist's Modern Toolkit: Advanced Strategies in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Centrality of Heterocycles

Heterocyclic compounds form the bedrock of medicinal chemistry, agrochemicals, and materials science. It is estimated that over half of all known organic compounds are heterocyclic, a testament to their remarkable structural diversity and functional versatility.[1] More than 59% of FDA-approved small-molecule drugs contain a nitrogen heterocycle, underscoring their profound impact on human health.[2] The relentless demand for novel molecular entities with precisely tailored properties necessitates the continuous evolution of synthetic methodologies. Classical methods, while foundational, often grapple with limitations such as harsh reaction conditions, low atom economy, and limited substrate scope.[3]

This guide delves into the forefront of heterocyclic synthesis, offering researchers, scientists, and drug development professionals a detailed exploration of modern, efficient, and sustainable strategies. We will move beyond simply listing procedures to explain the underlying principles and rationale behind experimental choices. This document is designed to be a practical and intellectually stimulating resource, providing not only detailed protocols but also a deeper understanding of how to harness these powerful techniques to accelerate discovery.

I. The Power of Precision: C-H Functionalization in Heterocycle Synthesis

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to constructing complex molecules.[4][5] By directly converting inert C-H bonds into new C-C, C-N, or C-O bonds, this methodology circumvents the need for pre-functionalized starting materials, streamlining synthetic routes and minimizing waste.[5][6] Transition-metal catalysis, particularly with palladium, copper, rhodium, and iridium, has been instrumental in the advancement of this field.[6][7][8]

Core Principle: Directed C-H Activation

A common and powerful strategy involves the use of a directing group on the substrate, which coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond. This chelation-assisted approach enables high levels of regioselectivity, which can be a significant challenge in complex heterocyclic systems.[8]

Application Protocol 1: Iron-Catalyzed De Novo Synthesis of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in pharmaceuticals.[2] Traditional methods like the Hantzsch synthesis often require harsh conditions and offer limited substituent diversity.[9] A modern alternative is the de novo synthesis from simpler, acyclic precursors via C-H functionalization, which allows for the construction of the pyridine ring itself.[4]

Workflow for Pyridine Synthesis via C-H Functionalization:

G cluster_0 Reaction Setup cluster_1 Key Steps cluster_2 Outcome A Oxime Ester & Alkynyl Amide B Fe(OAc)₂ (catalyst) E Relay C(sp³)–H/C(sp²)–H Functionalization A->E Reactants C DCE (solvent) B->E D Heat (120 °C) C->E D->E F Annulation Cascade E->F Intermediate Formation G Substituted Pyridine F->G Cyclization H Work-up & Purification G->H Crude Product

Caption: Workflow for Iron-Catalyzed Pyridine Synthesis.

Detailed Protocol: (Adapted from an iron-catalyzed relay C-H functionalization method[4])

  • Reaction Setup: To an oven-dried Schlenk tube, add the oxime ester (0.2 mmol, 1.0 equiv.), the alkynyl amide (0.3 mmol, 1.5 equiv.), and Fe(OAc)₂ (0.02 mmol, 10 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon (3 times). Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) via syringe.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired substituted pyridine product.

Rationale and Insights:

  • Catalyst Choice: Iron is an earth-abundant and less toxic metal compared to precious metals like palladium or rhodium, making this a more sustainable choice.[4]

  • Mechanism: The reaction proceeds via a relay mechanism where the iron catalyst initially activates a C(sp³)–H bond, followed by a cascade of events including C-C bond formation and a final C(sp²)–H functionalization/annulation to construct the pyridine ring.[4] This sophisticated cascade highlights the efficiency of modern catalytic systems.

  • Substrate Scope: This method has been shown to be effective for a wide range of oximes, including those derived from heterocyclic ketones, demonstrating good functional group tolerance.[4]

Substrate (Oxime containing)ProductYield (%)
Benzodioxole2,3,5-Trisubstituted PyridineGood
Indole2,3,5-Trisubstituted PyridineGood
Thiophene2,3,5-Trisubstituted PyridineGood
Pyridine2,3,5-Trisubstituted PyridineGood
Table 1: Representative yields for the iron-catalyzed pyridine synthesis with various heterocycle-containing oximes.[4]

II. Building Complexity in a Single Step: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a product that contains substantial portions of all the starting materials.[10][11] This approach embodies the principles of green chemistry by minimizing steps, reducing solvent use, and improving overall efficiency.[11][12] MCRs are particularly valuable for generating libraries of structurally diverse compounds for drug discovery screening.[13]

Core Principle: Convergent Synthesis

Unlike linear synthesis where a molecule is built step-by-step, MCRs bring together multiple building blocks in a convergent fashion. This rapid increase in molecular complexity from simple, readily available starting materials is the hallmark of MCRs.[14]

Application Protocol 2: One-Pot, Four-Component Synthesis of Indole-Based Tetra-arylimidazoles

The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals.[10][15] Combining the indole motif with other heterocyclic rings, such as imidazole, can lead to novel compounds with interesting biological activities.

Logical Flow of a Four-Component Imidazole Synthesis:

G reactants 2-Arylindole-3-carbaldehyde Substituted Aniline Benzil Ammonium Acetate conditions Acetic Acid (Solvent/Catalyst) Heat reactants->conditions One-Pot Reaction product Indole-based Tetra-arylimidazole conditions->product

Caption: Convergent approach in a four-component reaction.

Detailed Protocol: (Adapted from Naureen et al. for indole-based tetra-arylimidazoles[10])

  • Reactant Combination: In a round-bottom flask, combine 2-arylindole-3-carbaldehyde (1.0 mmol), a substituted aniline (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Solvent Addition: Add glacial acetic acid (5-10 mL) to the flask.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tetra-arylimidazole.

Rationale and Insights:

  • Efficiency: This one-pot procedure avoids the isolation of intermediates, saving time and resources. The assembly of four distinct components into a complex heterocyclic product in a single operation is a key advantage.[10]

  • Ammonium Acetate's Role: Ammonium acetate serves as the source of nitrogen for two of the imidazole ring's nitrogen atoms.

  • Biological Relevance: The resulting indole-based tetra-arylimidazoles have been evaluated for activities such as anti-urease activity, demonstrating the utility of this MCR in generating medicinally relevant scaffolds.[10]

III. Harnessing the Power of Light: Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[16][17][18] This approach utilizes a photocatalyst (often a ruthenium or iridium complex, but increasingly organic dyes) that absorbs visible light and initiates a single-electron transfer (SET) process, thereby activating substrates that are otherwise unreactive.[18][19]

Core Principle: Photo-induced Electron Transfer

The fundamental process involves the excitation of a photocatalyst (PC) by visible light to a long-lived excited state (PC*). This excited state can then act as either a potent oxidant or reductant, engaging in SET with a substrate to generate a radical ion, which then undergoes further reaction. The catalyst is regenerated at the end of the cycle, making it a true catalytic process.

General Mechanism of Photoredox Catalysis:

G PC PC PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC Quenching Sub_ox Sub(ox) PC_star->Sub_ox SET (Oxidative Quenching) Product Product Sub_ox->Product Reaction Sub_red Sub(red) Sub_red->PC SET Product->Sub_red Sub Substrate Sub->Sub_ox

Caption: Simplified catalytic cycle in photoredox synthesis.

Application Protocol 3: Metal-Free Photoredox Synthesis of Quinolines

Quinolines are another critical heterocyclic core in drug discovery.[20] Photoredox catalysis provides an environmentally friendly, metal-free pathway for their synthesis via cascade annulation reactions.

Detailed Protocol: (Adapted from Xu et al. using an organic photocatalyst[20])

  • Reaction Setup: To a quartz reaction tube, add the N-arylglycine derivative (0.3 mmol, 1.5 equiv.), the electron-deficient alkene (0.2 mmol, 1.0 equiv.), and the organic photocatalyst 10-methyl-9,10-dihydroacridine (AcrH₂) (0.02 mmol, 10 mol%).

  • Solvent and Atmosphere: Add anhydrous acetonitrile (2.0 mL). Seal the tube and sparge with oxygen for 5 minutes.

  • Irradiation: Place the reaction tube approximately 5-10 cm from a blue LED lamp (460-470 nm) and stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography on silica gel to yield the desired quinoline product.

Rationale and Insights:

  • Green Chemistry: This protocol avoids the use of transition metals, which can be costly and pose toxicity and removal challenges.[20] The use of visible light as a traceless reagent and oxygen as a terminal oxidant enhances the green credentials of this method.[20]

  • Mechanism: The reaction is initiated by the photo-excited AcrH₂ catalyst, which promotes the oxidative dehydrogenation of the N-arylglycine to form an iminium ion intermediate. This intermediate then undergoes a cascade of reactions with the alkene, including annulation and subsequent oxidation, to form the quinoline ring.[20]

  • Mild Conditions: The reaction proceeds at room temperature, which is a significant advantage over many traditional methods that require high heat. This allows for greater compatibility with sensitive functional groups.

Reactant AReactant BProductYield (%)
N-Phenylglycine ethyl esterN-PhenylmaleimideTetrahydroquinoline deriv.85
N-(4-methoxyphenyl)glycineDimethyl fumarateTetrahydroquinoline deriv.78
N-(4-chlorophenyl)glycineN-PhenylmaleimideTetrahydroquinoline deriv.91
Table 2: Representative yields for the photoredox-catalyzed synthesis of quinoline precursors.[20]

IV. The Sustainable Imperative: Green Chemistry in Heterocycle Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern synthetic planning.[21][22] This involves the use of safer solvents (like water or ethanol), solvent-free conditions, microwave irradiation, and mechanochemistry (ball milling) to create more sustainable processes.[21][23][24][25]

Application Highlight: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions.[12][21] By directly coupling with polar molecules in the reaction mixture, microwaves can lead to rapid and uniform heating, often resulting in dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[3]

Example Application: The synthesis of 1,2,4-triazoles, an important class of N-heterocycles, can be significantly expedited using microwave assistance. Condensation of acid hydrazides with S-methylisothioamide hydroiodide on a silica gel solid support under microwave irradiation can afford the desired triazoles in high yields in a matter of minutes, often without the need for a solvent.[21] This approach combines the benefits of solid-supported synthesis and microwave energy for a highly efficient and green protocol.[21]

Conclusion: The Future is Efficient, Precise, and Green

The synthesis of heterocyclic compounds is a dynamic and rapidly evolving field. The modern strategies of C-H functionalization, multicomponent reactions, and photoredox catalysis offer unprecedented levels of efficiency, precision, and control.[26] These powerful tools, when integrated with the principles of green chemistry, not only enable the rapid construction of complex and diverse molecular architectures but also do so in a more sustainable and environmentally responsible manner.[22][25] For researchers in drug discovery and materials science, mastering these advanced synthetic applications is no longer just an advantage—it is essential for driving innovation and meeting the scientific challenges of the 21st century.

References

  • Relay C–H Functionalization Enables De Novo Synthesis of Pyridines and Pyridones. (2023). Vertex AI Search.
  • Recent applications of photoredox catalysis in O-heterocycles: A short review. (2021).
  • Recent advances in the application of indoles in multicomponent reactions. PMC, NIH.
  • GREEN CHEMISTRY APPROACH TO THE SUSTAINABLE ADVANCEMENT TO THE SYNTHESIS OF HETEROCYCLIC CHEMISTRY.
  • Modern Strategies for Heterocycle Synthesis. (2020). MDPI.
  • Review for metal and organocatalysis of heterocyclic C-H functionalization. (2020). World Journal of Advanced Research and Reviews.
  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradi
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2022). MDPI.
  • Indole based multicomponent reactions towards functionalized heterocycles.
  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Wiley Online Library.
  • Ball Milling for Heterocyclic Compounds Synthesis in Green Chemistry: A Review. (2021). Taylor & Francis Online.
  • Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions. (2022). Organic Letters.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Sustainable multicomponent indole synthesis with broad scope. (2018). RSC Publishing.
  • Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. (2023).
  • Green Methods for the Synthesis of Bioactive Heterocycles. (2022).
  • Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. (2024). Organic & Biomolecular Chemistry.
  • Indoles in multicomponent processes (MCPs). (2012). Chemical Reviews.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). RSC Advances.
  • Recent applications of photoredox catalysis in O- heterocycles: A short review. (2021).
  • Small Heterocycles in Multicomponent Reactions. (2014). Chemical Reviews.
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry.
  • Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. (2014). Accounts of Chemical Research.
  • Modern advances in heterocyclic chemistry in drug discovery. (2018). RSC Publishing.
  • Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. (2014). Beilstein Journal of Organic Chemistry.
  • Mechanochemical Functionalization of Heterocycles by C-H Activation: An Upd
  • Recent applications of photoredox catalysis in O-heterocycles: A short review. (2021). Taylor & Francis Online.
  • Green methods for synthesis of various Heterocycles: Sustainable approach. (2017).
  • REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. (2025). JETIR.
  • Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization. (2021).
  • Methods to access heterocycles; Applications to bioactive compounds. SciTechnol.
  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2015). PMC, NIH.
  • Synthesis of alkylated quinolines by photoredox catalysis.
  • Synthesis of Quinolines by a Photoredox Catalytic Three-Component Reaction. (2018). Synfacts.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (2024). Journal of the American Chemical Society.
  • Pyridine synthesis. Organic Chemistry Portal.
  • Modern Strategies for Heterocycle Synthesis. (2020).
  • Green chemistry approach for the synthesis of bioactive heterocycles. Goa University.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules.
  • Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. (2019). Beilstein Journal of Organic Chemistry.
  • Photoredox route to medically-important heterocycles. (2014). Chemistry World.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of tert-Butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the synthesis of this versatile building block. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective optimization and troubleshooting.

Introduction

This compound is a valuable bifunctional molecule incorporating a terminal alkyne for click chemistry or further functionalization, and a Boc-protected amine on a conformationally rigid cyclohexane scaffold. Its synthesis, typically achieved via the Ohira-Bestmann modification of the Seyferth-Gilbert homologation from the corresponding ketone, requires careful control of reaction conditions to ensure high yield and purity. This guide will walk you through the critical aspects of this transformation.

Reaction Overview: The Ohira-Bestmann Homologation

The conversion of tert-butyl trans-4-oxocyclohexylcarbamate to this compound involves a one-carbon homologation. The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is a milder and often more efficient alternative to the original Seyferth-Gilbert reagent, especially for base-sensitive or enolizable substrates.[1][2][3]

The reaction proceeds through several key steps:

  • In situ generation of a diazomethylphosphonate anion.

  • Nucleophilic attack of the anion on the ketone carbonyl.

  • Formation of a diazoalkene intermediate.

  • Elimination of nitrogen gas to form a carbene, which undergoes a 1,2-hydride shift to yield the terminal alkyne.

reagent Ohira-Bestmann Reagent anion Diazomethylphosphonate Anion reagent->anion Deprotonation base Base (e.g., K2CO3) base->anion ketone tert-Butyl trans-4-oxocyclohexylcarbamate intermediate Diazoalkene Intermediate ketone->intermediate Nucleophilic Attack anion->intermediate product tert-Butyl trans-4-ethynylcyclohexylcarbamate intermediate->product N2 Elimination & 1,2-Hydride Shift

Caption: Key steps in the Ohira-Bestmann reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired alkyne. What are the likely causes and how can I improve the conversion?

Answer:

Several factors can contribute to incomplete conversion in the Ohira-Bestmann reaction. A systematic approach to troubleshooting is recommended.

  • Reagent Quality and Stoichiometry:

    • Ohira-Bestmann Reagent: This reagent can degrade over time, especially if not stored properly under anhydrous conditions. It is advisable to use a freshly opened bottle or to titrate older batches to determine their purity. A typical protocol uses 1.2 to 1.5 equivalents of the reagent relative to the starting ketone.[4]

    • Base: Potassium carbonate (K₂CO₃) is commonly used and must be anhydrous. Finely powdered K₂CO₃ provides a larger surface area and can improve reaction rates. Ensure at least 2.0 equivalents of the base are used. For less reactive substrates, cesium carbonate (Cs₂CO₃) can be a more effective, albeit more expensive, alternative.[1]

    • Solvent: The reaction is typically run in anhydrous methanol or tetrahydrofuran (THF). The presence of water can quench the phosphonate anion and hydrolyze the reagent. Ensure your solvents are rigorously dried before use.

  • Reaction Temperature:

    • The initial deprotonation and addition to the ketone are often performed at 0 °C or room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can sometimes improve the rate. However, be cautious, as higher temperatures can lead to decomposition of the diazo intermediate and formation of side products.

  • Purity of the Starting Ketone:

    • The starting material, tert-butyl trans-4-oxocyclohexylcarbamate, should be of high purity. Impurities can interfere with the reaction. It is recommended to purify the ketone by recrystallization or column chromatography if its purity is questionable.

Troubleshooting Workflow:

start Low Conversion Issue check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions check_starting_material Check Purity of Starting Ketone start->check_starting_material increase_equivalents Increase Equivalents of Ohira-Bestmann Reagent and/or Base check_reagents->increase_equivalents change_base Switch to a Stronger Base (e.g., Cs2CO3) check_reagents->change_base optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp purify_ketone Purify Starting Ketone check_starting_material->purify_ketone solution Improved Conversion increase_equivalents->solution change_base->solution optimize_temp->solution purify_ketone->solution

Caption: Decision tree for addressing low reaction conversion.

Question 2: I am observing a significant amount of an apolar side product in my crude reaction mixture. What could this be and how can I minimize its formation?

Answer:

The formation of apolar side products is a known issue. The most likely culprit is the enol ether of the starting ketone.

  • Mechanism of Enol Ether Formation: In the presence of methanol and a base, the intermediate carbene formed after nitrogen elimination can be trapped by methanol before the desired 1,2-hydride shift occurs. This leads to the formation of tert-butyl trans-4-methoxycyclohex-1-en-1-ylcarbamate.[3]

  • Minimization Strategies:

    • Solvent Choice: While methanol is often used, switching to an aprotic solvent like THF can eliminate the source of the methoxy group and prevent enol ether formation. If using a mixed solvent system, minimize the amount of methanol.

    • Reaction Temperature: The trapping of the carbene by methanol can be more pronounced at higher temperatures. Running the reaction at room temperature or below may favor the desired intramolecular rearrangement over the intermolecular trapping.

Question 3: My purification by column chromatography is difficult, with the product co-eluting with impurities. What is a reliable purification strategy?

Answer:

Purifying this compound can be challenging due to its moderate polarity and the presence of structurally similar impurities.

  • Recommended Column Chromatography Conditions:

    • Stationary Phase: Standard silica gel (230-400 mesh) is generally effective.

    • Mobile Phase: A gradient elution is highly recommended. Start with a non-polar solvent system like 100% hexanes or a low percentage of ethyl acetate in hexanes (e.g., 2-5%) to elute highly apolar impurities. Gradually increase the polarity to 10-20% ethyl acetate in hexanes to elute the desired product. The starting ketone is more polar and will elute later.

Compound Typical Rf Value (15% EtOAc/Hexanes)
Apolar Side Products (e.g., enol ether)> 0.5
This compound~ 0.4
tert-Butyl trans-4-oxocyclohexylcarbamate< 0.2
  • Alternative Purification Techniques:

    • Recrystallization: If the product is obtained as a solid and is of reasonable purity (>90%), recrystallization from a hexanes/ethyl acetate or hexanes/dichloromethane solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the stability of the Boc protecting group under the Ohira-Bestmann reaction conditions?

A1: The Boc group is generally stable under the mild basic conditions (K₂CO₃ in methanol or THF) of the Ohira-Bestmann reaction.[5] Stronger bases, such as potassium tert-butoxide used in the classical Seyferth-Gilbert homologation, could potentially lead to some erosion of the Boc group, although it is generally considered base-stable. The primary lability of the Boc group is towards acidic conditions.[1]

Q2: How can I confirm the successful formation of the alkyne product?

A2: A combination of spectroscopic methods is recommended for product confirmation.

  • ¹H NMR: Look for the appearance of a singlet or a narrow triplet (due to long-range coupling) for the acetylenic proton, typically in the range of 2.0-2.5 ppm. The disappearance of the signals corresponding to the protons adjacent to the carbonyl in the starting ketone is also a key indicator.

  • ¹³C NMR: The appearance of two signals in the alkyne region (typically 65-90 ppm) is characteristic of the -C≡CH group. The disappearance of the ketone carbonyl signal (around 210 ppm) is also a definitive marker.

  • IR Spectroscopy: A sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch and a band around 2100 cm⁻¹ for the C≡C stretch are indicative of a terminal alkyne.

Q3: What are the recommended storage conditions for this compound?

A3: While the compound is relatively stable, as a precaution, it is best to store it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential slow degradation or reaction of the terminal alkyne.

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure based on the Ohira-Bestmann modification.

  • To a solution of tert-butyl trans-4-oxocyclohexylcarbamate (1.0 eq) in anhydrous methanol (0.1 M) at 0 °C under an argon atmosphere, add potassium carbonate (2.0 eq) in one portion.

  • To this suspension, add dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.2 eq) dropwise over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC (15% ethyl acetate/hexanes).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of methanol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). Seyferth–Gilbert homologation. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • NROChemistry. (n.d.). Seyferth-Gilbert Homologation. Retrieved from [Link]

  • SynArchive. (n.d.). Seyferth-Gilbert Homologation. Retrieved from [Link]

  • SigutLabs. (2023, March 22). Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Danheiser, R. L., et al. (n.d.). One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 17). Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing CuAAC Reactions with tert-Butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a special focus on experiments involving tert-Butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. The advice herein is structured in a question-and-answer format to directly address specific challenges you may encounter.

Introduction: The Challenge of Sterically Demanding Alkynes

The CuAAC reaction is a cornerstone of bioconjugation and materials science due to its high efficiency and orthogonality.[1][2] However, its success is highly dependent on the interplay of catalyst, ligands, reagents, and the specific substrates involved. This compound is a valuable building block, but its bulky trans-cyclohexyl scaffold can introduce steric challenges that may not be present with simpler linear alkynes. While CuAAC is generally tolerant of steric bulk, highly hindered substrates can affect reaction kinetics and overall yield.[3][4] This guide will walk you through a systematic approach to troubleshooting, ensuring robust and reproducible results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My click reaction with this compound has a very low or no yield. Where do I start?

A1: Low or no product yield is the most common issue and typically points to one of three areas: the copper catalyst, reagent integrity, or the reaction conditions.

  • Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)), which is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of dissolved oxygen.[5] It is crucial to use a reducing agent, such as sodium ascorbate, to maintain copper in its active +1 oxidation state. Furthermore, degassing your solvents prior to use is a critical step to remove dissolved oxygen.[5]

  • Reagent Purity and Integrity: The purity of your azide, alkyne, and solvents can significantly influence the reaction outcome.[5] Impurities in the this compound or the azide partner can chelate the copper catalyst or participate in side reactions. A particularly common pitfall is the use of an old or improperly stored sodium ascorbate solution; this solution should always be prepared fresh, as it degrades over time.[5]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, pH, temperature, and reaction time play a significant role. For sterically hindered alkynes like the one , allowing for longer reaction times or a modest increase in temperature may be necessary.

Below is a workflow to help diagnose the root cause of low yield.

TroubleshootingWorkflow start Low or No Product Yield catalyst Is the Copper Catalyst Active? start->catalyst reagents Are Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes fix_catalyst Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents thoroughly. Use a stabilizing ligand. catalyst->fix_catalyst No conditions Are Reaction Conditions Optimal? reagents->conditions Yes fix_reagents Use high-purity reagents (≥97%). Prepare fresh sodium ascorbate solution. Optimize azide:alkyne ratio (e.g., 1.1-1.5 fold excess of one). reagents->fix_reagents No substrate Are there Substrate-Specific Issues? conditions->substrate Yes fix_conditions Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents (e.g., DMSO, tBuOH/H2O). Adjust temperature and reaction time. conditions->fix_conditions No fix_substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider an alternative, less hindered linker if possible. substrate->fix_substrate No end_node Successful Reaction substrate->end_node Resolved fix_catalyst->reagents fix_reagents->conditions fix_conditions->substrate fix_substrate->end_node

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

Q2: I'm seeing a precipitate form in my reaction, and the yield is low. What could be the cause?

A2: Precipitate formation can arise from several sources:

  • Reagent Insolubility: this compound has limited aqueous solubility. If your reaction is run in purely aqueous media, the alkyne may be crashing out of solution. The use of co-solvents is essential. A common and effective solvent system is a mixture of t-butanol and water or DMSO and water.

  • Copper(I) Acetylide Formation: In the absence of a suitable stabilizing ligand, copper(I) can react with terminal alkynes to form insoluble copper acetylide polymers. This is especially problematic in some organic solvents. The use of a copper-stabilizing ligand is the most effective way to prevent this.

  • Product Insolubility: The resulting triazole product may have lower solubility in the reaction mixture than the starting materials. If you suspect this is the case, you may need to adjust the solvent system to accommodate the product.

Q3: I am using a copper source (like CuSO₄) and a reducing agent (sodium ascorbate), but the reaction is still inefficient. Should I be using a ligand?

A3: Absolutely. While the reaction can proceed without a ligand, the use of a suitable ligand is one of the most critical factors for achieving high yields, especially with challenging substrates. A ligand serves two primary functions:

  • Stabilizes the Cu(I) oxidation state , protecting it from oxidation to the inactive Cu(II) form and preventing disproportionation.[6]

  • Accelerates the reaction rate , in some cases by several orders of magnitude.[5]

For reactions involving biomolecules or those conducted in aqueous media, water-soluble ligands are highly recommended.

Ligand Key Properties Recommended For
THPTA High water solubility, moderate reaction kinetics.Aqueous synthesis, in vitro applications.[6][7]
BTTAA Very high reaction kinetics, very low cytotoxicity.In vivo and in vitro applications where speed and biocompatibility are critical.[6]
TBTA High organic solubility, very high kinetics.Organic synthesis. Not suitable for aqueous or biological systems.[6][7]

Expert Tip: The order of addition matters. It is best practice to pre-complex the copper sulfate with the ligand before adding it to the solution containing your azide and alkyne. The reaction should then be initiated by the addition of freshly prepared sodium ascorbate.[8]

Q4: Could the Boc protecting group on my alkyne be interfering with the reaction?

A4: The tert-butoxycarbonyl (Boc) protecting group is generally very stable under the neutral to slightly acidic pH conditions typical of CuAAC reactions.[9] It is robust towards most nucleophiles and bases.[9] Cleavage of the Boc group typically requires strong acidic conditions (e.g., trifluoroacetic acid) or specific Lewis acids, which are not present in a standard click reaction setup.[10][11]

However, it is worth noting that some copper catalysts can facilitate Boc deprotection under certain conditions, though this is not a common issue in standard CuAAC protocols.[1] If you have exhausted all other troubleshooting options and suspect an issue with the Boc group, you can analyze your crude reaction mixture by LC-MS to look for the presence of the deprotected product.

Q5: I suspect steric hindrance from the trans-cyclohexyl ring is slowing my reaction. How can I overcome this?

A5: While CuAAC is known for its tolerance to a wide range of functional groups and sterically demanding substrates, significant bulk near the alkyne can reduce the reaction rate.[4] If you suspect steric hindrance is the culprit, you can try the following optimization strategies:

  • Increase Reaction Time: Simply allowing the reaction to proceed for a longer period (e.g., 24 hours) can often compensate for slower kinetics.

  • Increase Temperature: Gently heating the reaction (e.g., to 37-50 °C) can increase the reaction rate. However, be mindful of the stability of your azide and other components at elevated temperatures.

  • Increase Catalyst and Ligand Concentration: Increasing the concentration of the copper catalyst and ligand (while maintaining the optimal ratio) can help drive the reaction to completion. A common starting point is 50-100 µM copper.[8]

  • Optimize Ligand Choice: Ligands that offer very high reaction kinetics, such as BTTAA, may be particularly effective in overcoming steric barriers.[6]

CatalyticCycle cluster_0 CuAAC Catalytic Cycle cluster_1 Catalyst Regeneration CuI Cu(I)L Active Catalyst Cu_acetylide Copper(I) Acetylide CuI->Cu_acetylide + Alkyne, -H+ CuII Cu(II)L Inactive CuI->CuII + O2 (Oxidation) Metallacycle Copper Metallacycle Intermediate Cu_acetylide->Metallacycle + Azide Azide R'-N3 Alkyne R-C≡CH (tert-Butyl trans-4- ethynylcyclohexylcarbamate) Cu_triazolide Copper Triazolide Metallacycle->Cu_triazolide Ring Contraction Cu_triazolide->CuI + H+ Product Triazole Product Cu_triazolide->Product CuII->CuI + Ascorbate (Reducing Agent) Ascorbate Sodium Ascorbate

Caption: The CuAAC catalytic cycle and the role of the reducing agent.

Part 2: Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol is a robust starting point for your experiments.

Materials:

  • This compound (Alkyne)

  • Azide counterpart

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents: Deionized water, DMSO (or t-Butanol), degassed

Procedure:

  • Prepare Stock Solutions:

    • Alkyne: Prepare a 10 mM stock solution of this compound in DMSO.

    • Azide: Prepare a 10 mM stock solution of your azide in a compatible solvent (e.g., DMSO or water).

    • CuSO₄: Prepare a 20 mM stock solution in deionized water.

    • THPTA: Prepare a 100 mM stock solution in deionized water.[7]

    • Sodium Ascorbate: Prepare this solution fresh immediately before use. Prepare a 300 mM stock solution in deionized water.[7]

  • Reaction Assembly (for a 1 mL final volume):

    • In a microcentrifuge tube, combine:

      • 100 µL of 10 mM Azide stock (final concentration: 1 mM)

      • 110 µL of 10 mM Alkyne stock (final concentration: 1.1 mM, 1.1 equivalents)

      • Buffer or water to bring the volume to ~870 µL.

    • Vortex briefly to mix.

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the catalyst premix. Add 10 µL of 100 mM THPTA solution to 10 µL of 20 mM CuSO₄ solution. Vortex briefly. This creates a 5:1 ligand-to-copper ratio.[7][8]

    • Add the 20 µL of the catalyst premix to the reaction tube. The final concentration of copper will be 200 µM.

  • Initiation and Incubation:

    • Add 10 µL of the freshly prepared 300 mM sodium ascorbate solution to initiate the reaction.[7]

    • Vortex the mixture thoroughly.

    • Incubate the reaction at room temperature for 4-24 hours. Protect from light if using fluorescent azides.

  • Analysis:

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS, TLC, or HPLC).

References

  • BenchChem Technical Support Team. (2025).
  • Hein, C. D., Liu, X., & Wang, D. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Bioconjugation Protocols (pp. 147-164). Humana Press.
  • C-H, Li, et al. (2013). Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. ResearchGate. [Link]

  • N/A. (n.d.). Ligand Design in the Optimization of Reduction Catalysis Reactions. ScholarWorks@GVSU. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Various Authors. (2021). Why is the efficiency of my CuAAC click chemistry so low? ResearchGate. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]

  • N/A. (n.d.). Optimization of the reaction conditions of click chemistry. ResearchGate. [Link]

  • Reddit User. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]

  • Various Authors. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. [Link]

  • Wright, J. A., et al. (2025). Comparative Study of Click Handle Stability in Common Ligation Conditions. ACS Chemical Biology. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Nobel Prize. (2022). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. [Link]

  • N/A. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. ResearchGate. [Link]

  • Evans, V., Mahon, M. F., & Webster, R. (2014). A Mild, Copper-Catalyzed Amide Deprotection Strategy: Use of tert-Butyl as a Protecting Group. Chemical Communications, 50(83), 12516-12519. [Link]

  • N/A. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

Sources

Technical Support Center: Monoclonal Antibody (mAb) Purification Strategies

Author: BenchChem Technical Support Team. Date: January 2026

A Message from Your Senior Application Scientist

Welcome to the technical support center for monoclonal antibody (mAb) purification. As drug development professionals, we understand that achieving high purity, yield, and biological activity is paramount. This resource is designed to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your downstream processing workflows. Here, we will address the most common and critical challenges encountered during the purification of therapeutic antibodies, from initial capture to final polishing.

The purification of mAbs is typically a multi-step process designed to remove process-related impurities like host cell proteins (HCPs), DNA, and viruses, as well as product-related impurities such as aggregates and fragments.[1][2] A standard platform often begins with Protein A affinity chromatography, followed by one or two polishing steps, commonly ion-exchange (IEX) and sometimes hydrophobic interaction chromatography (HIC).[3]

Let's navigate the complexities of this process together.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

Q1: My final mAb yield is significantly lower than expected. What are the most common causes?

A: Low yield is a multifaceted issue that can arise at any stage. Key areas to investigate include:

  • Suboptimal Protein A Binding: Incorrect pH or conductivity of the load material can hinder the specific binding of the mAb to the Protein A resin.[4]

  • Precipitation During Elution/Neutralization: The low pH used for elution from Protein A can cause aggregation and precipitation, especially at high mAb concentrations.[5][6] Ensure rapid and homogenous neutralization.

  • Product Loss in Flow-Through Fractions: During polishing steps like ion-exchange chromatography, incorrect buffer conditions (pH/conductivity) can cause the product to fail to bind (in bind-elute mode) or to bind when it shouldn't (in flow-through mode).[7]

  • Column Fouling: Repeated use of chromatography columns without adequate cleaning-in-place (CIP) can lead to the buildup of denatured proteins and HCPs, reducing the column's binding capacity over time.[8]

Q2: The aggregate level in my final product is too high (>1%). What is the most effective strategy to remove aggregates?

A: Aggregate removal is a critical quality attribute, as aggregates can increase the risk of immunogenicity.[9][10] While Protein A capture is excellent for initial purity, subsequent polishing steps are essential for aggregate clearance.[11]

  • Cation Exchange Chromatography (CEX): Often used in bind-and-elute mode, CEX can effectively separate monomers from aggregates because aggregates may expose different surface charges.[3][12]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful tool for aggregate removal. Aggregates often expose more hydrophobic patches than monomers, leading to stronger binding to the HIC resin.[12][13][14] It can be run in either bind-elute or flow-through mode.[3][13]

  • Multimodal Chromatography (MMC): Also known as mixed-mode chromatography, these resins combine multiple interaction types (e.g., ion-exchange and hydrophobic) to provide unique selectivity for challenging separations like aggregate removal.[11][15][16]

Q3: My Host Cell Protein (HCP) levels are consistently out of specification after the Protein A step. What should I do?

A: While Protein A removes the bulk of HCPs (>99%), certain HCPs can co-elute with the antibody due to interactions with the mAb itself.[17][18]

  • Optimize Protein A Washes: Implement intermediate wash steps with varying pH or salt concentrations before elution. A wash at a pH between the loading and elution pH (e.g., pH 5.0-5.5) can disrupt weak interactions between HCPs and the resin or antibody.[2]

  • Anion Exchange Chromatography (AEX): AEX is commonly used in flow-through mode as a polishing step.[3][19] At a pH where the mAb is positively charged, it will flow through the column, while many acidic HCPs and DNA will bind.[19]

  • Depth Filtration: Using depth filters prior to the Protein A column can remove some HCPs and prevent precipitation issues later in the process.[19]

Section 2: Troubleshooting Guides by Chromatography Step

This section provides a deeper dive into specific problems you might encounter during the key unit operations of a standard mAb purification workflow.

Workflow Overview: Standard mAb Purification Platform

G cluster_0 Upstream & Harvest cluster_1 Downstream Purification Harvest Cell Culture Harvest Clarification Clarification (Centrifugation/Depth Filtration) Harvest->Clarification ProteinA Step 1: Protein A Capture Clarification->ProteinA VI Low pH Viral Inactivation ProteinA->VI Neut Neutralization & Filtration VI->Neut IEX Step 2: Ion Exchange (AEX or CEX Polishing) Neut->IEX HIC Step 3: Optional Polish (HIC or Multimodal) IEX->HIC VF Viral Filtration HIC->VF UFDF Ultrafiltration/Diafiltration (Formulation) VF->UFDF Final Final Sterile Filtration UFDF->Final

Caption: A typical monoclonal antibody purification workflow.

Troubleshooting Protein A Affinity Chromatography

Protein A chromatography is the cornerstone of mAb purification, typically achieving >95% purity in a single step.[11] However, issues can still arise.

Symptom Potential Cause(s) Recommended Troubleshooting Actions & Rationale
Low Yield / Product in Flow-Through 1. Incorrect Buffer Conditions: Load pH or conductivity is outside the optimal range for Protein A binding. 2. Column Overloading: The amount of mAb loaded exceeds the dynamic binding capacity (DBC) of the resin. 3. Low mAb Titer: Low initial mAb concentration can reduce binding efficiency.[5] 4. Resin Degradation: Fouling or loss of ligand from repeated CIP cycles reduces capacity.[8]1. Verify Buffer Prep: Ensure load buffer pH is ~7.0-7.4 and conductivity is physiological. This ensures the Fc region is optimally exposed for binding. 2. Reduce Load or Increase Column Size: Perform a DBC study at your target flow rate to determine the true capacity. Do not rely solely on the manufacturer's stated static capacity. 3. Concentrate Feed: If possible, concentrate the harvest before loading. 4. Evaluate Resin Lifespan: Track column performance. If capacity drops significantly, replace the resin. Implement a robust CIP strategy.
High Aggregate Levels in Eluate 1. Precipitation at Low pH: High mAb concentration in the elution buffer (pH ~3.0-3.8) causes instability and aggregation.[6][12] 2. Slow Neutralization: Prolonged exposure to low pH increases the rate of aggregation.[12] 3. High Salt in Elution: Residual salt from a wash step can exacerbate aggregation at low pH.[5]1. Optimize Elution: Use a step or gradient elution to reduce peak concentration. Consider using a buffer with stabilizing excipients. 2. Improve Neutralization: Collect fractions into a vessel containing neutralization buffer with rapid mixing. In-line pH adjustment is ideal for larger scales. 3. Add Post-Salt Wash: Include a wash step with equilibration buffer after any high-salt wash to remove residual salt before elution.[5]
High HCP/DNA Levels in Eluate 1. HCP-mAb Interactions: Some HCPs bind directly to the mAb and co-elute.[18] 2. Nonspecific Binding: HCPs or DNA bind to the resin backbone or ligand.[6] 3. Cell Lysis: High levels of cell death in the bioreactor release excessive impurities, overwhelming the column.1. Implement Specific Washes: Add a wash step with moderate salt (e.g., 0.5 M NaCl) or a different pH (e.g., pH 5.5) to disrupt nonspecific interactions.[2] 2. Pre-treatment of Harvest: Use flocculation or depth filtration to remove DNA and HCPs before the Protein A step.[17][19] 3. Optimize Upstream Process: Work with the upstream team to improve cell viability at harvest.[20]
Troubleshooting Polishing Steps (IEX & HIC)

Polishing steps are crucial for removing residual impurities like HCPs, leached Protein A, and aggregates to meet final drug substance specifications.[1][21]

G cluster_hic HIC Strategy cluster_cex CEX Strategy start High Aggregate Level Detected Post-Protein A check_mode Is the primary goal aggregate removal? start->check_mode hic_dev Develop HIC Method (Bind/Elute or Flow-Through) check_mode->hic_dev Yes cex_dev Develop CEX Method (Bind/Elute) check_mode->cex_dev No (e.g., charge variant focus) hic_rationale Rationale: Aggregates are typically more hydrophobic than monomers, allowing for strong separation. hic_dev->hic_rationale cex_rationale Rationale: Aggregation can alter surface charge, enabling separation from the monomer. cex_dev->cex_rationale

Caption: Decision tree for selecting a polishing strategy.

Q: My Cation Exchange (CEX) step is not resolving aggregates from the monomer. What can I adjust?

A: The ability of CEX to separate aggregates relies on a net charge difference between the monomer and the aggregate.[12] If this difference is minimal, separation will be poor.

  • pH Scouting: The pH of your mobile phase is the most critical parameter. Perform a pH gradient experiment or screen a range of pH values. A small change in pH can significantly alter the surface charge of both the monomer and aggregate, potentially creating a resolvable difference.

  • Elution Gradient Slope: A shallower salt gradient during elution increases resolution.[19] Try decreasing the gradient slope (e.g., from a 20 column volume (CV) gradient to a 40 CV gradient). This gives the molecules more time to interact with the resin, improving separation.

  • Resin Selection: Different CEX resins have different pore sizes and ligand densities. A resin with smaller pores might exclude larger aggregates, enhancing separation. Consult manufacturer literature for resins specifically designed for high-resolution separations.

Q: I'm developing a Hydrophobic Interaction Chromatography (HIC) step, but my mAb is precipitating on the column upon loading. Why is this happening?

A: HIC relies on high concentrations of kosmotropic salts (e.g., ammonium sulfate, sodium citrate) to promote hydrophobic interactions.[13] These same salts can have a "salting-out" effect, reducing protein solubility and causing precipitation, especially at high protein concentrations.

  • Screen Different Salts: The type of kosmotropic salt matters. Ammonium sulfate is strongly kosmotropic but can lead to precipitation. Try screening less potent salts like sodium citrate or sodium chloride, which may provide sufficient binding with better solubility.[13]

  • Lower the Salt Concentration: Systematically reduce the salt concentration in your load and equilibration buffers to the minimum required for binding. This is a trade-off, as lower salt may reduce binding capacity but will increase solubility.

  • Operate in Flow-Through Mode: A powerful alternative is to use HIC in flow-through mode.[13][14] In this setup, you use conditions where the monomeric mAb flows through the column while the more hydrophobic aggregates bind.[14] This avoids high salt concentrations during elution and can be a very productive strategy.[14]

Section 3: Key Experimental Protocols

Protocol: Analytical Size Exclusion Chromatography (SEC-HPLC) for Aggregate Quantification

SEC is the standard method for quantifying aggregates and fragments.[9][10][22] It separates molecules based on their hydrodynamic radius in solution.[10]

Objective: To accurately quantify the percentage of monomer, high-molecular-weight species (aggregates), and low-molecular-weight species (fragments) in a purified mAb sample.

Materials:

  • HPLC or UHPLC system with a UV detector (280 nm)

  • SEC column suitable for mAbs (e.g., Tosoh TSKgel G3000SWxl, Agilent AdvanceBio SEC)

  • Mobile Phase: 100-200 mM Sodium Phosphate, 150-300 mM NaCl, pH 6.8-7.2 (ensure mobile phase is filtered and degassed)

  • mAb sample (~1 mg/mL)

  • System Suitability Standard (e.g., NISTmAb Reference Material 8671)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for HPLC) until a stable baseline is achieved (typically >10 column volumes).

  • System Suitability: Inject the system suitability standard to verify column performance, resolution, and peak symmetry according to established criteria (e.g., USP General Chapter <129>).[9]

  • Sample Injection: Inject a defined volume of your mAb sample (e.g., 10-20 µL).

  • Data Acquisition: Record the chromatogram at 280 nm for a sufficient duration to allow all species to elute (typically 20-30 minutes for HPLC).

  • Data Analysis:

    • Identify the peaks corresponding to aggregates (eluting first), the monomer (main peak), and fragments (eluting last).

    • Integrate the area of each peak.

    • Calculate the percentage of each species using the formula: % Species = (Area of Species Peak / Total Area of All Peaks) * 100

    • The FDA generally recommends that mAb aggregates be reduced to <1% for later phase clinical campaigns.[21]

Protocol: Low pH Viral Inactivation

This is a critical, dedicated step to inactivate enveloped viruses.[23][24] It is typically performed on the Protein A eluate pool.[25]

Objective: To inactivate enveloped viruses by exposing the mAb solution to low pH for a defined period.

Procedure:

  • Pool Eluate: Collect the mAb-containing fractions from the Protein A elution.

  • Adjust pH: While stirring gently, slowly add an appropriate acid (e.g., 1 M Citric Acid or Acetic Acid) to titrate the pool to the target pH (typically ≤ 3.6).[25] Monitor the pH constantly with a calibrated pH meter.

  • Hold Time: Once the target pH is reached and stable, hold the solution at a controlled temperature (≥ 15 °C) for the validated time (typically ≥ 30 minutes).[25]

  • Neutralization: After the hold time, slowly add a base (e.g., 1 M Tris Base or Sodium Hydroxide) to raise the pH to a stable, neutral value (e.g., pH 7.0) suitable for the next chromatography step.

  • Post-Inactivation Filtration: Filter the neutralized pool through a 0.22 µm filter to remove any precipitates that may have formed.[26]

Causality: The low pH environment denatures the lipid envelope of viruses like retroviruses, rendering them non-infectious.[23] This method is orthogonal to viral filtration, which removes viruses based on size.[26][27] Using both methods provides robust viral clearance.[26]

References

  • Effective strategies for host cell protein clearance in downstream processing of monoclonal antibodies and Fc-fusion proteins. PubMed. [Link]

  • Purification of monoclonal antibodies by hydrophobic interaction chromatography under no-salt conditions. PMC - NIH. [Link]

  • Removing Aggregates from Monoclonal Antibodies. Pharmaceutical Technology. [Link]

  • Antibody Aggregate Removal by Multimodal Chromatography. MDPI. [Link]

  • Antibody Therapeutic Polishing: Utility of Hydrophobic-Interaction Chromatography. BioProcess International. [Link]

  • Effective strategies for host cell protein clearance in downstream processing of monoclonal antibodies and Fc-fusion proteins. ResearchGate. [Link]

  • HCP removal strategy in downstream purification of antibody. Bestchrom. [Link]

  • Aggregation of Monoclonal Antibody Products: Formation and Removal. BioProcess International. [Link]

  • Recovery and purification process development for monoclonal antibody production. PMC. [Link]

  • Antibody Aggregate Removal by Multimodal Chromatography. PubMed. [Link]

  • Hydrophobic Interaction Chromatography Used to Remove Antibody Impurities. Spectroscopy Online. [Link]

  • Polishing chromatography in process development. Cytiva Life Sciences. [Link]

  • Antibody purification troubleshooting tips. Tebubio. [Link]

  • Antibody purification – 3 methods explained. evitria. [Link]

  • Tips For Antibody Purification Troubleshooting. Biochain Incorporated. [Link]

  • New Approaches to HPLC Analysis of Antibody Aggregates and Fragments. Chromatography Today. [Link]

  • Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies. Springer. [Link]

  • Ion Exchange Chromatography in Monoclonal Antibodies Purification. Mabion. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. MDPI. [Link]

  • Viral Safety in Intensified Monoclonal Antibody Bioprocesses. American Pharmaceutical Review. [Link]

  • Size Exclusion Chromatography (SEC) for Antibody Aggregation Analysis. Creative Biolabs. [Link]

  • Considerations During Development of a Protein A-Based Antibody Purification Process. BioProcess International. [Link]

  • Purification of Proteins and Antibodies via Ion Exchange Chromatography. YMC Europe. [Link]

  • Assessing Viral Inactivation for Continuous Processing. BioPharm International. [Link]

  • How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]

  • The Secret Life of Protein A. BioProcess International. [Link]

  • Causes of Industrial Protein A Column Degradation, Explored Using Raman Spectroscopy. ACS Publications. [Link]

  • In a Monoclonal antibody purification process , why use virus inactivation followed by virus removal (nano-filtration), and not only the last one? ResearchGate. [Link]

  • Virus removal and inactivation in the monoclonal antibody process.mp4. YouTube. [Link]

  • Emerging Challenges to Protein A. BioProcess International. [Link]

Sources

Technical Support Center: A-Z Guide to Identifying and Minimizing Side Reactions in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for navigating the complexities of chemical synthesis.[1] This guide is crafted for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of side reactions. The difference between a successful synthesis and a failed one often lies in the ability to identify, understand, and control these competing pathways.[2]

This center moves beyond simple protocols, offering in-depth troubleshooting guides and FAQs in a user-friendly question-and-answer format. Our focus is on the causality behind experimental choices, empowering you to not only solve current issues but also to proactively design cleaner, more efficient reactions in the future.

Section 1: The Usual Suspects - Identifying Common Side Reactions

Q1: My reaction produced a complex mixture of products. Where do I even begin?

A1: The first step is a systematic evaluation of your reaction. Many synthetic chemists spend a significant amount of their time figuring out what went wrong and why.[2] Start by asking these fundamental questions:

  • What are the most likely side reactions for this specific transformation? For example, in an elimination reaction, you might see a mixture of E1 and E2 products. In an aldol condensation, self-condensation of the ketone is a common side reaction.

  • Could my starting materials be the source of impurities? Always verify the purity of your reagents. An impurity in a starting material can often be carried through the reaction and complicate the final product mixture.

  • Did I observe any unexpected changes during the reaction? A sudden color change, the formation of a precipitate, or an unexpected exotherm can all be clues that a side reaction is occurring.

Q2: I see an unexpected spot on my Thin Layer Chromatography (TLC) plate. How can I determine if it's a side product or an unreacted intermediate?

A2: Differentiating between a side product and an intermediate is crucial for troubleshooting. Here's a systematic approach:

  • Monitor the reaction over time. Take aliquots from the reaction mixture at regular intervals and analyze them by TLC.

  • Observe the trends. An intermediate will typically appear early in the reaction and then be consumed as the reaction progresses. A side product, on the other hand, will usually increase in concentration over time.

  • Consider the stability. Intermediates are often unstable and will not persist in the final reaction mixture, whereas side products are generally stable under the reaction conditions.

Section 2: Detective Work - Analytical Techniques for Identifying Unknown Impurities

Q3: What is the best analytical technique for identifying an unknown side product?

A3: There is no single "best" technique; the optimal choice depends on the nature of the suspected side product and the complexity of the reaction mixture. A multi-technique approach is often the most effective.

Technique Information Provided Best For
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information and can separate complex mixtures.Quickly identifying the molecular weights of major and minor components.
Gas Chromatography-Mass Spectrometry (GC-MS) Ideal for volatile compounds, providing both separation and molecular weight data.Analyzing reactions with volatile starting materials, products, or side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Gives detailed structural information, including connectivity and stereochemistry.Characterizing the precise structure of an isolated side product.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in a molecule.A quick check for the presence or absence of key functional groups.

Experimental Protocol: Isolating an Unknown Side Product for NMR Analysis

  • Initial Purification: Perform a preliminary purification of your crude reaction mixture using flash column chromatography. Collect fractions and analyze each by TLC.

  • Combine and Concentrate: Combine the fractions that contain the unknown side product (as determined by TLC) and concentrate them using a rotary evaporator.

  • High-Performance Liquid Chromatography (HPLC): For high-purity isolation, subject the concentrated fraction to preparative HPLC.

  • Solvent Removal: Remove the HPLC solvent under high vacuum.

  • NMR Sample Preparation: Dissolve the isolated side product in a deuterated solvent (e.g., CDCl3, DMSO-d6) and acquire the necessary NMR spectra (¹H, ¹³C, COSY, etc.).

Section 3: Taking Control - Strategies for Minimizing Side Reactions

Q4: I've identified the major side product in my reaction. What are the most effective strategies to minimize its formation?

A4: Minimizing side products often involves a careful optimization of reaction parameters.[3] Here are some of the most impactful adjustments you can make:

  • Temperature Control: Many reactions have competing kinetic and thermodynamic pathways.[4][5] Lowering the temperature often favors the kinetic product, which is formed faster, while higher temperatures can favor the more stable thermodynamic product.[4][5]

  • Solvent Effects: The polarity and viscosity of the solvent can significantly influence reaction rates and selectivity.[3] Experiment with a range of solvents to find the optimal medium for your desired transformation.

  • Catalyst Selection: In catalyzed reactions, the choice of catalyst can have a dramatic effect on selectivity.[6] Consider screening a variety of catalysts to identify one that preferentially promotes the desired reaction.

  • Reagent Stoichiometry and Addition Rate: The order and rate of reagent addition can be critical. For example, adding a reactive electrophile slowly to a solution of a nucleophile can minimize side reactions caused by localized high concentrations of the electrophile.

  • Use of Protecting Groups: In molecules with multiple reactive functional groups, temporarily blocking one group with a protecting group can prevent unwanted side reactions.[7][8][9][10] The protecting group can then be removed in a subsequent step.[7][10]

Q5: What is the difference between kinetic and thermodynamic control, and how can I use it to my advantage?

A5: Understanding the principles of kinetic and thermodynamic control is a powerful tool for optimizing reaction selectivity.

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (the one with the lowest activation energy) will predominate.[5][11] This is the kinetic product.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium.[5][11] Under these conditions, the most stable product will be the major product, regardless of how quickly it is formed. This is the thermodynamic product.

By adjusting the reaction temperature and time, you can often favor the formation of the desired product, whether it is the kinetic or the thermodynamic one.[4][5]

Diagram: Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Coordinate Diagram Reactants Reactants Transition_State_K Transition State (Kinetic) Reactants->Transition_State_K Lower Ea Transition_State_T Transition State (Thermodynamic) Reactants->Transition_State_T Higher Ea Product_K Kinetic Product Transition_State_K->Product_K Product_T Thermodynamic Product Transition_State_T->Product_T

Caption: Energy profile for competing kinetic and thermodynamic pathways.

Section 4: Advanced Troubleshooting Scenarios (FAQs)

Q6: My reaction work-up seems to be generating impurities. What are some common pitfalls to avoid?

A6: The work-up is a critical step where product can be lost or new impurities can be generated.[12][13] Be mindful of the following:

  • pH Sensitivity: Your product may not be stable to acidic or basic conditions used in the work-up.[12] Test the stability of your product to the planned work-up conditions on a small scale before committing your entire batch.

  • Emulsion Formation: Emulsions can make phase separation difficult and lead to product loss.[13][14] To break emulsions, try adding brine, allowing the mixture to stand, or filtering through Celite.

  • Product Solubility: Your product may have some solubility in the aqueous layer, leading to yield loss.[12] Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

Q7: I'm working with a multi-functional molecule and protecting groups are unavoidable. What is an "orthogonal protecting group strategy"?

A7: An orthogonal protecting group strategy is a powerful technique that allows for the selective removal of one protecting group in the presence of others.[9][15] This is achieved by choosing protecting groups that are cleaved under different, non-interfering conditions.[9] For example, a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile) can be used in the same molecule, and each can be removed independently of the other.[9]

Diagram: Troubleshooting Workflow for an Unknown Side Product

G Start Unexpected Side Product Detected Isolate Isolate & Characterize Side Product (LC-MS, NMR, IR) Start->Isolate Propose Propose Mechanism for Side Product Formation Isolate->Propose Modify Modify Reaction Conditions to Disfavor Side Reaction (Temp, Solvent, Catalyst) Propose->Modify Reevaluate Re-evaluate Reagent Choice (Protecting Groups, Stoichiometry) Propose->Reevaluate End Minimized Side Products Modify->End Reevaluate->End

Caption: A systematic approach to troubleshooting unexpected side products.

References

  • Benchchem. Technical Support Center: Troubleshooting Unexpected Results in Organic Reactions.
  • Side Reactions in Organic Synthesis.
  • The Catalyst. Kinetic vs. Thermodynamic Control in Organic Reactions.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
  • Editverse.
  • Wikipedia. Thermodynamic and kinetic reaction control.
  • Organic Chemistry Portal. Protective Groups.
  • Dalal Institute. Kinetic and Thermodynamic Control.
  • chem.iitb.ac.in. Protecting Groups.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Wikipedia. Protecting group.
  • Labinsights. Benefits of Protecting Groups in Organic Synthesis.
  • Fiveable. 11.
  • UC Homepages. 227. Kinetic vs Thermodynamic Control'.
  • Jack Westin.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
  • ACS Publications.
  • How are the byproducts of chemical reactions separated
  • Chemistry LibreTexts. Chapter 13.
  • Master Organic Chemistry. Reactions and Mechanisms.
  • Chemistry LibreTexts. 23.5: Common Classes of Organic Reactions.
  • MDPI.
  • YouTube. Selectivity in Parallel Reactions.
  • Chemistry LibreTexts. Chapter 18: Organic Synthesis.
  • Solubility of Things. Reactions and mechanisms in organic chemistry.
  • Organic Reaction Workup Formulas for Specific Reagents.
  • ResearchGate.
  • Reddit.
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups.
  • University of York, Chemistry Teaching Labs. Problems with extractions.
  • YouTube. How Do You Identify Reactants And Products In Chemical Reactions? - Chemistry For Everyone.
  • Study.com. Organic Chemistry Reaction Mechanisms | Types & Examples - Lesson.
  • Reddit. Common sources of mistake in organic synthesis : r/OrganicChemistry.
  • Reddit. How to minimize side products of this reaction : r/OrganicChemistry.
  • YouTube. How to Predict Products of Chemical Reactions ?
  • ResearchGate. (PDF) Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers: Part 2 Identification of Byproducts, Reaction Mechanisms, and Suppression Thereof.
  • YouTube. How to Predict Products of Chemical Reactions.
  • Leah4Sci. How to Tackle Organic Chemistry Synthesis Questions.

Sources

Improving the solubility of tert-Butyl trans-4-ethynylcyclohexylcarbamate for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in chemical reactions, with a focus on improving its solubility.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a terminal alkyne, a lipophilic cyclohexane ring, and a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. However, the very features that make it synthetically useful can also present challenges in finding a suitable solvent that can dissolve the molecule while being compatible with downstream reaction conditions.

The Boc group significantly increases the lipophilicity of the molecule, generally rendering it soluble in a range of common organic solvents.[1] The cyclohexane core further contributes to its nonpolar character. This guide will walk you through a systematic approach to solvent selection and provide troubleshooting strategies to ensure the successful use of this reagent in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound. What is the best general-purpose solvent to start with?

A1: Due to the lipophilic nature of the cyclohexane ring and the bulky Boc group, this compound generally exhibits good solubility in a range of polar aprotic and nonpolar organic solvents.[1]

Recommended Starting Solvents:

  • Dichloromethane (DCM) and Chloroform (CHCl₃): These are often excellent starting points for dissolving Boc-protected compounds.

  • Tetrahydrofuran (THF): A versatile solvent that can dissolve a wide range of organic compounds.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These highly polar aprotic solvents are very effective at dissolving many organic molecules, including those with limited solubility in other solvents.[2]

Actionable Advice: Begin by attempting to dissolve a small amount of the compound in DCM or THF at room temperature. If solubility is limited, proceed to DMF or DMSO.

Q2: My reaction requires an aqueous or semi-aqueous system (e.g., for bioconjugation via CuAAC), but the compound is not dissolving. What should I do?

A2: This is a common challenge when working with hydrophobic molecules in aqueous media. The use of a co-solvent system is the most effective strategy.[3] Co-solvents are water-miscible organic solvents that, when added to water, can significantly increase the solubility of nonpolar compounds.[4]

Recommended Co-Solvent Systems for CuAAC Reactions:

  • t-Butanol/Water: A frequently used mixture that provides a good balance of polarity.

  • DMSO/Water or DMF/Water: Highly effective at solubilizing a wide range of substrates for click chemistry.[5][6]

  • Acetonitrile/Water: Another viable option for CuAAC reactions.[2]

Experimental Protocol: Co-Solvent System Optimization

  • In a series of small vials, add a pre-weighed amount of this compound.

  • To each vial, add a different co-solvent (e.g., DMSO, DMF, t-BuOH).

  • Slowly add water to each vial while stirring or vortexing until the compound fully dissolves.

  • Record the approximate ratio of organic solvent to water required for dissolution. This will give you a starting point for your reaction conditions.

Q3: I'm observing incomplete reactions and suspect solubility is the issue, even with a co-solvent. How can I further improve solubility and reaction efficiency?

A3: If you are still facing challenges, consider the following advanced strategies:

  • Increase the Proportion of Organic Co-Solvent: While maintaining compatibility with your other reagents, a higher percentage of the organic co-solvent can enhance solubility.

  • Use of Ligands in CuAAC: For CuAAC reactions, certain ligands not only stabilize the Cu(I) catalyst but can also improve the overall homogeneity of the reaction mixture. Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are particularly effective in aqueous systems.[7]

  • Gentle Heating: In some cases, gentle heating (e.g., to 30-40 °C) can improve solubility and reaction rates. However, be cautious, as the Boc group can be thermally labile at higher temperatures.[8][9]

Workflow for Optimizing a CuAAC Reaction with Poor Solubility:

G A Initial Observation: Incomplete Reaction B Is the substrate fully dissolved? A->B C Increase organic co-solvent ratio (e.g., from 1:1 to 2:1 DMSO:H2O) B->C No D Is the reaction proceeding? B->D Yes C->D E Introduce a solubilizing ligand (e.g., THPTA for aqueous systems) D->E No H Reaction Optimized D->H Yes F Is the reaction rate still slow? E->F G Apply gentle heating (30-40 °C) Monitor for Boc-deprotection F->G Yes F->H No, reaction complete G->H

Caption: Troubleshooting workflow for solubility issues in CuAAC reactions.

Q4: Can heating be used to dissolve this compound? Are there any risks?

A4: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is crucial to be aware of the potential for thermal deprotection of the Boc group.

Key Considerations for Heating:

  • The Boc group is generally stable at moderately elevated temperatures, but prolonged heating at high temperatures (typically above 100 °C) can lead to its removal.[8][9]

  • The stability of the Boc group can also be influenced by the solvent.[9]

  • For most applications, heating to 40-50 °C should be sufficient to improve solubility without significant deprotection.

Recommendation: If heating is necessary, it is advisable to run a small-scale control experiment and analyze the outcome by TLC or LC-MS to check for the presence of the deprotected amine.

Experimental Protocol: Determining Approximate Solubility

Materials:

  • This compound

  • A selection of solvents (e.g., Dichloromethane, THF, Acetonitrile, DMF, DMSO, Ethanol, Methanol, Water, Hexanes)

  • Small glass vials with caps (e.g., 2 mL)

  • Magnetic stir plate and stir bars (optional) or vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Label a series of vials with the names of the solvents to be tested.

  • Weighing: Accurately weigh a small amount of this compound (e.g., 10 mg) into each vial.

  • Solvent Addition:

    • Start by adding a small, measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

    • Cap the vial and vortex or stir vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution.

  • Titration:

    • If the solid has not fully dissolved, add another measured aliquot of the solvent (e.g., 0.1 mL).

    • Repeat the vortexing/stirring and inspection process.

    • Continue adding the solvent in measured increments until the solid is completely dissolved.

  • Calculation:

    • Record the total volume of solvent required for complete dissolution.

    • Calculate the approximate solubility in mg/mL.

  • Repeat: Repeat steps 3-5 for each solvent you wish to test.

Data Summary Table (Example):

SolventAmount of Compound (mg)Total Solvent Volume (mL)Approximate Solubility (mg/mL)Observations
Dichloromethane100.2~50Dissolved readily
THF100.25~40Dissolved with vortexing
Acetonitrile100.5~20Required some time to dissolve
DMSO100.1>100Very soluble
Water10>2.0<5Insoluble

This systematic approach will provide you with valuable, lab-specific data to guide your solvent choices for future experiments.

References

  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. Best solvent for azide alkyne cycloaddition?[Link]

  • Beilstein Journals. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • MDPI. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. [Link]

  • PubMed. Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents. [Link]

  • ResearchGate. Effect of Solvent on Copper-Catalyzed Azide− Alkyne Cycloaddition Reaction a. [Link]

  • ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics. [Link]

  • ResearchGate. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): Synthesis of novel triazolyl substituted quinolines as potential anticancer agents | Request PDF. [Link]

  • ACS Publications. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 | ACS Omega. [Link]

  • NIH. Protocol for olefin metathesis reactions of hydrophobic substrates performed in aqueous emulsion with mechanical stirring or with microwaves support. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wordpress. Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • NIH. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]

  • ResearchGate. 138 questions with answers in CLICK CHEMISTRY | Science topic. [Link]

  • NIH. Problems and Solutions in Click Chemistry Applied to Drug Probes. [Link]

  • Reddit. Click Reaction Looking Weird? : r/Chempros. [Link]

Sources

Technical Support Center: Purification of tert-Butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of tert-Butyl trans-4-ethynylcyclohexylcarbamate, a key building block in medicinal chemistry. Our focus is on providing practical, field-proven insights to overcome common purification challenges and ensure the high purity required for downstream applications.

Introduction: Understanding the Chemistry of Purification

The purification of this compound hinges on the distinct physicochemical properties of the target molecule versus its likely impurities. The molecule possesses a non-polar cyclohexyl core, a moderately polar Boc-protecting group, and a terminal alkyne. Impurities typically arise from unreacted starting materials, reaction byproducts, and residual catalysts. A successful purification strategy will exploit differences in polarity, acidity/basicity, and solubility between the desired product and these contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route employed. A common approach to synthesizing this molecule is the protection of trans-4-ethynylcyclohexylamine or the ethynylation of a protected trans-4-aminocyclohexane derivative. Therefore, you can anticipate the following impurities:

  • Unreacted Starting Materials: This could include Boc-protected trans-4-aminocyclohexane derivatives or trans-4-ethynylcyclohexylamine itself.

  • Reagents from Boc-protection: Unreacted di-tert-butyl dicarbonate (Boc-anhydride) or its byproducts.

  • Byproducts from Ethynylation: If a Sonogashira coupling is used to introduce the ethynyl group, a common byproduct is the homocoupled diacetylene (Glaser coupling product).[1]

  • Residual Catalysts: Palladium and copper catalysts are frequently used in cross-coupling reactions like the Sonogashira coupling.[2][3]

  • Solvents: Residual solvents from the reaction and workup.

Q2: My NMR spectrum shows a persistent peak in the aromatic region, but my starting materials are aliphatic. What could this be?

A2: An unexpected aromatic peak could indicate contamination from several sources. If a Sonogashira coupling was performed with an aryl halide, it's possible you have unreacted aryl halide or a byproduct from its side reactions. Alternatively, some ligands used in palladium catalysis are aromatic, and their residue could be the source. It is also worth considering if any aromatic solvents were used during the synthesis or workup that were not completely removed.

Q3: After purification, my product is an oil and won't solidify. What can I do?

A3: "Oiling out" is a common issue, especially with Boc-protected compounds which can sometimes be stubborn to crystallize.[3] This phenomenon often occurs due to the presence of residual solvents or impurities that depress the melting point and inhibit crystal lattice formation. Here are some strategies to induce solidification:

  • High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum, possibly with gentle heating (e.g., 30-40 °C).

  • Trituration: Add a non-polar solvent in which your product is insoluble, such as hexanes or pentane, to the oil and stir vigorously. This can often induce precipitation of the solid.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the oil can initiate crystallization.

  • Recrystallization from a Different Solvent System: Your current purification solvent may not be ideal for crystallization. Experiment with different solvent systems.

Q4: Can I use acid-base extraction to purify my product?

A4: Yes, acid-base extraction is a powerful technique for removing certain types of impurities from your neutral product.[4][5] Specifically:

  • Basic Wash: A wash with a weak aqueous base, like sodium bicarbonate (NaHCO₃), can remove acidic impurities.

  • Acidic Wash: A wash with a dilute aqueous acid, such as 1 M HCl, will remove any unreacted amine starting materials by converting them into their water-soluble ammonium salts.[4]

It is crucial to ensure your desired carbamate product is stable to the acidic and basic conditions used. Carbamates can be susceptible to hydrolysis, particularly under strong basic conditions.[2]

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

Symptoms: You observe a significant loss of product after performing column chromatography.

Possible Causes & Solutions:

Cause Explanation Solution
Product is too polar/nonpolar for the chosen eluent If the eluent is too weak (non-polar), your product will not move down the column. If it's too strong (polar), it will elute too quickly with impurities.Perform thin-layer chromatography (TLC) first to determine an optimal solvent system. Aim for an Rf value of 0.2-0.4 for your product.[6]
Improper Column Packing Channels in the silica gel can lead to poor separation and product streaking, resulting in mixed fractions and lower yield of pure product.Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles.[7]
Product Degradation on Silica Gel Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.Consider using neutral alumina as the stationary phase or adding a small amount of a neutralising agent like triethylamine (e.g., 0.1-1%) to your eluent.
Irreversible Adsorption Highly polar compounds can sometimes bind irreversibly to the silica gel.While this compound is not extremely polar, if you suspect this, try a more polar eluent system or consider alternative purification methods.
Issue 2: Persistent Impurities Detected by HPLC or NMR After Purification

Symptoms: Analytical data shows the presence of impurities even after attempting purification.

Logical Troubleshooting Workflow:

start Impurity Detected identify Identify Impurity (NMR, MS) start->identify is_sm Is it a starting material? identify->is_sm is_byproduct Is it a reaction byproduct? identify->is_byproduct column Column Chromatography is_sm->column Different polarity acid_base Acid-Base Extraction is_sm->acid_base If amine or acidic is_byproduct->column Different polarity recrystallize Recrystallization end Pure Product recrystallize->end column->recrystallize acid_base->end

Caption: Troubleshooting workflow for persistent impurities.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Amine Starting Material

This protocol is designed to remove basic impurities, such as unreacted trans-4-ethynylcyclohexylamine, from the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The protonated amine impurity will be in the lower aqueous layer. Drain and discard the aqueous layer.

  • Repeat (Optional): For significant amounts of amine impurity, repeat the acidic wash.

  • Neutral Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Protocol 2: Flash Column Chromatography

This technique separates compounds based on their polarity.[1][8]

Workflow for Column Chromatography:

cluster_prep Preparation cluster_run Execution cluster_post Post-Purification prep1 TLC Analysis Determine optimal eluent system (e.g., Hexane/Ethyl Acetate). Aim for product Rf of 0.2-0.4. prep2 Column Packing Prepare a slurry of silica gel in the initial eluent. Pack the column, avoiding air bubbles. prep1->prep2 run1 Sample Loading Dissolve crude product in a minimal amount of solvent and load onto the column. prep2->run1 run2 Elution Run the eluent through the column, collecting fractions. run1->run2 run3 Fraction Analysis Analyze fractions by TLC to identify those containing the pure product. run2->run3 post1 Combine & Concentrate Combine the pure fractions and remove the solvent via rotary evaporation. run3->post1 post2 Purity Check Analyze the final product by NMR, HPLC, or MS. post1->post2

Caption: Step-by-step workflow for flash column chromatography.

Protocol 3: Recrystallization

This is a final purification step to obtain a highly pure, crystalline product.

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents to screen for carbamates include hexanes, ethyl acetate, isopropanol, and mixtures thereof.

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Analytical Methods for Purity Assessment

A robust quality control process is essential.[9] The following analytical techniques are recommended for assessing the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities, such as residual solvents.[9]

References

  • BenchChem. (2025).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • CN112661672A. (2021). Crystallization method of Boc-amino acid.
  • BenchChem. (2025).
  • Al-Masum, M. (2014). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry.
  • Wikipedia. (2023). Acid-base extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • Canada Commons. (n.d.).
  • Dakota State University. (n.d.).
  • Organic Lab @ CU Boulder. (2022, February 12).
  • BenchChem. (2025). Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)
  • Utah Tech University. (n.d.).
  • Khan Academy. (n.d.).
  • ResearchGate. (2014). How to get (or crystallize)
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Syntheses. (n.d.). Synthesis of tert-butyl (1S,2S)
  • PubChem. (n.d.).
  • MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
  • ChemScene. (n.d.).
  • AChemBlock. (n.d.). tert-butyl trans-N-(4-ethynylcyclohexyl)
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Chemsrc. (2025, November 5). tert-butyl N-(1-ethynyl-4-methylcyclohexyl)
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • PubChem. (n.d.). tert-butyl N-[(4-formylcyclohexyl)
  • Chem-Impex. (n.d.).
  • AChemBlock. (n.d.).
  • Chem-Impex. (n.d.). Tert-Butyl Cis-4-[(N-Methoxy-N-Methylcarbamoyl)
  • Knight Chemicals Online. (n.d.). tert-butyl (4-(2-tosylhydrazineyl)cyclohexyl)
  • Sigma-Aldrich. (n.d.).
  • BLDpharm. (n.d.). 1222709-30-9|tert-Butyl (trans-4-(bromomethyl)cyclohexyl)
  • BLDpharm. (n.d.). 296270-94-5|tert-Butyl ((4-aminocyclohexyl)methyl)
  • Leyan. (2022, May 8). Certificate of Analysis: tert-Butyl (cis-4-hydroxycyclohexyl)

Sources

Methods for monitoring the progress of reactions involving this compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reaction monitoring. This guide is designed for researchers, scientists, and drug development professionals who seek to deepen their understanding and practical application of various reaction monitoring techniques. In the fast-paced environment of drug discovery and process development, the ability to track a chemical reaction in real-time is not just a convenience—it's a necessity.[1] It allows for the optimization of reaction conditions, enhances product yield and purity, and significantly reduces the costs and risks associated with unforeseen process deviations.[1] This resource provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to empower you to select and implement the most effective monitoring strategy for your specific chemical system.

Choosing Your Monitoring Strategy: A Decision Framework

The selection of an appropriate reaction monitoring technique is a critical decision that hinges on several factors, including the nature of the reactants and products, the reaction conditions, and the information required. The following decision framework will guide you through the process of selecting the optimal method for your experiment.

Reaction Monitoring Decision Framework Decision Framework for Selecting a Reaction Monitoring Technique start Define Reaction & Analytical Needs is_in_situ_needed Is in-situ (real-time) monitoring required? start->is_in_situ_needed offline_analysis Offline Analysis (TLC, GC, HPLC, NMR) is_in_situ_needed->offline_analysis No spectroscopic_choice Spectroscopic Techniques is_in_situ_needed->spectroscopic_choice Yes hplc_uplc HPLC / UPLC offline_analysis->hplc_uplc Quantitative / High Resolution gc Gas Chromatography (GC) offline_analysis->gc Volatile Compounds tlc Thin-Layer Chromatography (TLC) offline_analysis->tlc Qualitative / Quick Check calorimetry_choice Is thermal data (heat flow) critical? spectroscopic_choice->calorimetry_choice Need more data nmr NMR Spectroscopy spectroscopic_choice->nmr Structural Elucidation ftir_raman FTIR / Raman Spectroscopy spectroscopic_choice->ftir_raman Functional Group Changes uv_vis UV-Vis Spectroscopy spectroscopic_choice->uv_vis Chromophoric Species ms Mass Spectrometry spectroscopic_choice->ms Molecular Weight Information chromatographic_choice Chromatographic Techniques calorimetry_choice->spectroscopic_choice No reaction_calorimetry Reaction Calorimetry (RC) calorimetry_choice->reaction_calorimetry Yes

Caption: A flowchart to guide the selection of an appropriate reaction monitoring technique.

In-Situ (Real-Time) Monitoring Techniques

In-situ monitoring provides a continuous stream of data, offering a dynamic view of the reaction as it happens.[2] This real-time information is invaluable for understanding reaction kinetics, identifying transient intermediates, and ensuring process safety.[2]

Spectroscopic Methods

Spectroscopic techniques are powerful tools for tracking changes in molecular structure and concentration over time, providing insights into reaction rates and mechanisms.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information about molecules in solution.[4] By acquiring spectra at regular intervals, it's possible to quantify the disappearance of reactants and the appearance of products.[4][5]

Best Suited For:

  • Homogeneous reactions where reactants and products have distinct NMR signals.

  • Elucidating reaction mechanisms and identifying intermediates.[4]

  • Quantitative analysis of reaction kinetics.[4]

Experimental Protocol: In-Situ ¹H NMR Reaction Monitoring

  • Sample Preparation: Prepare the reaction mixture in an NMR tube, ensuring a deuterated solvent is used for locking.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to achieve optimal resolution.

    • Set up a pseudo-2D "kinetics" experiment or an automation script to acquire a series of 1D spectra at defined time intervals.[5]

  • Data Acquisition: Initiate the reaction (e.g., by adding a catalyst or photo-irradiation) and immediately start the automated acquisition.

  • Data Analysis: Process the collected spectra. Integrate the signals corresponding to specific protons of the reactants and products to determine their relative concentrations over time.

ParameterRecommended SettingRationale
Number of Scans (ns) 1 (for ¹H)Minimizes acquisition time for each "snapshot" of the reaction, which is crucial for fast reactions.[5]
Dummy Scans (ds) 0To capture the initial reaction time points accurately.[5]
Recycle Delay (d1) 5 x T1 of the slowest relaxing proton of interestEnsures complete relaxation for accurate quantification.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Principle: Both FTIR and Raman spectroscopy probe the vibrational modes of molecules. FTIR measures the absorption of infrared light, while Raman measures the inelastic scattering of monochromatic light.[3][6] Changes in the intensity of specific vibrational bands correspond to changes in the concentration of functional groups.[6]

Best Suited For:

  • Reactions involving clear changes in functional groups (e.g., C=O, O-H, N-H).[6]

  • FTIR is ideal for solution-phase reactions, while Raman is advantageous for heterogeneous reactions and crystallizations.[6]

  • Real-time monitoring using attenuated total reflectance (ATR) probes for FTIR or immersion probes for Raman.[7]

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by molecules containing chromophores. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.

Best Suited For:

  • Reactions where at least one reactant or product has a distinct UV-Vis absorption band.[8]

  • Studying fast reactions, with timescales from nanoseconds to microseconds.[3]

  • Monitoring reactions involving colored compounds or metal complexes.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. It can provide real-time qualitative and quantitative information about the components of a reaction mixture.[9] Techniques like Probe Electrospray Ionization (PESI)-MS allow for direct sampling with minimal preparation.[10]

Best Suited For:

  • Identifying products and byproducts as they are formed.

  • Monitoring reactions with high sensitivity and specificity.

  • Gaining insights into reaction mechanisms by detecting intermediates.[11]

Reaction Calorimetry (RC)

Principle: Reaction calorimetry measures the heat released or absorbed during a chemical reaction.[12] This provides critical information about the reaction's thermodynamics and kinetics.[12]

Best Suited For:

  • Process safety assessment and scale-up studies.[13][14]

  • Determining the heat of reaction, adiabatic temperature rise, and maximum heat release rate.

  • Optimizing process parameters to ensure safe and efficient operation on a larger scale.[13]

Offline Monitoring Techniques

Offline techniques involve taking aliquots from the reaction mixture at different time points and analyzing them separately.

Chromatographic Methods

Chromatography is a powerful technique for separating a mixture into its individual components.[15]

Thin-Layer Chromatography (TLC)

Principle: TLC is a simple and rapid technique that separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent).[15]

Best Suited For:

  • Quickly and qualitatively assessing reaction completion.[15]

  • Identifying the presence of starting materials, products, and major byproducts.

  • Optimizing solvent systems for column chromatography purification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Principle: HPLC and UPLC are high-resolution separation techniques where a liquid mobile phase carries the sample through a column packed with a stationary phase.[16]

Best Suited For:

  • Accurate quantitative analysis of reaction conversion and product purity.[17]

  • Separating complex mixtures of non-volatile or thermally labile compounds.

  • High-throughput screening of reaction conditions.

Gas Chromatography (GC)

Principle: GC is used to separate and analyze volatile and semi-volatile compounds.[16] An inert gas mobile phase carries the vaporized sample through a column.

Best Suited For:

  • Monitoring reactions involving volatile reactants and products.

  • Quantifying the formation of volatile byproducts.

  • Can be used for real-time analysis with short run times.[9]

Troubleshooting Guide

Common Issues in Reaction Monitoring
IssuePossible CausesTroubleshooting Steps
Inconsistent or Noisy Spectroscopic Data Poor mixing, probe fouling, bubble formation, precipitation of solids.[18]Ensure adequate stirring. Clean the spectroscopic probe before and after each experiment. For FTIR-ATR, ensure good contact with the reaction mixture. For Raman, check for fluorescence interference.
Poor Chromatographic Separation Inappropriate mobile phase, column degradation, sample overload.Optimize the mobile phase composition. Use a guard column to protect the analytical column. Inject a smaller sample volume.
Signal Drift in NMR Temperature fluctuations, magnetic field instability.Allow the instrument to stabilize before starting the experiment. Use a deuterium lock to maintain field stability.
Reaction Appears Stalled or Incomplete Catalyst deactivation, reagent degradation, equilibrium reached.[19]Add more catalyst or reagent if appropriate.[20] Consider changing the reaction temperature or removing a byproduct to shift the equilibrium.
Unexpected Side Products Impurities in starting materials, incorrect reaction temperature or pressure, air/moisture sensitivity.[21]Use purified reagents. Carefully control reaction parameters.[19] Run the reaction under an inert atmosphere if necessary.

Frequently Asked Questions (FAQs)

Q1: How do I choose between in-situ and offline monitoring?

A1: The choice depends on the information you need and the nature of your reaction. In-situ monitoring is essential for studying fast reactions, detecting unstable intermediates, and for process safety applications where real-time control is crucial.[22] Offline methods are often sufficient for slower reactions where the primary goal is to determine the final conversion and purity.

Q2: Can I use multiple monitoring techniques for the same reaction?

A2: Absolutely. In fact, combining techniques often provides a more complete picture of the reaction. For example, you could use in-situ FTIR to track the overall progress and then use offline HPLC to quantify the purity of the final product.

Q3: What is Process Analytical Technology (PAT)?

A3: PAT is a framework endorsed by regulatory agencies like the FDA that encourages the use of real-time monitoring and control to ensure the quality and consistency of pharmaceutical manufacturing processes.[17][23] The techniques discussed in this guide are key components of a PAT strategy.

Q4: How can I monitor a reaction that takes place in a metal reactor?

A4: Traditional high-field NMR is not suitable for use with metal containers.[24] However, techniques like zero- to ultralow-field (ZULF) NMR are being developed to overcome this limitation.[24] Alternatively, spectroscopic probes (FTIR, Raman) can often be inserted directly into metal reactors.

Q5: My reaction mixture is very complex. Which technique is best for analysis?

A5: For complex mixtures, high-resolution separation techniques like HPLC, UPLC, or GC coupled with mass spectrometry (e.g., LC-MS, GC-MS) are often the best choice. These methods can separate and identify multiple components with high sensitivity and specificity.

References

  • Reaction Monitoring & Kinetics - Chemical Instrumentation Facility - Iowa State University. Available from: [Link]

  • Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017-12-14). Available from: [Link]

  • Spectroscopic methods for kinetic measurements | Chemical Kinetics Class Notes - Fiveable. Available from: [Link]

  • Reaction Calorimetry - Prime Process Safety Center. Available from: [Link]

  • Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing - Longdom Publishing. Available from: [Link]

  • Process Analytical Technology (PAT): Enhancing Quality and Efficiency in Pharmaceutical Development and Production - Journal for ReAttach Therapy and Developmental Diversities. Available from: [Link]

  • Real-time reaction monitoring by probe electrospray ionization mass spectrometry - PubMed. Available from: [Link]

  • Get Real Time Reaction Insights with FTIR - AIChE. Available from: [Link]

  • Chromatography: An Essential Analytical Tool in Chemistry - Algor Cards. Available from: [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - NIH. Available from: [Link]

  • A REVIEW ON APPLICATION OF PROCESS ANALYTICAL TECHNOLOGY (PAT) - EPRA JOURNALS. Available from: [Link]

  • Process Analytical Technology: Enhancing Pharma Development. (2024-09-06). Available from: [Link]

  • Quantitative NMR methods for reaction and process monitoring - kluedo - RPTU. Available from: [Link]

  • Chromatographic Techniques - Solubility of Things. Available from: [Link]

  • Monitoring Reaction Products in Real Time - ChemistryViews. (2019-05-01). Available from: [Link]

  • Recent advances and applications of electrochemical mass spectrometry for real-time monitoring of electrochemical reactions - Analyst (RSC Publishing). Available from: [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019-08-12). Available from: [Link]

  • Reaction Monitoring with Spectroscopy - Process FTIR - Clairet Scientific. Available from: [Link]

  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021-12-17). Available from: [Link]

  • What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? - AxisPharm. (2022-10-14). Available from: [Link]

  • Information on the Reaction Calorimetry application - Syrris. Available from: [Link]

  • New NMR method enables monitoring of chemical reactions in metal containers. (2020-07-15). Available from: [Link]

  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes - TSI Journals. Available from: [Link]

  • Spectroscopic monitoring of titrations and kinetics. (2025-09-02). Available from: [Link]

  • Use FTIR to Assess Chemical Reactions Kinetics - Patsnap Eureka. (2025-09-22). Available from: [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Available from: [Link]

  • Reaction Monitoring - Magritek. Available from: [Link]

  • In-Situ Monitoring of Chemical Reactions - Mettler Toledo. Available from: [Link]

  • In situ reaction monitoring in photocatalytic organic synthesis - ISTA Research Explorer. (2023-04-06). Available from: [Link]

  • Reaction Calorimetry Guide - Mettler Toledo. Available from: [Link]

  • NMR reaction monitoring in flow synthesis - PMC - PubMed Central - NIH. (2017-02-14). Available from: [Link]

  • Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. (2024-11-24). Available from: [Link]

  • Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra. (2025-09-18). Available from: [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions - PMC - NIH. (2025-07-16). Available from: [Link]

  • Reaction progress kinetic analysis - Wikipedia. Available from: [Link]

  • Chromatographic Analytical Methods - Chemistry - Kahibaro. Available from: [Link]

  • Mastering Chromatographic Analysis: Techniques and Insights - Chrom Tech, Inc. (2024-11-20). Available from: [Link]

  • In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A. (2021-04-16). Available from: [Link]

  • ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing | Organic Process Research & Development - ACS Publications. Available from: [Link]

  • Organic Chemistry Research Using FTIR Spectroscopy - YouTube. (2014-10-14). Available from: [Link]

  • What Is Reaction Monitoring? - Chromatography Today. (2015-07-21). Available from: [Link]

  • How to troubleshoot experiments | Careers - Chemistry World. (2024-04-10). Available from: [Link]

  • Common Issues in Chemical Reactors - Jinzong Machinery. (2024-08-13). Available from: [Link]

  • Importance of Selectivity for Reaction Monitoring - Waters Corporation. Available from: [Link]

  • Chemical process troubleshooting training - Pertecnica Engineering. Available from: [Link]

  • The Development of Selected Reaction Monitoring Methods for Targeted Proteomics via Empirical Refinement - PubMed Central. Available from: [Link]

  • How To Run A Reaction: Reaction: Analysis I - Department of Chemistry : University of Rochester. Available from: [Link]

Sources

Technical Support Center: Scale-Up Strategies for tert-Butyl trans-4-ethynylcyclohexylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tert-Butyl trans-4-ethynylcyclohexylcarbamate. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of scaling this valuable synthetic building block from the laboratory bench to pilot and manufacturing scales. Our focus is on providing practical, field-proven insights and troubleshooting strategies grounded in robust scientific principles.

Overview of a Scalable Synthetic Route

A common and scalable laboratory synthesis proceeds through a multi-step sequence starting from commercially available precursors. This route is selected for its reliability and the well-understood nature of each transformation, which nevertheless present unique challenges upon scale-up.

Synthetic_Workflow cluster_0 Core Synthesis Pathway A trans-4-Aminocyclohexanol (Starting Material) B tert-Butyl trans-4- hydroxycyclohexylcarbamate A->B Step 1: Boc Protection C tert-Butyl 4-oxocyclohexylcarbamate B->C Step 2: Oxidation D tert-Butyl trans-4-((trimethylsilyl)ethynyl) cyclohexylcarbamate C->D Step 3: Ethynylation E tert-Butyl trans-4- ethynylcyclohexylcarbamate (Final Product) D->E Step 4: Deprotection Troubleshooting_Ethynylation start Low Yield of Ethynylation q1 Is the starting material pure and dry? start->q1 q2 Is the base active and correctly quantified? q1->q2 Purity OK a1_no No: Dry ketone and solvent rigorously. Water will quench the acetylide. q1->a1_no Check Purity q3 Is the reaction stoichiometry correct? q2->q3 Base OK a2_no No: Titrate organometallic bases (e.g., n-BuLi). Use fresh, high-purity reagents. q2->a2_no Check Base q4 Was the reaction quenched properly? q3->q4 Stoich. OK a3_no No: Use a slight excess (1.1-1.3 eq) of the acetylide to drive the reaction to completion. q3->a3_no Check Stoich. a4_yes Reaction may require optimization (Temp, Time, Solvent). q4->a4_yes Quench OK a4_no No: Quench at low temp with NH4Cl (aq). Avoid quenching with pure water, which can be too exothermic and cause side reactions. q4->a4_no Check Quench a1_yes Yes a2_yes Yes a3_yes Yes

Validation & Comparative

Analytical techniques for the characterization of reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Analytical Techniques for the Characterization of Reaction Products

For researchers, chemists, and professionals in drug development, the journey from a completed chemical reaction to a well-characterized, understood product is paramount. The success of a synthesis is not merely in the formation of the desired molecule but in the rigorous, unambiguous confirmation of its identity, purity, and quantity. This guide provides an in-depth comparison of the core analytical techniques essential for this process. We will move beyond a simple listing of methods to explore the strategic application of these tools, mirroring the logical workflow of a practicing scientist. The emphasis here is on causality—understanding why a specific technique is chosen at each stage and how the data from multiple, orthogonal methods are synthesized to build a comprehensive and trustworthy data package.

The Characterization Workflow: A Strategic Overview

The characterization of a reaction product is not a single event but a multi-stage process. Each stage answers critical questions, and the choice of analytical technique is dictated by the specific question being asked. A typical workflow involves an initial assessment of the reaction outcome, followed by purification and purity analysis, definitive structural elucidation, and finally, quantitative analysis.

G cluster_0 Stage 1: Reaction Monitoring cluster_1 Stage 2: Purification & Purity cluster_2 Stage 3: Structural Elucidation cluster_3 Stage 4: Quantification TLC TLC / Crude LC-MS Purification Column Chromatography TLC->Purification Is separation needed? Crude_NMR Crude NMR HPLC_GC HPLC / GC Purification->HPLC_GC Assess Purity NMR NMR (1D & 2D) HPLC_GC->NMR Is it pure? HPLC_Std HPLC w/ Standard HPLC_GC->HPLC_Std MS High-Res Mass Spec NMR->MS Confirm Connectivity FTIR FTIR Spectroscopy MS->FTIR Confirm Functional Groups qNMR qNMR FTIR->qNMR Final Structure Assigned Final_Data Final Characterized Product qNMR->Final_Data HPLC_Std->Final_Data Crude_Mixture Crude Reaction Mixture Crude_Mixture->TLC Crude_Mixture->Crude_NMR

Fig 1. A typical workflow for reaction product characterization.

Part 1: The First Look - Reaction Monitoring and Crude Analysis

Core Question: Did my reaction work, and what is in the mixture?

Before committing to a time-consuming purification, a quick assessment of the crude reaction mixture is essential. The goal is not a definitive answer but a rapid, qualitative snapshot to guide the next steps.

  • Thin-Layer Chromatography (TLC): This is a rapid, inexpensive, and indispensable technique for monitoring reaction progress.[3] By spotting the starting material, co-reagents, and the reaction mixture on the same plate, a scientist can visually track the consumption of reactants and the appearance of new products. The choice of solvent system (mobile phase) is critical and is often optimized to achieve good separation between the starting material and the desired product, which directly informs the conditions for preparative column chromatography.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed initial look, a small aliquot of the crude mixture can be analyzed by LC-MS. The liquid chromatography component separates the mixture, while the mass spectrometer provides the molecular weight of each eluting component.[5] This is exceptionally powerful for confirming the presence of the desired product by its mass and for identifying major byproducts.

  • Crude Nuclear Magnetic Resonance (NMR): Taking a quick ¹H NMR spectrum of the crude reaction mixture can be highly informative. While the spectrum will be complex, the appearance of characteristic peaks or shifts corresponding to the expected product provides strong evidence of its formation.[6] Conversely, the persistence of starting material signals indicates an incomplete reaction.

Part 2: Purity Determination - The Foundation of Characterization

Core Question: Is my isolated compound sufficiently pure for further analysis and its intended use?

Purity is not an afterthought; it is a prerequisite for accurate structural and quantitative analysis.[] Impurities can interfere with spectroscopic analysis, leading to incorrect structural assignments, and will certainly lead to inaccurate yield calculations. The most common and powerful techniques for purity assessment are chromatographic.[3][8]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis of non-volatile compounds in the pharmaceutical and chemical industries.[2][9] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[10]

  • Principle of Causality: A typical reversed-phase HPLC (RP-HPLC) method uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). More polar compounds have less affinity for the stationary phase and elute earlier, while less polar compounds are retained longer. This principle allows for the fine-tuning of separation by adjusting the mobile phase composition.

  • Purity Assessment: A pure compound should ideally show a single, sharp, symmetrical peak in the chromatogram. Purity is often expressed as a percentage of the total peak area (% Area). It is crucial to use a detector, like a UV-Vis spectrophotometer or a Diode Array Detector (DAD), that can detect both the main compound and any potential impurities.[11]

Gas Chromatography (GC) is the preferred method for volatile and thermally stable compounds.[8][12] The separation principle is similar to HPLC, but the mobile phase is an inert gas (e.g., helium or nitrogen).

Comparison of Primary Purity Analysis Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation of solutes in a liquid mobile phase passing through a solid stationary phase column.[9]Separation of volatile components in a gaseous mobile phase passing through a solid or liquid-coated stationary phase.[8]
Analytes Non-volatile, polar, and non-polar compounds. Highly versatile for drug molecules.[3]Volatile and thermally stable compounds.
Sensitivity High (ng to pg range).[13]Very High (pg to fg range).
Quantification Excellent with appropriate standards. Area percent for purity estimation.[2]Excellent with appropriate standards. Effective Carbon Number (ECN) can be used for calibration-free estimation.[12]
Key Advantage Broad applicability to a wide range of molecules without derivatization.[14]High resolution for separating complex mixtures of volatile compounds.
Limitation Can consume significant volumes of organic solvents.Limited to analytes that can be vaporized without decomposition.
Experimental Protocol: General HPLC Method for Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the purified product in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL. Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Mobile Phase Preparation: Prepare the mobile phases. For a typical RP-HPLC, this might be Mobile Phase A: 0.1% Formic Acid in Water and Mobile Phase B: 0.1% Acetonitrile. Degas the solvents to prevent bubble formation.

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (a common starting point).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detector: UV/Vis or DAD set to a wavelength where the analyte absorbs (e.g., 254 nm).

  • Gradient Elution: Program a linear gradient to ensure elution of both polar and non-polar impurities. A typical screening gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks to estimate purity.

Part 3: Structural Elucidation - Unveiling the Molecular Architecture

Core Question: What is the exact molecular structure of my compound?

Once purity is established, the focus shifts to unambiguously determining the chemical structure. This is rarely achieved with a single technique; instead, it requires the synergistic use of several spectroscopic methods.[15][16]

G MS Mass Spectrometry Structure Confirmed Structure MS->Structure Provides Molecular Formula (from exact mass) & Fragmentation NMR NMR Spectroscopy NMR->Structure Provides Atom Connectivity (¹H, ¹³C, COSY, HSQC) FTIR FTIR Spectroscopy FTIR->Structure Provides Functional Groups (C=O, O-H, N-H, etc.)

Sources

1H and 13C NMR analysis of tert-Butyl trans-4-ethynylcyclohexylcarbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl trans-4-ethynylcyclohexylcarbamate and Its Derivatives

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this molecule and its derivatives through detailed ¹H and ¹³C NMR data interpretation, comparative analysis, and best-practice experimental protocols.

Introduction: The Structural Significance of a Versatile Building Block

This compound and its analogues are highly valued scaffolds in modern chemistry. The rigid trans-1,4-disubstituted cyclohexane core provides a well-defined three-dimensional structure, while the terminal alkyne and the versatile carbamate functionalities offer orthogonal handles for further chemical modification, for instance, via "click" chemistry or deprotection/derivatization sequences.

Given the critical role of stereochemistry and functional group integrity in determining the biological activity and material properties of its downstream products, unambiguous structural verification is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, providing precise information on the molecular framework, connectivity, and stereochemistry in a non-destructive manner. This guide explains the characteristic NMR signatures of the title compound and provides a framework for analyzing its derivatives.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is foundational to accurate analysis. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is the standard solvent of choice due to its excellent dissolving power for this class of nonpolar to moderately polar compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C). For compounds with poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative.

  • Concentration : Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube. This concentration is typically sufficient for obtaining a high signal-to-noise ratio in a reasonable time frame for both ¹H and ¹³C experiments.

  • Internal Standard : Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the universal internal reference (δ = 0.00 ppm for both ¹H and ¹³C NMR).[1] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp resonance peak, and its volatility allows for easy removal if sample recovery is needed.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz spectrometer:

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse (zg30).

    • Spectral Width : 12-16 ppm.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay (d1) : 1-2 seconds. A longer delay may be necessary for quantitative analysis but is not typically required for routine structural confirmation.

    • Number of Scans : 8-16 scans.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled (zgpg30).

    • Spectral Width : 200-240 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 1024-4096 scans, depending on sample concentration. Carbamate carbonyls and quaternary carbons often require more scans due to their long relaxation times.

Structural Elucidation and Spectral Assignment

The structure of this compound contains several distinct functional groups, each with characteristic NMR signatures. The trans stereochemistry of the cyclohexane ring is a critical feature that can be confirmed through analysis of proton coupling constants.

Caption: Structure of this compound.

Summary of ¹H and ¹³C NMR Chemical Shifts

The table below summarizes the expected chemical shifts for the parent compound, synthesized from spectral data of analogous structures.[1][2][3][4]

GroupAtom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Characteristics
Boc Group -C(CH ₃)₃~1.45 (s, 9H)~28.3Intense, sharp singlet; a hallmark of the Boc-protecting group.[3]
-C (CH₃)₃~79.5Quaternary carbon, often a low-intensity signal.
-C =O~155.2Carbamate carbonyl, downfield shift.[5]
Carbamate NH ~4.5 (br s, 1H)Broad signal, chemical shift is concentration and solvent dependent. Can exchange with D₂O.
Cyclohexyl Ring CH -N~3.4-3.6 (m, 1H)~50-52Methine proton adjacent to nitrogen is significantly deshielded.
CH -C≡CH~2.2-2.4 (m, 1H)~35-37Methine proton adjacent to the alkyne.
-CH ₂- (axial/eq)~1.0-2.1 (m, 8H)~29-33Complex, overlapping multiplets for the four pairs of diastereotopic methylene protons.
Ethynyl Group ≡C-H ~1.95 (s, 1H)~68-70Terminal alkyne proton, appears as a sharp singlet or a narrow triplet due to long-range coupling.[4]
-C ≡CH~83-85Substituted sp-hybridized carbon.
Detailed Spectral Interpretation
  • Boc Group Signature : The most easily identifiable signal in the ¹H spectrum is the sharp, intense singlet at approximately 1.45 ppm, integrating to 9 protons, which corresponds to the three equivalent methyl groups of the tert-butyl moiety.[3] In the ¹³C spectrum, this group gives rise to two signals: a strong one around 28.3 ppm for the methyl carbons and a weaker quaternary signal around 79.5 ppm.

  • Cyclohexyl Ring - Confirming trans Stereochemistry : In a chair conformation, a trans-1,4-disubstituted cyclohexane ring places both substituents in equatorial positions to minimize steric strain. This results in the methine protons (at C1 and C4) being in axial positions. An axial proton exhibits large diaxial coupling constants (³Jax,ax ≈ 10-13 Hz) with its adjacent axial protons.[6] Therefore, the signal for the CH-N proton at ~3.4-3.6 ppm should appear as a broad multiplet with a large coupling constant, often resembling a "triplet of triplets" or a more complex pattern, confirming its axial position and thus the trans configuration.

  • Ethynyl Group : The terminal acetylenic proton gives a characteristic sharp singlet around 1.95 ppm. Its corresponding carbon appears at ~68-70 ppm in the ¹³C spectrum. The internal sp-hybridized carbon, attached to the cyclohexane ring, is found further downfield at ~83-85 ppm.

Comparative Analysis: Predicting Spectral Changes in Derivatives

The utility of NMR shines when comparing a parent compound to its derivatives. Understanding how structural modifications influence the spectra is key to confirming successful reactions.

Alternative 1: Sonogashira Coupling of the Alkyne

If the terminal alkyne is coupled with an aryl halide (e.g., iodobenzene), several predictable changes occur:

  • Disappearance of the Alkyne Proton : The ¹H signal at ~1.95 ppm will vanish.

  • Appearance of Aromatic Signals : New signals will appear in the aromatic region of the ¹H spectrum (δ ≈ 7.0-8.0 ppm).

  • Shift of sp-Carbons : Both ¹³C signals for the alkyne carbons will shift. The now internal carbon (formerly ≡C-H) will move downfield, and their exact positions will depend on the electronic nature of the new substituent.

Alternative 2: Deprotection of the Carbamate

Removal of the Boc group to yield the free amine is a common transformation.[7]

  • Disappearance of Boc Signals : The prominent 9H singlet at ~1.45 ppm and the NH proton at ~4.5 ppm will disappear from the ¹H spectrum. The quaternary and methyl carbon signals of the Boc group will also be absent in the ¹³C spectrum.

  • Upfield Shift of CH-N : The methine proton adjacent to the nitrogen (now an amine) will shift significantly upfield from ~3.5 ppm to ~2.6-2.8 ppm due to the removal of the electron-withdrawing carbamate group. The corresponding carbon (C-N) will also shift upfield.

  • Appearance of NH₂ Signal : A new, often broad signal for the two amine protons will appear, the position of which is highly variable.

The logical workflow for analysis is summarized below.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep1 Dissolve 5-10 mg in 0.6 mL CDCl₃ Prep2 Add to 5 mm NMR Tube Prep1->Prep2 Acq1 Acquire ¹H Spectrum (16 scans) Prep2->Acq1 Acq2 Acquire ¹³C Spectrum (1024+ scans) Acq1->Acq2 Same Sample Proc1 Fourier Transform Acq2->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to TMS (0 ppm) Proc2->Proc3 Ana1 Assign Signals (Chemical Shift, Integration) Proc3->Ana1 Ana2 Analyze Coupling Constants (Confirm Stereochemistry) Ana1->Ana2 Ana3 Compare to Derivatives & Reference Data Ana2->Ana3

Caption: General workflow for NMR sample analysis.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous characterization of this compound and its derivatives. By understanding the characteristic chemical shifts of the Boc, ethynyl, and trans-cyclohexyl moieties, and by carefully analyzing proton coupling constants, researchers can confidently verify the structure, purity, and stereochemistry of their compounds. This guide provides the foundational knowledge and comparative framework necessary to leverage NMR as a robust analytical tool in synthetic and medicinal chemistry workflows.

References

  • 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. (2025). MDPI. Retrieved from [Link]

  • 4 - The Royal Society of Chemistry. (2012). RSC Advances. Retrieved from [Link]

  • (1R,2R)-(-)-2-FLUORO-CYCLOHEXYL-N-(PARA-HYDROXYPHENYL)-CARBAMATE. Spi-Bio. Retrieved from [Link]

  • Approximate 1H and 13C NMR Shifts. Scribd. Retrieved from [Link]

  • Supporting Information: Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. (2018). The Royal Society of Chemistry. Retrieved from [Link]

  • C6H12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts. Doc Brown's Chemistry. Retrieved from [Link]

  • 1-Ethynyl-cyclohexanol [13C NMR] Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. Waseda University Research Portal. Retrieved from [Link]

  • Synthesis and characterization of carbamates derivatives from 4-amino-1,2,4-triazole. (2022). Indian Journal of Chemistry. Retrieved from [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Cyclohexyl carbamate derivative 3. PubChem. Retrieved from [Link]

  • Cis tert-Butyl 4-aminocyclohexylcarbamate. PubChem. Retrieved from [Link]

  • Synthesis of Boc-protected bicycloproline. PMC - NIH. Retrieved from [Link]

  • Comparison of ¹H‐ and ¹³C‐NMR shifts for cyclohexene‐parts similar to those in halioxepine. ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activities of Organotin (IV) Methylcyclohexyldithiocarbamate Compounds. ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2025). MDPI. Retrieved from [Link]

  • 13C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). (2014). PubMed. Retrieved from [Link]

  • Synthesis, Characterization and Crystal Structure of Triphenyltin(IV) N-alkyl-N-cyclohexyldithiocarbamate Compounds. ResearchGate. Retrieved from [Link]

  • 2-Isocyanoanilines and their mono-Boc-protected derivatives. RSC Publishing. Retrieved from [Link]

Sources

Comparative Efficiency of tert-Butyl trans-4-ethynylcyclohexylcarbamate Versus Other Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker connecting the targeting moiety to the payload is a critical determinant of success.[1] It is far more than a simple spacer; the linker's architecture dictates the stability, pharmacokinetics (PK), efficacy, and toxicity profile of the entire construct.[1] An ideal linker must remain stable in systemic circulation to prevent premature payload release, yet facilitate efficient payload delivery at the target site.[1]

This guide provides an in-depth comparison of tert-Butyl trans-4-ethynylcyclohexylcarbamate , a rigid, non-cleavable linker precursor, against other prevalent linker classes. We will delve into the causal relationships between linker structure and function, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their drug development programs.

Profiling the Subject: this compound

At its core, this compound is a building block for a non-cleavable, rigid linker system. Let's dissect its key structural features:

  • trans-Cyclohexyl Core : This saturated carbocycle imparts significant rigidity and defined spatial geometry. Unlike flexible alkyl or PEG chains, the cyclohexyl ring restricts conformational freedom. This rigidity can be advantageous in PROTAC design by pre-organizing the molecule to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase.[2][3]

  • Carbamate Group : The tert-Butyl...carbamate (Boc) is a standard protecting group for the amine, which upon deprotection, serves as an attachment point for a payload or antibody.[4] The resulting linkage is a stable, non-cleavable amide bond.

  • Terminal Ethynyl Group : This alkyne functionality is a chemical handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and bio-orthogonal, allowing for precise and stable conjugation to a payload or antibody modified with an azide group, forming a stable triazole ring.[5][6]

Collectively, these features position this molecule as a precursor for creating ADCs or PROTACs with high stability, a defined structure, and a non-cleavable payload release mechanism.

The Comparative Landscape: Key Linker Classes

To evaluate the efficiency of a rigid, cycloalkane-based linker, we must compare it to the established alternatives, each with distinct properties and mechanisms of action.

  • Cleavable Dipeptide Linkers (e.g., Valine-Citrulline) : These are the most common cleavable linkers. They are designed to be stable in plasma but are cleaved by lysosomal proteases like Cathepsin B, which are upregulated in tumor cells, releasing the payload intracellularly.[7][8]

  • Hydrophilic PEG Linkers : Polyethylene glycol (PEG) chains are flexible, hydrophilic linkers used to counteract the hydrophobicity of many payloads.[9] This increased hydrophilicity can reduce ADC aggregation, improve PK profiles, and allow for higher drug-to-antibody ratios (DAR).[9][10]

  • Non-Cleavable Thioether Linkers (e.g., SMCC) : These linkers form a stable thioether bond. Like the cyclohexyl-based linker, they rely on the complete proteolytic degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a conjugating amino acid.[7][11]

Diagram: Mechanisms of Action for Cleavable vs. Non-Cleavable Linkers

G cluster_0 Cleavable Linker (e.g., Val-Cit) cluster_1 Non-Cleavable Linker (e.g., Cyclohexyl) ADC_C ADC Binds & Internalizes Lysosome_C Traffics to Lysosome ADC_C->Lysosome_C Cleavage Enzymatic Cleavage (e.g., Cathepsin B) Lysosome_C->Cleavage Release_C Payload Released Cleavage->Release_C Bystander_C Payload Diffuses (Bystander Effect) Release_C->Bystander_C ADC_NC ADC Binds & Internalizes Lysosome_NC Traffics to Lysosome ADC_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Release_NC Payload-Linker-AA Metabolite Released Degradation->Release_NC NoBystander No Diffusion (Charged Metabolite) Release_NC->NoBystander G cluster_0 Synthesis & Conjugation cluster_1 Purification & Characterization S1 1. Synthesize Linker Precursor (trans-4-formylcyclohexylcarbamate) S2 2. Form Alkyne Linker (Seyferth-Gilbert Homologation) S1->S2 S4 4. Conjugate via CuAAC (Click Chemistry) S2->S4 S3 3. Prepare Azide-Payload S3->S4 P1 5. Purify ADC (Size-Exclusion Chromatography) S4->P1 C1 6. Assess DAR & Hydrophobicity (HIC Analysis) P1->C1 C2 7. Confirm Stability (Plasma Stability Assay) C1->C2

Caption: Workflow from linker synthesis to final ADC characterization.

Protocol 1: Synthesis of Alkyne Linker from Aldehyde Precursor

Causality: To create the terminal alkyne needed for click chemistry, a one-carbon homologation of an aldehyde is required. The Seyferth-Gilbert Homologation (or its milder Ohira-Bestmann modification) is a reliable method for this transformation. We start with the corresponding Boc-protected cyclohexyl aldehyde.

Method: Seyferth-Gilbert Homologation

  • Reagent Preparation : Dissolve dimethyl (diazomethyl)phosphonate (Seyferth-Gilbert reagent) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon).

  • Deprotonation : Add potassium tert-butoxide (t-BuOK) dropwise to the solution to generate the reactive anion. Stir for 30 minutes at -78 °C.

  • Aldehyde Addition : Add a solution of tert-butyl trans-4-formylcyclohexylcarbamate in anhydrous THF to the reaction mixture.

  • Reaction : Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir overnight.

  • Quench & Extraction : Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous phase with diethyl ether (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target linker, this compound.

Protocol 2: ADC Conjugation via Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)

Causality: CuAAC provides a highly specific and efficient method for creating a stable triazole linkage between the alkyne-functionalized linker (now attached to the antibody after deprotection and activation) and an azide-modified payload, without affecting native protein structure. [5] Method: CuAAC Conjugation [5][6]

  • Stock Solutions : Prepare stock solutions:

    • Alkyne-modified antibody in PBS (pH 7.4).

    • Azide-modified payload in DMSO.

    • Copper (II) sulfate (CuSO₄) in water.

    • A copper-stabilizing ligand such as THPTA in water.

    • A reducing agent, sodium ascorbate, freshly prepared in water.

  • Reaction Setup : In a microcentrifuge tube, combine the alkyne-antibody with the azide-payload (typically a 5-10 fold molar excess of payload).

  • Catalyst Preparation : In a separate tube, pre-mix the CuSO₄ and THPTA ligand to form the copper complex.

  • Initiation : Add the copper-ligand complex to the antibody/payload mixture. Initiate the reaction by adding the sodium ascorbate solution.

  • Incubation : Gently mix and incubate at room temperature for 1-2 hours, protected from light.

  • Purification : Remove unreacted payload and reagents using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with PBS.

  • Concentration : Concentrate the final ADC product using an ultracentrifugal filter (e.g., 50 kDa MWCO).

Protocol 3: In Vitro Plasma Stability Assay

Causality: This assay is critical to determine if the linker is stable enough to prevent premature payload release in circulation, a key predictor of in vivo safety and efficacy.

Method: LC-MS Based Assay

  • Sample Preparation : Prepare a stock solution of the purified ADC in PBS.

  • Incubation : Dilute the ADC stock into fresh human plasma (or other species) to a final concentration of 100 µg/mL. Prepare a parallel control sample in PBS.

  • Time Course : Incubate samples at 37°C. At specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours), draw an aliquot and immediately freeze at -80°C to stop any degradation.

  • ADC Capture : Thaw the plasma aliquots. Capture the ADC from the plasma using protein A/G magnetic beads, which bind to the Fc region of the antibody.

  • Elution : After washing the beads to remove non-specifically bound plasma proteins, elute the intact ADC using a low-pH elution buffer (e.g., 0.1% formic acid).

  • LC-MS Analysis : Analyze the eluted samples by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Chromatography : Use reverse-phase HPLC with a column suitable for intact protein analysis (e.g., C4). Elute with a gradient of acetonitrile in water with 0.1% formic acid.

    • Mass Spectrometry : Use a high-resolution mass spectrometer (e.g., Q-TOF) to acquire the mass spectrum of the eluting ADC.

  • Data Analysis : Deconvolute the mass spectra to determine the mass of the intact ADC at each time point. Calculate the average Drug-to-Antibody Ratio (DAR) by observing the relative intensities of the different drug-loaded species. Plot the average DAR over time to determine the stability profile.

Protocol 4: DAR and Hydrophobicity Assessment via HIC

Causality: Hydrophobic Interaction Chromatography (HIC) is a non-denaturing technique that separates ADC species based on their surface hydrophobicity. Since each conjugated payload adds hydrophobicity, HIC can resolve species with different numbers of drugs (DAR 0, 2, 4, etc.) and provide an average DAR value. It also serves as a direct measure of the conjugate's overall hydrophobicity, a critical quality attribute.

Method: HIC-HPLC

  • Instrumentation : Use a biocompatible HPLC system with a UV detector.

  • Column : A HIC column (e.g., Butyl-NPR or TSKgel Butyl-NPR).

  • Mobile Phases :

    • Mobile Phase A (High Salt) : 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt) : 50 mM sodium phosphate, pH 7.0, with 20% isopropanol.

  • Procedure :

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject 10-20 µg of the ADC sample.

    • Elute the ADC species using a linear gradient from 100% A to 100% B over 30-40 minutes. More hydrophobic species (higher DAR) will elute later as the salt concentration decreases.

  • Data Analysis :

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4).

    • Calculate the weighted average DAR using the following formula: Average DAR = (Σ [Peak Area of DARn * n]) / (Σ [Peak Area of all DAR species]) where 'n' is the number of drugs for that species.

Conclusion

The selection of a linker is a multi-parameter optimization problem with no single "best" solution. This compound serves as a precursor for a highly stable, rigid, non-cleavable linker. Its principal advantages lie in its exceptional stability, which can lead to a wider therapeutic window and reduced off-target toxicity. [1]The defined, rigid stereochemistry is particularly attractive for PROTAC development, where it can enforce a productive ternary complex geometry. [2] However, its efficiency must be weighed against its inherent limitations. The non-cleavable nature precludes a bystander killing effect, making it potentially less suitable for heterogeneous solid tumors. [11][12]Furthermore, its hydrophobicity may pose challenges for developing ADCs with high drug loads. [9] Ultimately, the choice between this linker and alternatives like cleavable Val-Cit or flexible PEG linkers depends on the specific therapeutic strategy: the nature of the target antigen (e.g., hematological vs. solid tumor, homogeneous vs. heterogeneous expression), the properties of the payload, and the desired mechanism of action. The experimental protocols provided herein offer a robust framework for empirically determining the optimal linker for any given application.

References

  • Technology Networks. (n.d.). Bystander Effect of Antibody-drug Conjugates (ADCs). [Link]

  • Toda, N., Takeda, Y., et al. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Communications Biology. [Link]

  • Bioconjugate Pro. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. [Link]

  • Fleming, R. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. Methods in Molecular Biology. [Link]

  • Springer Nature Experiments. (2020). ADC Analysis by Hydrophobic Interaction Chromatography. [Link]

  • Cui, H., & Yu, C. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Springer Nature Experiments. [Link]

  • Royal Society of Chemistry. (2021). Chapter 4: Non-cleavable Linkers: Permanently Linked, for Better or for Worse. [Link]

  • ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. [Link]

  • Oflazoglu, E., et al. (2016). Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. Cancer Research. [Link]

  • Gfeller, D., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. [Link]

  • ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. [Link]

  • Chio, T. I., & Bane, S. L. (2020). Click Chemistry Conjugations. Springer Nature Experiments. [Link]

  • Waters Corporation. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]

  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay. [Link]

  • American Pharmaceutical Review. (2015, July 31). Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis. [Link]

  • Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. [Link]

  • Agilent Technologies. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. [Link]

  • Ashman, N., et al. (2022). Non-internalising antibody–drug conjugates. Chemical Society Reviews. [Link]

  • Li, H., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Manabe, S., et al. (2023). AJICAP Second Generation: Improved Chemical Site-Specific Conjugation Technology for Antibody–Drug Conjugate Production. Bioconjugate Chemistry. [Link]

  • Wang, Z., et al. (2020). An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. Bioconjugate Chemistry. [Link]

  • ResearchGate. (n.d.). ADCs with non-cleavable linker and release mechanism of the payloads. [Link]

  • AxisPharm. (2023, February 10). What is the difference between ADC linker and PEG linker?[Link]

  • ADC Review. (2019, March 22). What are PEG Linkers?[Link]

  • ResearchGate. (n.d.). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

  • PubMed Central. (2024, April 18). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]

Sources

A Senior Application Scientist's Guide to the Biological Evaluation of Synthesized Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, the synthesis of a novel compound is merely the first step. The true measure of its potential lies in its biological activity—the ability to interact with and modulate a biological target to elicit a desired therapeutic effect. This guide provides a comprehensive framework for assessing the biological activity of synthesized compounds, moving from high-throughput screening to detailed in vitro characterization and essential in vivo validation. We will explore the causality behind experimental choices, present objective comparisons of key methodologies, and provide the detailed protocols necessary for rigorous and reproducible results.

The Screening Cascade: A Strategic Funnel from Thousands to One

Modern drug discovery programs often start with vast libraries containing hundreds of thousands of compounds.[1][2] The challenge is to efficiently identify the few candidates with genuine therapeutic potential. This is achieved through a multi-tiered screening cascade, a strategic funnel designed to progressively filter compounds based on increasingly complex biological assays.[3] The primary assay at the top of this cascade must be robust, scalable, and cost-effective, often employing high-throughput screening (HTS) methodologies to quickly test large numbers of molecules.[4][5] As compounds progress down the funnel, they are subjected to more complex, physiologically relevant, and resource-intensive assays to build a comprehensive profile of their activity, selectivity, and potential toxicity.[3][6]

G cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization cluster_3 Preclinical Candidate a Compound Library (>100,000s of compounds) b Primary Assay (Single concentration screen) a->b Identify 'Hits' c Dose-Response Assays (Determine Potency - IC50/EC50) b->c d Orthogonal & Counter-Screens (Rule out false positives) c->d e In Vitro ADME/Tox Assays (Metabolic stability, cytotoxicity) d->e f Selectivity Profiling (Activity against related targets) d->f g In Vivo PK/PD & Efficacy Studies e->g f->g h Candidate Drug g->h G y_axis Biological Response (%) x_axis Log [Compound Concentration] origin origin->y_axis 100 50 0 origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_point IC50 p4->ic50_point p6 p5->p6 p7 p6->p7 fifty_pct fifty_pct->p4

Caption: A typical dose-response curve illustrating the IC50 value.

Tier 2: In Vivo Evaluation - The Whole-System Test

While in vitro assays are powerful, they cannot replicate the full complexity of a living organism. [7]Therefore, promising compounds must eventually be tested in vivo (in a living organism) to assess their efficacy and safety in a whole biological system. [8][9][10]This transition is a critical step in preclinical development. [10]

Pharmacokinetics (PK) and Pharmacodynamics (PD)

In vivo studies are largely focused on two key areas:

  • Pharmacokinetics (PK): This describes what the body does to the drug. [11][12]PK studies measure the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound to determine parameters like its half-life and bioavailability. [12][13]This information is vital for designing an effective dosing regimen. [11][14]* Pharmacodynamics (PD): This describes what the drug does to the body. [11][12]PD studies measure the biological effect of the compound in relation to its concentration at the target site, establishing a PK/PD relationship that links dose to efficacy. [14][15]

Comparative Guide: Key In Vivo Preclinical Studies
Study TypePrimary GoalKey Parameters MeasuredRationale
Pharmacokinetics (PK) To characterize the ADME profile of a compound. [12]Cmax (Max concentration), Tmax (Time to max), AUC (Total exposure), Half-life, Bioavailability. [13][14]Essential for determining if the compound can reach the target tissue at sufficient concentrations and for how long. Guides dose selection.
Efficacy Studies To determine if the compound has the desired therapeutic effect in a disease model. [16]Tumor growth inhibition, reduction in disease symptoms, improvement in biomarkers. [17]Provides proof-of-concept that the compound works in a complex biological system mimicking human disease. [10]
Toxicology Studies To identify potential adverse effects and determine a safe dose range. [9][18]No-Observed-Adverse-Effect Level (NOAEL), organ-specific toxicities, clinical observations. [10]Required by regulatory agencies to ensure the compound is safe enough to proceed to human clinical trials. [16]

The Path Forward: An Integrated Approach

The assessment of a synthesized compound's biological activity is not a linear process but an iterative cycle of design, synthesis, testing, and analysis. Data from in vitro assays inform which compounds advance to in vivo testing, and the results from in vivo studies can, in turn, guide the synthesis of new, improved analogues. By employing a strategic combination of the assays described in this guide, researchers can build a comprehensive understanding of a compound's biological profile, systematically de-risk its development, and ultimately increase the probability of translating a promising molecule into a life-changing therapy.

References

  • The (misleading) role of animal models in drug development. Frontiers. Available at: [Link]

  • In Vitro Assays | For successful drug discovery programs. AXXAM. Available at: [Link]

  • Role of animal models in biomedical research: a review. PMC. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • In Vivo PK/PD Study Services. Reaction Biology. Available at: [Link]

  • GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. Available at: [Link]

  • Animal Models in Drug Development. SciSpace. Available at: [Link]

  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Available at: [Link]

  • GPCR Signaling Assays. Agilent. Available at: [Link]

  • How necessary are animal models for modern drug discovery?. Taylor & Francis Online. Available at: [Link]

  • In vitro assays | 300 cells lines | CRO services. Oncodesign Services. Available at: [Link]

  • MTT assay. Wikipedia. Available at: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available at: [Link]

  • High-throughput screening (HTS). BMG LABTECH. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf - NIH. Available at: [Link]

  • Gαq GPCR assays. ION Biosciences. Available at: [Link]

  • In Vivo vs In Vitro: Differences in Early Drug Discovery. Biobide Blog. Available at: [Link]

  • The Importance of In Vitro Assays. Visikol. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Cell Culture Media. Available at: [Link]

  • GPCR Signaling Assay Applications in High-Throughput Screening. ICE Bioscience Blog. Available at: [Link]

  • In vivo pharmacokinetics and pharmacodynamics models. Labtoo. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central. Available at: [Link]

  • KU-HTS Compound Libraries. High Throughput Screening Laboratory. Available at: [Link]

  • High-Throughput Screening (HTS). Malvern Panalytical. Available at: [Link]

  • In Vivo Pharmacokinetics & Preclinical Research Services. TheraIndx Life Sciences. Available at: [Link]

  • Advancements in In Vitro and In Vivo Models for Preclinical Drug Development. IT Medical Team. Available at: [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]

  • Pharmacokinetics Study | In Vivo Efficacy Study. ProBio CDMO. Available at: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. ResearchGate. Available at: [Link]

  • What is an Inhibition Assay?. Biobide Blog. Available at: [Link]

  • in vivo preclinical studies for drug discovery. YouTube. Available at: [Link]

  • Preclinical Studies in Drug Development. PPD. Available at: [Link]

  • Enzyme inhibitor. Wikipedia. Available at: [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules. Available at: [Link]

  • 50% of what? How exactly are IC50 and EC50 defined?. GraphPad. Available at: [Link]

  • Data Standardization for Results Management. NCBI Bookshelf. Available at: [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Semantic Scholar. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. Available at: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf - NIH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Conformational Analysis and Its Impact on Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shape-Shifting Challenge in Drug Discovery

In the intricate dance of molecular recognition, shape is everything. The ability of a drug molecule to elicit a biological response is fundamentally dictated by its three-dimensional structure, or conformation. However, many molecules, particularly promising lead compounds, are not rigid entities but flexible shape-shifters, capable of adopting a multitude of conformations in solution. Only one or a small subset of these conformations—the "bioactive conformation"—is actually responsible for binding to the target protein and triggering a therapeutic effect. The central challenge for drug development professionals is to identify this elusive bioactive shape and leverage that knowledge to design more potent, selective, and effective medicines.

This guide provides an in-depth comparison of the primary methodologies used to tackle this challenge. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into when and why to deploy a specific technique. We will compare the "atomic snapshot" provided by X-ray crystallography, the "solution-state ensemble" revealed by NMR spectroscopy, and the "predictive power" of computational modeling. Finally, we will synthesize this knowledge into a practical drug design strategy known as conformational restriction, a powerful tactic for transforming a flexible lead into a high-affinity drug candidate.[1][2][3][4][5]

The Trinity of Conformational Analysis: A Comparative Framework

No single technique can fully capture the complex conformational landscape of a bioactive molecule. True understanding emerges from an integrated approach that judiciously combines experimental and computational methods. Each pillar of analysis—X-ray Crystallography, NMR Spectroscopy, and Molecular Dynamics (MD) Simulations—provides a unique and complementary perspective. The choice of method depends on the specific question being asked, the nature of the system, and the stage of the drug discovery pipeline.

Core Methodologies at a Glance
Technique Core Principle Information Provided Strengths Limitations
X-ray Crystallography Diffraction of X-rays by a single crystal of a protein-ligand complex.[6][7]High-resolution, static 3D structure of the ligand in the bound state.[8][9]Unambiguous determination of the bioactive conformation; detailed visualization of binding site interactions.[10]Requires a high-quality crystal; provides a solid-state view that may not fully represent the solution state; inherently static.[6]
NMR Spectroscopy Measurement of nuclear spin properties in a magnetic field, particularly through-space interactions (NOE/ROE).[11][12]Ensemble of conformations in solution; information on molecular dynamics and flexibility; mapping of binding interfaces.[13][14]Biologically relevant solution-state data; captures dynamic behavior.[15]Technically complex for large molecules; derived structures are lower resolution than crystallography; requires isotopic labeling for proteins.
Molecular Dynamics (MD) Simulation Computational simulation of atomic motion over time based on classical mechanics.[16][17]Dynamic trajectory of the molecule, exploring conformational space; prediction of low-energy conformers; estimation of binding free energies.[18]Provides a dynamic view at atomic detail; can explore conformations not easily accessible by experiment; cost-effective for initial screening.[19]Accuracy is dependent on the quality of the force field; computationally intensive for long timescales; requires experimental validation.[16]
Integrated Workflow in Drug Discovery

The most powerful insights are generated when these techniques are used in concert. A crystal structure might provide the initial hypothesis of the bioactive conformation, which is then validated and refined by NMR studies in solution. Computational simulations can bridge the gap, exploring the energy required for the molecule to adopt its bound state and predicting how structural modifications might favor this conformation.

G cluster_0 Hypothesis Generation cluster_1 Solution-State Validation cluster_2 Dynamic & Energetic Analysis cluster_3 Drug Design & Optimization XRAY X-ray Crystallography (Bound Conformation) MD MD Simulations (Flexibility & Energetics) XRAY->MD Provides starting structure Design Rational Design: Conformational Restriction XRAY->Design Defines target pharmacophore COMP_Initial Computational Screening (Pose Prediction) NMR NMR Spectroscopy (Conformational Ensemble) COMP_Initial->NMR Suggests poses to validate NMR->MD Provides experimental restraints MD->Design Synthesis Synthesis & Bio-Assay Design->Synthesis Synthesis->NMR New Analogs

Integrated workflow for conformational analysis in drug discovery.

The Atomic Snapshot: High-Resolution Insights from X-ray Crystallography

Expertise & Experience: As an Application Scientist, I often emphasize that for visualizing the precise, intricate details of a drug binding to its target, there is no substitute for a high-resolution co-crystal structure. The causality is direct: by forcing the protein and ligand into a repeating crystal lattice, we can use X-ray diffraction to calculate electron density and build an atomic-level model of the complex.[6][8] This is not just a picture; it is a quantitative map of the bioactive conformation, revealing the exact hydrogen bonds, hydrophobic interactions, and steric contacts that govern binding affinity. This static snapshot is the foundational blueprint for structure-based drug design.

Self-Validating Protocol: Co-crystallization of a Protein-Ligand Complex

This protocol describes a self-validating system because a successful outcome—a well-diffracting crystal—is direct proof of a stable, ordered complex formation. The quality of the resulting electron density map provides internal validation for the final structural model.

  • Protein Preparation & QC:

    • Express and purify the target protein to >95% homogeneity.

    • Causality: Purity is critical; contaminants can inhibit crystallization or be incorporated into the lattice, degrading diffraction quality.

    • Perform quality control (e.g., via Dynamic Light Scattering) to ensure the protein is monodisperse and not aggregated.

  • Complex Formation:

    • Concentrate the purified protein to a working concentration (typically 5-10 mg/mL).

    • Add the ligand from a concentrated stock solution (e.g., in DMSO) to the protein solution at a 5- to 10-fold molar excess.

    • Causality: A molar excess of the ligand ensures that the majority of protein molecules are in the bound state, maximizing the likelihood of crystallizing the complex.

    • Incubate the mixture for at least one hour on ice to allow for complete binding.

  • Crystallization Screening:

    • Use a robotic system to set up sitting-drop or hanging-drop vapor diffusion plates. Pipette a small volume (e.g., 100-200 nL) of the protein-ligand complex and mix it with an equal volume of reservoir solution from a sparse-matrix screen (e.g., hundreds of different buffer, salt, and precipitant conditions).

    • Causality: The vapor diffusion method slowly increases the concentration of the protein complex and precipitant, gently driving the system towards nucleation and crystal growth rather than amorphous precipitation.

    • Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several weeks.

  • Crystal Harvesting and Data Collection:

    • Once crystals appear, carefully loop them out of the drop and flash-cool them in liquid nitrogen, often after soaking in a cryoprotectant solution.

    • Causality: Cryo-cooling minimizes radiation damage from the high-intensity X-ray beam, improving data quality.

    • Collect diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine space group and unit cell dimensions.

    • Solve the structure using molecular replacement if a structure of the protein is already known.

    • Build the model of the protein and ligand into the resulting electron density map and refine it until the model agrees with the experimental data.

Data Presentation: Kinase Inhibitor Binding

The output of a successful crystallography experiment is a set of atomic coordinates. This data is analyzed to understand the key interactions driving binding affinity.

Interaction Atoms Involved (Ligand :: Protein) Distance (Å) Significance
Hinge H-BondPyrimidine N1 :: ALA147-N2.8Anchors the inhibitor to the critical hinge region of the kinase.
H-BondSulfonamide O2 :: LYS72-NZ2.9Provides additional affinity and selectivity.
Hydrophobic ContactPhenyl Ring :: LEU120, VAL78< 4.0Occupies the hydrophobic pocket, displacing water.

The Solution-State Ensemble: Dynamic Views with NMR Spectroscopy

Expertise & Experience: While crystallography provides an invaluable static image, biological processes occur in the dynamic environment of solution. This is where NMR spectroscopy excels.[11][12] The key insight for researchers is that NMR doesn't just give one structure; it provides data on the average behavior of all conformations present in solution. The Nuclear Overhauser Effect (NOE) is the cornerstone of this analysis. It detects protons that are close in space (<5 Å), regardless of whether they are close in the covalent structure. By measuring a network of these through-space correlations, we can define a set of distance restraints used to calculate a family of structures that are all consistent with the experimental data, thereby mapping the molecule's conformational preferences in a biologically relevant medium.[13][20]

Self-Validating Protocol: 2D NOESY/ROESY for Conformational Analysis

This workflow is self-validating as the final calculated structures must not violate the experimentally derived distance restraints. The degree of convergence of the calculated structural ensemble is a direct measure of the quality and completeness of the dataset.

  • Sample Preparation:

    • Dissolve the small molecule or peptide in a suitable deuterated solvent (e.g., DMSO-d6, D2O) to a concentration of 1-10 mM.

    • Causality: Deuterated solvents are used to avoid large, overwhelming signals from the solvent protons, which would obscure the signals from the analyte.

    • Ensure the sample is free of paramagnetic impurities, which can broaden signals and interfere with NOE measurements.

  • Initial 1D and 2D Spectra:

    • Acquire a standard 1D proton spectrum to assess sample purity and signal dispersion.

    • Acquire a 2D TOCSY spectrum to assign all proton spin systems within the molecule.

    • Causality: A complete and accurate assignment of all proton signals is an absolute prerequisite for correctly interpreting NOE cross-peaks.

  • 2D NOESY/ROESY Acquisition:

    • Set up a 2D NOESY (for small molecules) or ROESY (for medium-sized molecules where the NOE can be zero) experiment.

    • Optimize the mixing time (e.g., 200-800 ms for NOESY). This is the period during which magnetization is transferred between spatially close protons.

    • Causality: The choice of mixing time is a trade-off. Too short, and cross-peaks are weak. Too long, and spin-diffusion (magnetization transfer to distant protons) can lead to erroneous distance calculations. A mixing-time series is often required for accurate quantitative analysis.

  • Data Processing and Analysis:

    • Process the 2D spectrum and integrate the volumes of the NOE cross-peaks.

    • The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).

    • Calibrate the distances using a known, fixed distance within the molecule (e.g., the distance between two geminal or aromatic protons).

    • Classify NOEs as strong (1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å).

  • Structure Calculation:

    • Use the list of distance restraints as input for a structure calculation program (e.g., CYANA, XPLOR-NIH).

    • The software uses a molecular mechanics force field and the experimental restraints to generate an ensemble of low-energy structures that satisfy the data via a process like simulated annealing.

    • Analyze the final ensemble for convergence (low Root Mean Square Deviation, RMSD, between the structures) and for any violations of the experimental restraints.

G Sample 1. Prepare Sample (Deuterated Solvent) Assign 2. Assign Protons (1D, 2D TOCSY) Sample->Assign NOESY 3. Acquire Data (2D NOESY/ROESY) Assign->NOESY Process 4. Process & Integrate (Identify cross-peaks) NOESY->Process Restraints 5. Generate Distance Restraints (Strong, Medium, Weak) Process->Restraints Calc 6. Calculate Structure Ensemble (Simulated Annealing) Restraints->Calc Result 7. Analyze Ensemble (RMSD, Violations) Calc->Result

Workflow for NMR-based conformational analysis.

The Predictive Powerhouse: Exploring Landscapes with Molecular Dynamics

Expertise & Experience: Experimental methods provide invaluable data on existing states, but what if we want to predict how a molecule will behave or explore conformations that are too transient to capture? This is the domain of computational modeling, and Molecular Dynamics (MD) simulations are the workhorse technique.[16][17][18] The rationale I provide to researchers is that MD allows us to "unfreeze" the static crystal structure and watch the molecule move in a simulated physiological environment. By solving Newton's equations of motion for every atom in the system over time, we generate a trajectory that reveals the inherent flexibility of the ligand and the protein.[21] This allows us to sample the conformational landscape, identify the most stable states (conformations), and estimate the energetic penalty a ligand must pay to adopt its bioactive conformation upon binding.[22][23]

Self-Validating Protocol: Basic MD Simulation of a Protein-Ligand Complex

An MD simulation protocol contains internal validation checks. The system must first be equilibrated to the correct temperature and pressure. The stability of metrics like RMSD, temperature, and pressure over the course of the production simulation serves as a validation that the simulation is stable and sampling a well-defined thermodynamic ensemble.

  • System Preparation:

    • Start with a high-quality experimental structure (e.g., from X-ray crystallography).

    • Use software like AmberTools or CHARMM-GUI to add missing hydrogen atoms, assign protonation states appropriate for a chosen pH (e.g., 7.4), and generate topology and parameter files for the protein and the ligand using a suitable force field (e.g., AMBER, CHARMM).

    • Causality: The force field is a set of equations and parameters that defines the potential energy of the system. Its accuracy is paramount for a meaningful simulation. The correct protonation states are critical for accurate modeling of electrostatic and hydrogen bonding interactions.

  • Solvation and Ionization:

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Causality: Explicit solvent is crucial as water molecules play a direct role in mediating interactions and influencing conformational preferences.[24][25][26][27][28]

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge and to mimic a physiological salt concentration.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial model.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand atoms.

    • Run a series of equilibration steps, gradually releasing the restraints and allowing the system to settle at the target temperature and pressure (NPT ensemble).

    • Causality: This multi-step equilibration is essential to avoid introducing artifacts and to ensure the system is in a stable thermodynamic state before collecting data.

  • Production Simulation:

    • Run the simulation for a desired length of time (e.g., 100s of nanoseconds) without restraints, saving the atomic coordinates at regular intervals (e.g., every 10 ps). This is the production run from which data will be analyzed.

  • Trajectory Analysis:

    • Validation: Check for stability by plotting the RMSD of the protein backbone over time. A stable, plateauing RMSD indicates the simulation has converged.

    • Perform cluster analysis on the ligand's coordinates to group similar conformations.

    • Analyze key metrics like hydrogen bond lifetimes, dihedral angle distributions, and the flexibility of different regions of the protein (Root Mean Square Fluctuation, RMSF).[29]

Data Presentation: Analysis of Ligand Conformational Clusters
Cluster ID Population (%) Representative Conformation (Dihedral Angle, χ1) Relative Free Energy (kcal/mol) Notes
165%-60° (gauche-)0.00Lowest energy conformer in solution.
230%180° (trans)+0.85Corresponds to the bioactive conformation found in the crystal structure.
35%+60° (gauche+)+2.10Minor, higher-energy state.

This data tells a powerful story: the ligand spends most of its time in a conformation (Cluster 1) that is not the bioactive one. The energetic cost to adopt the bioactive conformation (Cluster 2) is a manageable 0.85 kcal/mol, providing a quantitative basis for further drug design efforts.

From Analysis to Application: The Strategy of Conformational Restriction

Expertise & Experience: The ultimate goal of conformational analysis is not just to understand a molecule but to improve it. The most direct application of this knowledge is the strategy of conformational restriction (or rigidification).[1][4] The guiding principle is simple yet profound: if we know the bioactive conformation, we can redesign the molecule to favor that shape. By introducing structural constraints, such as incorporating rotatable bonds into a ring system, we can "lock" the molecule into its active conformation.

The causality behind this strategy's success is rooted in thermodynamics. The binding free energy (ΔG) is composed of enthalpy (ΔH) and entropy (ΔS) (ΔG = ΔH - TΔS). For a flexible ligand, binding to a receptor involves a significant entropic penalty because it loses a great deal of conformational freedom. By pre-organizing the ligand in its bioactive shape, we minimize this entropic loss upon binding, which can lead to a dramatic improvement in binding affinity (potency) and often selectivity.[2][3][5]

G cluster_0 Flexible Ligand cluster_1 Rigidified Ligand Flex_High High Conformational Entropy (Many accessible states) Flex_Low Large Entropic Penalty upon Binding Flex_High->Flex_Low Result_Low Result_Low Flex_Low->Result_Low Lower Affinity Rigid_Low Low Conformational Entropy (Pre-organized in bioactive conformation) Rigid_High Small Entropic Penalty upon Binding Rigid_Low->Rigid_High Result_High Result_High Rigid_High->Result_High Higher Affinity

Thermodynamic advantage of conformational restriction.
Case Study: Rigidification of a Kinase Inhibitor

Let's consider a hypothetical but realistic lead compound targeting a protein kinase. The initial hit is a flexible molecule with moderate potency.

  • Step 1: Analysis. X-ray crystallography and MD simulations reveal that the bioactive conformation requires the two phenyl rings to be nearly coplanar, a state that is energetically unfavorable in solution due to rotation around the central single bond.

  • Step 2: Design. A medicinal chemist proposes to "lock" this rotation by linking the two rings with a chemical bridge, creating a rigid tricyclic system that permanently holds the phenyl rings in the desired bioactive orientation.

  • Step 3: Synthesis & Testing. The new, rigidified analog is synthesized and tested.

Compound Structure Flexibility (Rotatable Bonds) IC₅₀ (nM) Comment
Lead (Flexible) Phenyl-C-C-Phenyl3500High entropic penalty for binding.
Analog (Rigid) Fused Tricyclic Core110"Pre-organized" for binding, minimizing entropic loss.

The 50-fold increase in potency is a direct consequence of applying the principles of conformational analysis to rational drug design.

Conclusion

The journey from a flexible lead molecule to a potent drug candidate is one of progressively reducing uncertainty. Conformational analysis is the map and compass for this journey. It allows us to move beyond trial-and-error and into the realm of rational, structure-guided design. By combining the high-resolution static picture from X-ray crystallography, the dynamic solution-state ensemble from NMR, and the predictive power of computational simulations, researchers can build a holistic and actionable understanding of their molecules. This integrated approach, culminating in powerful strategies like conformational restriction, is not merely an academic exercise; it is a critical, field-proven methodology for accelerating the development of next-generation therapeutics.

References

  • Bohlin, M., & Wallberg, A. (2014). Conformational restriction: an effective tactic in 'follow-on'-based drug discovery. Future Medicinal Chemistry, 6(8), 885-901. [Link]

  • Jhoti, H., Williams, G., Rees, D. C., & Murray, C. W. (2013). Studying protein-ligand interactions using X-ray crystallography. Current Opinion in Structural Biology, 23(4), 589-595. [Link]

  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). The Use of Conformational Restriction in Medicinal Chemistry. Current Medicinal Chemistry, 22(33), 3785-3801. [Link]

  • Vertex AI Search. (n.d.). Medicinal Chemistry. Google Books.
  • Scapin, G. (2006). Studying Protein–Ligand Interactions Using X-Ray Crystallography. In Protein-Ligand Interactions (pp. 25-46). Humana Press. [Link]

  • Mavromoustakos, T., & Tzakos, A. G. (2014). Conformational Restriction: An Effective Tactic in 'Follow-On'-Based Drug Discovery. ResearchGate. [Link]

  • ResearchGate. (n.d.). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. ResearchGate. Retrieved from [Link]

  • Bentham Science Publishers. (2019). The Use of Conformational Restriction in Medicinal Chemistry. Bentham Science. [Link]

  • R Discovery. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. R Discovery. [Link]

  • Palmer, R. A., & Niwa, H. (2003). X-ray crystallographic studies of protein-ligand interactions. Biochemical Society Transactions, 31(Pt 5), 993-997. [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Retrieved from [Link]

  • IUPAC. (1997). Conformational analysis in drug design. IUPAC Compendium of Chemical Terminology. [Link]

  • Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. [Link]

  • Weikl, T. R. (2018). Conformational selection in protein binding and function. Current Opinion in Structural Biology, 48, 80-86. [Link]

  • Schütte, C., & Deuflhard, P. (2003). Molecular Conformation Dynamics and Computational Drug Design. Zuse Institute Berlin. [Link]

  • Schlichting, I. (2005). X-ray crystallography of protein-ligand interactions. Methods in Molecular Biology, 305, 155-166. [Link]

  • Kuttner, S., & Zacharias, M. (2019). Computational methods in drug discovery. Beilstein Journal of Organic Chemistry, 15, 2776-2793. [Link]

  • Chem Help ASAP. (2023, November 27). x-ray crystallography & cocrystals of targets & ligands [Video]. YouTube. [Link]

  • Dror, R. O., Dirks, R. M., Grossman, J. P., Xu, H., & Shaw, D. E. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual Review of Biophysics, 41, 429-452. [Link]

  • Wikipedia. (n.d.). Conformation–activity relationship. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of small molecules in solution. ResearchGate. Retrieved from [Link]

  • Mavromoustakos, T., Golic Grdadolnik, S., Zervou, M., & Vronteli, V. (2001). Putative Bioactive Conformers of Small Molecules: A Concerted Approach Using NMR Spectroscopy and Computational Chemistry. Current Medicinal Chemistry, 8(9), 1049-1067. [Link]

  • Liu, K., & Wang, J. (2012). Bioactive conformational generation of small molecules: A comparative analysis between force-field and multiple empirical criteria based methods. BMC Bioinformatics, 13(Suppl 17), S17. [Link]

  • Drug Design Org. (n.d.). Conformational Analysis. Drug Design Org. Retrieved from [Link]

  • Rizzuti, B., & Bologna, S. (2011). Protein flexibility using constraints from molecular dynamics simulations. Journal of Physics: Condensed Matter, 23(50), 505102. [Link]

  • Drug Design Org. (n.d.). Case Studies in Analog Design. Drug Design Org. Retrieved from [Link]

  • Torres, F. G., & Colina, C. M. (2022). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. Frontiers in Chemistry, 10, 981146. [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulation for All. Neuron, 99(6), 1129-1143. [Link]

  • MDPI. (2023). Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. MDPI. [Link]

  • Du, X., Li, Y., & Li, H. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144. [Link]

  • Semantic Scholar. (n.d.). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Semantic Scholar. Retrieved from [Link]

  • Doerr, S., & De Fabritiis, G. (2020). Exploring the Conformational Landscape of Bioactive Small Molecules. Journal of Chemical Theory and Computation, 16(9), 5945-5953. [Link]

  • Perola, E., & Charifson, P. S. (2004). Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. Journal of Medicinal Chemistry, 47(10), 2499-2510. [Link]

  • Wankowicz, S. A., de Oliveira, S. H., & Fraser, J. S. (2022). Ligand binding remodels protein side-chain conformational heterogeneity. eLife, 11, e75438. [Link]

  • W. M. C. Sameera, & Corrada, G. (2020). The relation between intrinsic protein conformational changes and ligand binding. bioRxiv. [Link]

  • Horsley, J. R., & Lippens, G. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 11(6), 1495-1504. [Link]

  • Fields, P. A., Dong, Y., Meng, X., & Somero, G. N. (2018). Structural flexibility and protein adaptation to temperature: Molecular dynamics analysis of malate dehydrogenases of marine molluscs. Proceedings of the National Academy of Sciences, 115(6), 1272-1277. [Link]

  • National Genomics Data Center. (2020). The relation between intrinsic protein conformational changes and ligand binding. National Genomics Data Center. [Link]

  • Bonnet, P. (2009). Conformational analysis of macrocycles: finding what common search methods miss. Journal of Chemical Information and Modeling, 49(11), 2487-2497. [Link]

  • Lira, R. B., & Martins, J. B. (2018). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics, 20(24), 16467-16478. [Link]

  • Watts, K. S., Dalal, P., Tebben, A. J., Cheney, D. L., & Shelley, J. C. (2010). ConfGen: A Conformational Search Method for Efficient Generation of Bioactive Conformers. Journal of Chemical Information and Modeling, 50(4), 534-546. [Link]

  • ResearchGate. (n.d.). Bioactive conformational generation of small molecules: A comparative analysis between force-field and multiple empirical criteria based methods. ResearchGate. Retrieved from [Link]

  • Klebe, G. (2006). Conformational Analysis. In Drug Design (pp. 145-167). Springer. [Link]

  • de Oliveira, G. A., & de Souza, R. O. (2024). Effect of Organic Solvents on the Activity, Stability and Secondary Structure of asclepain cI, Using FTIR and Molecular Dynamics Simulations. International Journal of Molecular Sciences, 25(5), 2975. [Link]

  • Ganea, O., Cole, B., & Barzilay, R. (2021). Conformer Generation for Structure-Based Drug Design: How Many and How Good? Journal of Chemical Information and Modeling, 61(9), 4271-4284. [Link]

  • CCDC. (2021, May 28). CCDC Science Day 2021: Does solvate formation impact molecular conformation? - Sarah Wright [Video]. YouTube. [Link]

  • Figshare. (2016). The Concept of Solvent Compatibility and Its Impact on Protein Stability and Activity Enhancement in Nonaqueous Solvents. Figshare. [Link]

Sources

A Senior Application Scientist's Guide to HPLC and Mass Spectrometry for Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug development and manufacturing, purity is not merely a quality metric; it is the cornerstone of safety and efficacy. An impurity is defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the chemical entity defined as the drug substance itself.[1][2] These unwelcome components can arise from synthesis by-products, degradation, or contamination and may pose significant risks to patient health, potentially impacting the drug's potency, stability, and even inducing toxic effects.[3]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous impurity profiling.[4][5] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities in new drug substances, making their precise detection and characterization a non-negotiable aspect of the regulatory submission process.[6][7][8] This guide provides an in-depth comparison of the two most powerful and ubiquitous analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), with a focus on their synergistic combination, LC-MS.

Part 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse of Purity Analysis

HPLC is the bedrock of pharmaceutical analysis, renowned for its ability to separate, identify, and quantify compounds in a mixture.[3][9][10] Its operation hinges on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[3][11][12] For purity assessment, its primary role is to separate the Active Pharmaceutical Ingredient (API) from all potential impurities, allowing for their quantification.[10][13][14]

The "Why": Causality in HPLC Method Development

A robust HPLC purity method is not achieved by chance; it is the result of systematic, science-driven choices.

  • Column Chemistry: The choice of stationary phase is paramount. Reversed-phase (RP) HPLC, typically using octadecylsilane (C18) or octylsilane (C8) bonded silica, is the dominant mode. This is because most small-molecule drugs possess some degree of hydrophobicity, allowing for effective separation based on how they partition between the non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol). The goal is to achieve a retention factor (k) for the API peak that is not too short (risk of co-elution with solvent front impurities) and not too long (unnecessarily long run times and peak broadening).

  • Mobile Phase Selection: The mobile phase composition (the ratio of aqueous to organic solvent) is fine-tuned to control the elution strength. An isocratic elution (constant mobile phase composition) is simple and robust but may fail to resolve impurities that elute very early or very late. A gradient elution (composition changes over time) is often necessary for complex samples, providing the power to separate a wide range of impurities with different polarities within a single analytical run.[10] The pH of the aqueous portion is also critical for ionizable compounds, as it dictates their charge state and, consequently, their retention behavior.

  • Detector Choice: The detector is the "eye" of the HPLC system. The selection depends on the physicochemical properties of the API and its impurities. The most common choice is a UV-Vis detector , which is effective for compounds containing a chromophore (a light-absorbing group).[15][16] A Photodiode Array (PDA) detector is a significant upgrade, capturing the entire UV-Vis spectrum for each eluting peak. This capability is invaluable for peak purity analysis, where the spectra across an entire peak are compared to detect the presence of co-eluting, unresolved impurities.[15][17][18]

The Trustworthiness Pillar: System Suitability Testing (SST)

Before any sample analysis can be considered valid, the analytical system itself must be verified. This is the role of System Suitability Testing (SST), a mandatory requirement under pharmacopeial guidelines like USP <621>.[19][20] SST is a series of checks that demonstrate the chromatographic system is performing adequately for the intended analysis.[20][21]

Key SST parameters include:

  • Precision/Repeatability: A series of replicate injections (typically 5 or 6) of a standard solution are made. The Relative Standard Deviation (%RSD) of the peak areas must be below a specified limit (e.g., <2.0%), demonstrating the injector and pump are performing consistently.[22]

  • Resolution (Rs): This measures the degree of separation between two adjacent peaks (e.g., the API and a closely eluting impurity). A minimum resolution, typically Rs ≥ 2.0, is required to ensure accurate quantification.[21][22]

  • Tailing Factor (Tf): This measures peak symmetry. Asymmetrical (tailing) peaks can indicate undesirable interactions with the stationary phase and compromise resolution and integration. The USP requires Tf ≤ 2.0.[22]

  • Theoretical Plates (N): This is a measure of the column's efficiency. A higher number of theoretical plates results in narrower, sharper peaks, which improves resolution and sensitivity.[21][23]

Only when all SST criteria are met can the analyst proceed with confidence that the data generated will be reliable.[20]

Part 2: Mass Spectrometry (MS) — The Key to Structural Elucidation

While HPLC excels at separation and quantification, it provides limited structural information. Mass Spectrometry fills this critical gap.[24] MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing two crucial pieces of information for purity assessment: the precise molecular weight of an impurity and, through fragmentation, clues to its chemical structure.[25][26]

Coupling HPLC with MS (LC-MS)

The true power for impurity profiling is unleashed when HPLC is coupled with MS.[27][28][29] The eluent from the HPLC column is directed into the ion source of the mass spectrometer, allowing for mass analysis of each separated component in real-time.

A significant challenge in this coupling is that many standard HPLC methods use non-volatile buffers (e.g., phosphate), which are incompatible with MS as they would crystallize and contaminate the ion source.[4] Therefore, method development for LC-MS often requires replacing these with volatile buffers like ammonium formate or ammonium acetate, or using additives like formic acid.[4]

The "Why": Causality in MS Method Choices
  • Ionization Source: The first step inside the mass spectrometer is to ionize the neutral molecules eluting from the HPLC. The two most common techniques for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) .

    • ESI is a soft ionization technique ideal for polar and thermally labile molecules, including most pharmaceutical compounds. It typically forms protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.

    • APCI is better suited for less polar, more volatile compounds that are not easily ionized by ESI.

  • Mass Analyzer: This is the heart of the MS, where ions are separated based on their m/z. The choice of analyzer dictates the instrument's resolution, mass accuracy, speed, and sensitivity.

    • Quadrupole: Robust and cost-effective, single quadrupoles are excellent for targeted analysis where the m/z of known impurities is monitored (Selected Ion Monitoring, SIM). Triple quadrupoles (QqQ) are the gold standard for quantification due to their sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[30]

    • Time-of-Flight (TOF): TOF analyzers provide high resolution and excellent mass accuracy, allowing for the determination of an impurity's elemental composition from its exact mass.[31] This is a powerful tool for identifying unknown compounds.[4]

    • Orbitrap: This technology offers exceptionally high resolution and mass accuracy, making it a premier choice for the unambiguous identification and structural elucidation of unknown impurities in complex mixtures.[30][32]

The workflow for impurity identification using LC-MS is a systematic process of detection and characterization.

G cluster_LC HPLC Separation cluster_Interface Interface cluster_MS Mass Spectrometry Analysis Sample Sample Injection HPLC Chromatographic Separation Sample->HPLC UV_Detect UV/PDA Detection (Quantification) HPLC->UV_Detect IonSource Ion Source (ESI/APCI) HPLC->IonSource Eluent Transfer Elucidation Structure Elucidation UV_Detect->Elucidation Provides Purity % MassAnalyzer Mass Analyzer (TOF, Orbitrap) IonSource->MassAnalyzer Ion Transfer MS_Spectrum Full Scan MS (Detect Impurity Masses) MassAnalyzer->MS_Spectrum MSMS Tandem MS (MS/MS) (Fragment for Structure) MS_Spectrum->MSMS MSMS->Elucidation

Part 3: Performance Comparison and Data Presentation

The choice between different HPLC detectors and mass analyzers depends on the specific requirements of the analysis, from routine quality control to complex unknown identification.

Table 1: Comparison of Common HPLC Detectors for Purity Assessment
Detector TypePrincipleStrengthsLimitationsBest For
UV-Vis Measures light absorbance at a single or few wavelengths.[15]Cost-effective, robust, reliable for quantification.[15][16]Requires analyte to have a chromophore; provides no spectral identity confirmation.[15]Routine QC, assay, and purity of known compounds.
Photodiode Array (PDA) Measures absorbance across a full UV-Vis spectrum simultaneously.[15]Enables peak purity analysis; helps identify co-eluting peaks; provides spectral confirmation.[15][17]Higher cost than UV-Vis; generates larger data files.[15]Method development, stability studies, impurity profiling.
Fluorescence (FLD) Excites analyte at one wavelength and measures emitted light at another.[16]Extremely sensitive (10-1000x > UV) and selective.[18]Analyte must be naturally fluorescent or derivatized; not a universal detector.[15][16]Trace-level impurity analysis, analysis in complex biological matrices.
Evaporative Light Scattering (ELSD) / Charged Aerosol (CAD) Nebulizes eluent and measures light scattered by non-volatile analyte particles.Universal detection for non-volatile compounds, independent of optical properties.Not as sensitive as UV or FLD for chromophoric compounds; non-linear response can complicate quantification.Analysis of compounds with no chromophore (e.g., sugars, lipids, some excipients).
Table 2: Comparison of Mass Analyzers for Impurity Identification
Mass AnalyzerKey Performance CharacteristicsStrengthsLimitationsPrimary Application in Purity
Triple Quadrupole (QqQ) High sensitivity, high selectivity (MRM), fast scanning. Medium resolution.Gold standard for targeted quantification; robust and reliable.[30]Limited resolution for unknown identification; requires prior knowledge of compound and fragments.Quantifying known process impurities and degradants at very low levels.
Time-of-Flight (Q-TOF) High resolution (>20,000), excellent mass accuracy (<5 ppm), fast acquisition.[31]Excellent for identifying unknowns by determining elemental composition; captures all ions.[4][31]Dynamic range can be less than QqQ for quantification.Profiling and identifying unknown impurities and degradants in forced degradation studies.
Orbitrap Ultra-high resolution (>100,000), sub-ppm mass accuracy.Unambiguous structural confirmation and elucidation; excellent for complex mixtures.[30][32]Higher cost and complexity; slower scan speed compared to TOF.[30]Definitive structural elucidation of critical unknown impurities; characterization of reference standards.

Part 4: Experimental Protocols

Protocol 1: A Self-Validating HPLC Purity Method

This protocol outlines a typical reversed-phase HPLC method for determining the purity of a drug substance and its related substances.

1. System Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Acetonitrile.
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detector: PDA at 254 nm.
  • Injection Volume: 10 µL.
  • Gradient Program: 5% B to 95% B over 30 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes.

2. System Suitability Testing (SST):

  • Prepare an SST solution containing the API (~0.05 mg/mL) and a known, closely eluting impurity (~0.001 mg/mL).
  • Inject the SST solution six times.
  • Acceptance Criteria:
  • %RSD of API peak area < 2.0%.[22]
  • Resolution between API and impurity peak > 2.0.
  • Tailing factor for the API peak < 2.0.
  • Theoretical plates for the API peak > 5000.
  • Causality: This SST ensures the system can separate the critical pair, is precise, and the column is efficient enough for the analysis. Do not proceed if SST fails.

3. Sample Analysis:

  • Prepare the drug substance sample at a concentration of 1.0 mg/mL.
  • Inject the sample in duplicate.
  • Integrate all peaks with an area greater than the reporting threshold (e.g., 0.05% of the API peak area, as per ICH Q3A(R2) guidelines).[7]

4. Calculation:

  • Calculate the percentage of each impurity using the formula: % Impurity = (Area_impurity / Total Area of all peaks) x 100%
  • Use PDA peak purity analysis to check for co-elution in the main API peak.

G Start Start: System Preparation SST_Prep Prepare SST Solution Start->SST_Prep SST_Inject Inject SST (x6) SST_Prep->SST_Inject SST_Check SST Pass? SST_Inject->SST_Check Sample_Prep Prepare Sample Solution SST_Check->Sample_Prep Yes Stop_Fail STOP: Troubleshoot System SST_Check->Stop_Fail No Sample_Inject Inject Sample Sample_Prep->Sample_Inject Data_Analysis Integrate Peaks & Calculate % Purity Sample_Inject->Data_Analysis End End: Report Results Data_Analysis->End

Protocol 2: Forced Degradation Study for Method Validation

A forced degradation (or stress testing) study is essential to demonstrate the stability-indicating nature of a purity method.[33][34] The goal is to intentionally degrade the drug substance to ensure that the resulting degradation products can be separated from the API and from each other.[34][35] ICH Q1A(R2) provides the framework for these studies.[33]

1. Stress Conditions:

  • Prepare solutions of the API (typically ~1 mg/mL) and expose them to the following conditions. The goal is to achieve 5-20% degradation of the API.[33][36][37]
  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.
  • Thermal: Solid drug substance at 80 °C for 48 hours.
  • Photolytic: Solution/solid exposed to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

2. Analysis:

  • After exposure, neutralize the acid and base samples.
  • Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC-PDA method (Protocol 1).
  • Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass and fragmentation data for the degradation products.

3. Data Evaluation:

  • Specificity/Selectivity: Demonstrate that the degradation product peaks are resolved from the API peak (Resolution > 2.0). Use the PDA detector to perform peak purity analysis on the API peak in each chromatogram to confirm it is spectrally pure.
  • Mass Balance: Account for the total amount of drug substance after degradation. A good mass balance (e.g., 95-105%) indicates that all major degradation products have been detected.
  • Impurity Identification: Use the accurate mass data from the MS to propose elemental compositions for the major degradation products. Use MS/MS fragmentation patterns to elucidate their structures.

This process validates the method as "stability-indicating," a critical requirement for its use in long-term stability studies.[35]

Conclusion

The robust assessment of pharmaceutical purity is a multi-faceted challenge that relies on the intelligent application of powerful analytical technologies. HPLC provides the foundational capability for high-resolution separation and precise quantification, with its reliability anchored by rigorous System Suitability Testing. Mass Spectrometry, particularly when coupled with HPLC, delivers the unparalleled ability to determine the exact mass and structure of unknown impurities.

The choice of specific HPLC detectors and mass analyzers is not arbitrary but a strategic decision guided by the analytical objective—from routine quality control using HPLC-UV to the definitive structural elucidation of a potentially toxic degradant using UHPLC-Orbitrap MS. By understanding the causality behind each experimental choice and adhering to the principles of self-validating systems as outlined in regulatory guidelines, researchers and drug development professionals can ensure the integrity of their data and, ultimately, the safety and efficacy of the medicines delivered to patients.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). U.S. Pharmacopeia.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies.
  • The benefits of high-resolution mass spectrometry for impurity profiling. LGC.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Mastelf.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
  • Application of HPLC in Pharmaceutical Industry -
  • Impurity Profiling with HRMS. Toref-Standards.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • LC-MS and CE-MS Str
  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online.
  • How is HPLC used in pharmaceutical industry. uHPLCs.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH.
  • The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Journal of Pharmaceutical and Allied Sciences.
  • <621> CHROM
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Forced Degradation Study as per ICH Guidelines | Wh
  • System Suitability for USP Methods - USP's Future Expect
  • Forced Degrad
  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • Impurities in new drug substance| ICH Q3A(R2). YouTube.
  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Lejan Team.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
  • Compare Different HPLC Detector Types. Torontech.
  • The Eyes of HPLC: Str
  • Understanding Detectors in HPLC: Which One is Right for Your Analysis?. Mastelf.
  • System Suitability in HPLC Analysis. Pharmaguideline.
  • Types of HPLC Detectors. Phenomenex.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia.
  • Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. Conquer Scientific.
  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Metware Biotechnology.
  • Types of MS/MS systems and their key characteristics. Shimadzu.
  • The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific.

Sources

A Comparative Guide to the In Vitro and In Vivo Stability of PROTACs: The Critical Role of the Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Success

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are comprised of three distinct components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[] While the two ligands provide specificity, the linker is far more than an inert spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, dictating the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as governing the molecule's overall physicochemical and pharmacokinetic properties.[3][4]

A poorly designed linker can lead to steric hindrance, preventing effective ternary complex formation, or result in rapid metabolic breakdown, rendering the PROTAC ineffective in vivo.[] Conversely, an optimized linker can enhance solubility, improve cell permeability, and increase metabolic stability, ultimately defining the therapeutic potential of the degrader.[6][7] This guide provides a comparative analysis of common PROTAC linkers, focusing on their in vitro and in vivo stability, and offers detailed experimental protocols for their evaluation.

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI Protein of Interest (POI) Ligand Linker Linker POI->Linker E3 E3 Ligase Ligand Linker->E3

Caption: General structure of a PROTAC molecule.

Section 1: A Primer on Common PROTAC Linker Chemotypes

The choice of linker is a pivotal decision in PROTAC design, with each class offering a unique profile of physical and metabolic properties.[8]

  • Alkyl Chains: These are often the starting point for linker design due to their synthetic accessibility.[4] Composed of saturated or unsaturated hydrocarbon chains, they are generally hydrophobic and metabolically stable, typically undergoing oxidation at terminal positions.[3][] However, their hydrophobicity can limit aqueous solubility.[10]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and are frequently incorporated to improve the solubility of PROTACs.[7] While beneficial for solubility, PEG linkers can be more susceptible to metabolic cleavage (ether peroxidation) compared to alkyl chains.[3][] Interestingly, their flexibility can also induce folded conformations that may shield polar surface areas, sometimes enhancing cell permeability.[10]

  • Rigid Linkers (Cycloalkane & Aromatic): To reduce the entropic penalty of binding and improve conformational control, rigid motifs are used.[] Linkers containing cycloalkane structures like piperazine or piperidine can enhance water solubility and metabolic stability.[3][11] Aromatic linkers, such as phenyl rings, provide planarity and can stabilize the ternary complex through π-π stacking interactions.[3]

  • Clickable Linkers (Triazoles): Synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), triazole-containing linkers are highly popular.[] The resulting triazole moiety is metabolically stable and helps reduce oxidative degradation, making it ideal for therapeutic applications.[3]

Section 2: In Vitro Stability Assessment: The Initial Litmus Test

Before advancing to costly and complex in vivo models, a PROTAC's stability must be rigorously profiled using a panel of in vitro assays. These experiments provide critical early data on metabolic liabilities.

Microsomal Stability Assay

The Causality: This assay is a cornerstone of early ADME (absorption, distribution, metabolism, and excretion) screening. It evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are highly concentrated in liver microsomes.[12] A short half-life in this assay often predicts rapid hepatic clearance in vivo.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis prep_protac PROTAC Stock Solution (1µM) incubate Incubate at 37°C prep_protac->incubate prep_microsomes Liver Microsomes (e.g., 0.5 mg/mL) prep_microsomes->incubate prep_nadph NADPH Regenerating System (Cofactor) prep_nadph->incubate Initiates Reaction timepoint Sample at Time Points (0, 5, 15, 30, 45, 60 min) incubate->timepoint quench Quench with Cold Acetonitrile (+ Internal Standard) timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate % Remaining vs. T0 Determine Half-Life (t½) lcms->calculate

Caption: Workflow for a typical microsomal stability assay.

Experimental Protocol: Microsomal Stability

  • Preparation: Prepare a 1 µM working solution of the PROTAC in a suitable buffer (e.g., potassium phosphate, pH 7.4). Thaw liver microsomes (human, rat, or mouse) on ice and dilute to a final concentration of 0.5 mg/mL in the same buffer.[12] Prepare the NADPH regenerating system as per the manufacturer's instructions.[13]

  • Reaction Initiation: Pre-warm the PROTAC and microsome solutions at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.[12] A control incubation without NADPH should be run to assess non-enzymatic degradation.

  • Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[14]

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard to precipitate the proteins and halt enzymatic activity.[15]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated microsomal proteins.[15]

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the peak area of the parent PROTAC relative to the internal standard.

  • Data Interpretation: Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time. From this, the intrinsic clearance (CLint) can be calculated.[14]

Comparative Data: Microsomal Stability

Linker TypePROTAC ExampleHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Probable Metabolic Route
Alkyl PROTAC-A> 60< 10Terminal Alkyl Oxidation[]
PEG PROTAC-B2555Ether Cleavage[]
Piperazine PROTAC-C5018N-dealkylation
Triazole PROTAC-D> 60< 12Metabolically Stable Moiety[3]
Note: Data are representative examples to illustrate typical trends.
Plasma Stability Assay

The Causality: This assay determines a compound's stability in blood plasma, which contains various hydrolytic enzymes like esterases and amidases.[16] Instability in plasma can lead to rapid clearance before the PROTAC can distribute to its target tissue, resulting in a short in vivo half-life and poor efficacy.[17] It is particularly critical for PROTACs containing ester or amide bonds within their linkers.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis prep_protac PROTAC Stock Solution (1µM) incubate Incubate at 37°C prep_protac->incubate prep_plasma Pooled Plasma (Human, Rat, etc.) prep_plasma->incubate timepoint Sample at Time Points (0, 15, 30, 60, 120 min) incubate->timepoint quench Quench with Cold Acetonitrile (+ Internal Standard) timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate % Remaining vs. T0 Determine Half-Life (t½) lcms->calculate

Caption: Workflow for a typical plasma stability assay.

Experimental Protocol: Plasma Stability

  • Preparation: Prepare a 1 µM working solution of the PROTAC. Thaw pooled, heparinized plasma (from the species of interest) in a 37°C water bath.[18]

  • Reaction Initiation: Add the PROTAC working solution to the plasma to initiate the assay. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid protein precipitation.

  • Time-Course Sampling: Incubate the plate at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.[19]

  • Reaction Termination: Quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard.[18]

  • Sample Processing & Analysis: Vortex and centrifuge the samples to pellet precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.[19]

  • Data Interpretation: Calculate the percentage of parent compound remaining over time and determine the half-life (t½) in plasma.

Comparative Data: Plasma Stability

Linker FeaturePROTAC ExampleHalf-Life (t½, min)Potentially Labile Group
Alkyl Chain PROTAC-A> 120None
Ester in Linker PROTAC-E8Ester Bond (Hydrolysis)
Amide in Linker PROTAC-F95Amide Bond (More stable than ester)
PEG Chain PROTAC-B> 120Ether (Generally stable to plasma hydrolases)
Note: Data are representative examples to illustrate typical trends.

Section 3: In Vivo Stability & Pharmacokinetics: The Definitive Evaluation

While in vitro assays are predictive, in vivo studies are the definitive test of a PROTAC's stability and drug-like properties.[] Pharmacokinetic (PK) studies in animal models (typically rodents) measure how the body absorbs, distributes, metabolizes, and excretes the PROTAC, providing essential data for predicting human dosage and scheduling.[21]

The Causality: A PROTAC's PK profile is a direct consequence of its collective physicochemical properties, which are heavily influenced by the linker. Poor solubility can limit absorption, while low metabolic stability leads to rapid clearance. The goal is to design a PROTAC with sufficient systemic exposure (measured by the Area Under the Curve, AUC) and a reasonable half-life (t½) to engage the target protein and elicit degradation.[22]

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis & Modeling formulate Formulate PROTAC in Vehicle (e.g., PEG400/Solutol) dose Administer to Animals (e.g., Rat, Mouse) via IV or PO routes formulate->dose blood_sample Collect Blood Samples at Pre-defined Time Points dose->blood_sample process_plasma Process Blood to Isolate Plasma blood_sample->process_plasma extract Extract PROTAC from Plasma (+ Internal Standard) process_plasma->extract lcms Quantify by LC-MS/MS extract->lcms pk_model Plot Concentration vs. Time Calculate PK Parameters (AUC, t½, Cmax, CL) lcms->pk_model

Caption: Workflow for a typical in vivo pharmacokinetic (PK) study.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Formulation & Dosing: Formulate the PROTAC in an appropriate vehicle to ensure solubility and stability. For intravenous (IV) dosing, a solubilizing vehicle is common. For oral (PO) dosing, suspensions or solutions may be used.[23] Administer a single dose of the PROTAC to a cohort of animals (e.g., Sprague-Dawley rats).

  • Blood Sampling: At a series of time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples into anticoagulant-treated tubes.[]

  • Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Extract the PROTAC from the plasma samples using protein precipitation or liquid-liquid extraction. Quantify the concentration of the PROTAC in each sample using a validated LC-MS/MS method.

  • PK Analysis: Plot the plasma concentration of the PROTAC versus time. Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate key PK parameters, including:

    • Cmax: Maximum observed plasma concentration.

    • t½: Elimination half-life.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • CL: Clearance, the volume of plasma cleared of the drug per unit time.

    • Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation (calculated by comparing PO and IV AUCs).

Comparative Data: In Vivo Pharmacokinetics in Rats (5 mg/kg Oral Dose)

Linker TypePROTAC ExampleCmax (ng/mL)AUC (ng*h/mL)t½ (h)F%Key Insight
Alkyl PROTAC-A25015004.515%Moderate exposure, but low oral bioavailability likely due to poor solubility.[24]
PEG PROTAC-B45021002.825%Improved solubility aids absorption, but faster clearance than alkyl variant.[10]
Piperazine PROTAC-C60048006.240%Good balance of solubility and metabolic stability leads to superior exposure.[11]
Ester PROTAC-E< 10< 50N/A< 1%Highly unstable in vivo, likely cleaved by plasma/liver esterases before absorption.
Note: Data are representative examples to illustrate typical trends.

Section 4: Synthesis & Guide to Rational Linker Selection

The data consistently show that there is no single "best" linker; the optimal choice is a context-dependent balance of properties tailored to the specific POI and E3 ligase pair.[8] The process is often an iterative cycle of design, synthesis, and testing.[]

Decision-Making Framework:

  • Starting Point (Flexibility): Begin with synthetically accessible flexible linkers. Compare a mid-length alkyl chain (e.g., 8-12 atoms) against a PEG variant (e.g., 3-4 PEG units) to get an initial read on the trade-off between stability and solubility for your specific scaffold.[8]

  • Addressing Liabilities:

    • Poor Solubility? If the alkyl-linked PROTAC shows poor solubility and low exposure, systematically replace methylene units with ether oxygens (PEGylation) or incorporate solubilizing groups like piperazine.[7][11]

    • Rapid Metabolism? If the PEG-linked PROTAC has a short half-life in microsomes or in vivo, consider more metabolically robust linkers. An alkyl chain, a cycloalkane, or a triazole moiety can significantly improve stability.[3][]

  • Optimization (Rigidity): Once a promising linker length and composition are identified, introducing rigid elements (e.g., piperidine, phenyl rings, alkynes) can lock the PROTAC into a more bioactive conformation, potentially improving ternary complex stability and degradation potency.[]

  • Monitor Physicochemical Properties: Throughout the optimization process, keep a close watch on properties like lipophilicity (cLogP) and topological polar surface area (TPSA). While some lipophilicity is needed for permeability, excessively "greasy" molecules often suffer from poor solubility, non-specific binding, and toxicity.[]

Conclusion

The linker is a master regulator of a PROTAC's therapeutic potential. Its impact extends from the molecular level, where it enables the formation of a stable ternary complex, to the organismal level, where it dictates the pharmacokinetic profile. A deep understanding of how different linker chemotypes influence in vitro and in vivo stability is paramount for the rational design of effective and drug-like protein degraders. By employing the systematic evaluation strategy outlined in this guide—progressing from high-throughput in vitro stability assays to definitive in vivo pharmacokinetic studies—researchers can efficiently navigate the complex "linkerology" landscape and accelerate the development of next-generation PROTAC therapeutics.

References

  • Creative Biolabs. (n.d.). Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability. Retrieved from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the linker's site of attachment on PROTAC stability. Retrieved from [Link]

  • ResearchGate. (2022). Classification of most common linkers used in PROTAC design. Retrieved from [Link]

  • Evotec. (n.d.). Plasma Stability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • Zhang, X., et al. (2020). In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. Acta Pharmaceutica Sinica B. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Paolantoni, M., et al. (2019). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Plasma Stability Assay. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • Lu, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacology of PROTAC Degrader Molecules: Optimizing for In Vivo Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTAC permeability, stability, and cellular activity. Retrieved from [Link]

  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Admescope. (2023). Overcoming Hurdles in ADME Research for PROTACs. Retrieved from [Link]

  • Corrie, B. A., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Retrieved from [Link]

  • Borsari, C., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Mares, A., et al. (2020). Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. Communications Biology. Retrieved from [Link]

  • Yaoxue Xuebao. (2024). Pharmacokinetics of PROTACs and their research progress in disease treatment. Retrieved from [Link]

Sources

The Unyielding Bond: A Comparative Guide to the Stability of Triazole Linkages Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the enduring integrity of a chemical linkage within a biological system is not merely a technical detail—it is a cornerstone of efficacy and safety. In the landscape of bioconjugation, the 1,2,3-triazole linkage, forged through the powerful "click chemistry" reactions, has emerged as a gold standard for its remarkable stability.[1] This guide provides an in-depth, objective comparison of the triazole linkage's performance against other common bioconjugation chemistries, supported by experimental data and detailed protocols to empower you to make informed decisions in your molecular designs.

The 1,2,3-triazole ring is an aromatic, five-membered heterocycle that owes its widespread adoption to the efficiency and bioorthogonality of its formation, primarily through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] The resulting linkage is not just a passive connector; its inherent chemical robustness ensures that conjugated payloads remain attached to their targets, a critical factor for the success of antibody-drug conjugates (ADCs), PROTACs, and various molecular probes.[3][4]

A Head-to-Head Comparison: Triazole Versus Other Linkages

The stability of a chemical bond is its resistance to cleavage under various conditions. In a physiological environment, this includes exposure to a range of pH levels, enzymatic activity, and endogenous reducing and oxidizing agents. The triazole linkage consistently demonstrates superior stability across these challenges when compared to many other widely used linkages.[5]

Linkage TypeFormation ChemistryHydrolytic Stability (pH 4-10)Enzymatic Stability (Proteases, Esterases)Reductive Stability (e.g., Glutathione)Oxidative Stability (e.g., H₂O₂)Overall Physiological Stability
1,2,3-Triazole CuAAC / SPAAC High [6][7]High [5][8]High [1]High [1]Very High
AmideCarboxylic Acid + AmineHighSusceptible to Proteases[4]HighHighModerate to High
EsterCarboxylic Acid + AlcoholLabile (cleaved by esterases)[5]LabileHighHighLow to Moderate
HydrazoneAldehyde/Ketone + HydrazineLow (pH-sensitive hydrolysis)[1]Generally StableHighHighLow
ThioetherMaleimide + ThiolHighGenerally StableMedium (thiol exchange possible)[1]HighHigh
OximeAldehyde/Ketone + HydroxylamineGenerally StableGenerally StableHighHighHigh

This table summarizes general stability trends. Specific stability can be influenced by neighboring functional groups and local microenvironment.

The exceptional stability of the 1,2,3-triazole ring is attributed to its aromatic character and the strength of the bonds within the heterocyclic system.[1] Unlike amide bonds, which are the natural substrates for a plethora of proteases, the triazole ring is not recognized by common metabolic enzymes, rendering it highly resistant to enzymatic degradation.[4][5] This metabolic inertia is a significant advantage for therapeutics requiring long circulation half-lives.

The Chemistry Behind the Strength: CuAAC vs. SPAAC

Both CuAAC and SPAAC result in the formation of a stable 1,2,3-triazole ring, but their mechanisms and applications have important distinctions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often considered the quintessential "click reaction," utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, yielding a 1,4-disubstituted triazole.[9] The catalyzed nature of the reaction allows it to proceed rapidly and with high efficiency under mild conditions.[10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Developed to circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC is a catalyst-free reaction.[9] It employs a strained cyclooctyne, which readily reacts with an azide to release ring strain, forming a 1,4- and 1,5-disubstituted triazole mixture.[2] The absence of a metal catalyst makes SPAAC highly biocompatible and a preferred method for in vivo applications.[10]

Despite their different activation methods, both CuAAC and SPAAC produce the same fundamentally stable triazole core.[10]

cluster_CuAAC CuAAC Reaction cluster_SPAAC SPAAC Reaction Alkyne_CuAAC Terminal Alkyne Catalyst Copper(I) Catalyst Alkyne_CuAAC->Catalyst Activation Azide_CuAAC Azide Triazole_CuAAC 1,4-Disubstituted Triazole Azide_CuAAC->Triazole_CuAAC Catalyst->Triazole_CuAAC Alkyne_SPAAC Strained Cyclooctyne Triazole_SPAAC 1,2,3-Triazole Alkyne_SPAAC->Triazole_SPAAC Strain Release Azide_SPAAC Azide Azide_SPAAC->Triazole_SPAAC

CuAAC and SPAAC pathways to triazole formation.

Experimental Protocols for Stability Assessment

To empirically validate the stability of a triazole linkage, a forced degradation study is the industry-standard methodology.[1][3] This involves subjecting the triazole-linked molecule to a variety of stress conditions that exceed those expected under normal physiological conditions and analyzing for any degradation over time.

Protocol: Forced Degradation Study of a Triazole-Linked Bioconjugate

Objective: To determine the stability of the triazole linkage under hydrolytic, oxidative, and reductive stress, as well as in a simulated biological fluid.

Materials:

  • Triazole-linked bioconjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • 10 mM Glutathione (GSH) in PBS

  • Human or animal plasma/serum

  • Acetonitrile or other suitable organic solvent for quenching

  • HPLC or LC-MS system with a suitable column

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the triazole-linked bioconjugate in a suitable solvent (e.g., PBS or a co-solvent system if solubility is an issue) at a known concentration (e.g., 1 mg/mL).

    • For each stress condition, dilute the stock solution into the respective stress buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

    • Include a control sample diluted in PBS (pH 7.4) and stored at 4°C.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 37°C.[1]

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 37°C.[1]

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[1]

    • Reductive Stability: Incubate the sample with 10 mM GSH in PBS at 37°C.[1]

    • Plasma/Serum Stability: Incubate the sample in fresh human or animal plasma/serum at 37°C.[11]

  • Time Points:

    • Collect aliquots from each stress condition at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Sample Quenching and Analysis:

    • For the plasma/serum samples, quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant for analysis.[11]

    • For the other stress conditions, the reaction can often be stopped by freezing the sample or immediate injection into the analytical system. Acidic and basic samples should be neutralized before analysis.

    • Analyze all samples by HPLC or LC-MS to quantify the percentage of the intact bioconjugate remaining and to identify any major degradation products.

  • Data Analysis:

    • Plot the percentage of the intact bioconjugate remaining against time for each condition.

    • Calculate the half-life (t₁/₂) of the bioconjugate under each stress condition.

start Prepare Bioconjugate Stock Solution stress Incubate under Stress Conditions (Acid, Base, Oxidative, Reductive, Plasma) start->stress sampling Collect Aliquots at Time Points stress->sampling quench Quench Reaction & Prepare for Analysis sampling->quench analysis Analyze by HPLC or LC-MS quench->analysis data Plot % Intact vs. Time & Calculate Half-life analysis->data

Workflow for a forced degradation study.

Conclusion

The 1,2,3-triazole linkage, accessible through the versatile and efficient CuAAC and SPAAC click chemistry reactions, stands out for its exceptional stability under a wide array of physiological and stressed conditions.[1][3] Its resistance to hydrolytic, enzymatic, oxidative, and reductive degradation makes it a superior choice for applications demanding long-term in vivo integrity.[5] While other linkages may be suitable for specific applications, particularly those requiring controlled release, the triazole bond provides an unparalleled level of robustness for stable bioconjugates. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of linkage stability, ensuring the selection of the most appropriate chemistry for your research and development needs.

References

  • Synthesis of a mixture of 1,4- and 1,5-triazoles via an azide–alkyne cycloaddition reaction. ResearchGate. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health. Available at: [Link]

  • Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Journal of Pharmaceutical Research International. Available at: [Link]

  • 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. National Institutes of Health. Available at: [Link]

  • Triazoles: a privileged scaffold in drug design and novel drug discovery. IntechOpen. Available at: [Link]

  • Triazole. Wikipedia. Available at: [Link]

  • Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. Royal Society of Chemistry. Available at: [Link]

  • Covalently attached intercalators restore duplex stability and splice-switching activity to triazole-modified oligonucleotides. Royal Society of Chemistry. Available at: [Link]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. National Institutes of Health. Available at: [Link]

  • The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. Available at: [Link]

  • Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. National Institutes of Health. Available at: [Link]

  • Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. National Institutes of Health. Available at: [Link]

  • Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ScienceDirect. Available at: [Link]

  • Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate. Available at: [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. National Institutes of Health. Available at: [Link]

  • A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. ResearchGate. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. Available at: [Link]

  • Effect of Triazole-Tryptophan Hybrid on the Conformation Stability of Bovine Serum Albumin. National Institutes of Health. Available at: [Link]

  • Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. MDPI. Available at: [Link]

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. MDPI. Available at: [Link]

  • The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. ResearchGate. Available at: [Link]

  • Triazole antifungals used for prophylaxis and treatment of invasive fungal disease in adult haematology patients: Trough serum concentrations in relation to outcome. National Institutes of Health. Available at: [Link]

  • Structural modification strategies of triazoles in anticancer drug development. National Institutes of Health. Available at: [Link]

  • Synthesis of the 1,4-disubstituted steroidal triazoles and hydrolysis of their 3-acetyl groups. ResearchGate. Available at: [Link]

  • Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. T&F Scientific Journals. Available at: [Link]

  • BioReady™ Passive Conjugation Protocol. YouTube. Available at: [Link]

  • Synthesis of 1,5-disubstituted 1,2,3-triazoles via hydrolysis and decarboxylation and proposed mechanism. ResearchGate. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers. Available at: [Link]

  • Enzymatic Macrocyclization of 1,2,3-Triazole Peptide Mimetics. National Institutes of Health. Available at: [Link]

  • Steroid-triazole conjugates: A brief overview of synthesis and their application as anticancer agents. ResearchGate. Available at: [Link]

  • Steroid-triazole conjugates: A brief overview of synthesis and their application as anticancer agents. National Institutes of Health. Available at: [Link]

  • Not So Bioorthogonal Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus. ResearchGate. Available at: [Link]

Sources

The Strategic Advantage of Rigidity: A Head-to-Head Comparison of Cycloalkyl Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of creating next-generation antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. Its design dictates the stability, pharmacokinetic profile, and ultimately, the efficacy and safety of the ADC. While traditional aliphatic and peptide-based linkers, such as the widely-used valine-citrulline (Val-Cit), have paved the way for approved ADCs, the strategic incorporation of cyclic moieties into the linker backbone is emerging as a powerful approach to fine-tune ADC properties. This guide provides an in-depth, objective comparison of commercially available cycloalkyl linkers, supported by experimental data, to inform the rational design of more effective and stable ADCs.

The Rationale for Rigidity: Why Cycloalkyl Linkers?

The introduction of a cycloalkyl group into a linker instills a degree of conformational rigidity. This seemingly subtle modification can have profound impacts on the overall behavior of the ADC. By restricting the flexibility of the linker, cycloalkyl groups can shield the linker from premature enzymatic cleavage in systemic circulation, leading to enhanced plasma stability.[1][2] Furthermore, this rigidity can influence the efficiency of payload release within the target tumor cell, a critical factor for maximizing on-target cytotoxicity while minimizing off-target effects.[1][2]

Head-to-Head Comparison: Cycloalkyl vs. Traditional Linkers

Our comparative analysis focuses on key performance indicators of ADC linkers: plasma stability, conjugation efficiency as measured by the drug-to-antibody ratio (DAR), and in vitro cytotoxicity. We will examine two prominent examples of cycloalkyl-containing linkers and compare their performance against the industry-standard Val-Cit linker.

Cyclobutane-1,1-dicarboxamide (cBu) Linker: Enhancing Protease Specificity

The cBu linker represents a sophisticated evolution of the dipeptide linker concept. By replacing the valine residue with a cyclobutane-1,1-dicarboxamide moiety, this linker is designed for more selective cleavage by cathepsin B, an enzyme highly expressed in the lysosomes of cancer cells.[3][4][][] This increased specificity is crucial for reducing off-target toxicity that could arise from cleavage by other proteases in healthy tissues.[3]

Cycloalkyl-Substituted Disulfide Linkers: Modulating Payload Release

Disulfide linkers are designed to be cleaved in the reducing environment of the cell. The introduction of bulky cycloalkyl groups adjacent to the disulfide bond can sterically hinder premature reduction in the bloodstream, thereby enhancing stability. However, as experimental data reveals, the size of the cycloalkyl group is a critical parameter that dictates the efficiency of payload release upon internalization into the tumor cell.[1][2]

Quantitative Performance Data

The following tables summarize the comparative performance of cycloalkyl linkers against the traditional Val-Cit linker based on data from published studies.

Linker TypeADC ModelPlasma StabilityKey FindingsReference(s)
cBu-Cit Not specifiedHighDesigned for selective cleavage by Cathepsin B, leading to greater tumor inhibition in vitro compared to Val-Cit.[][]
Val-Cit Trastuzumab-MMAE>95% intact ADC after 144h in human plasmaIndustry standard, but can be susceptible to cleavage by multiple cathepsins.[3]
Cyclobutyl-disulfide Anti-CD22-PBDHighEffective release of the active payload in the tumor.[1]
Cyclopropyl-disulfide Anti-CD22-PBDHighIneffective payload release, leading to lack of efficacy.[1][2]
Linker TypeConjugation MethodTypical DARKey FindingsReference(s)
cBu-Cit Cysteine-basedNot specifiedCan be efficiently conjugated to antibodies.[3]
Val-Cit Cysteine-based2-8Well-established conjugation chemistry.[7]
Cycloalkyl-disulfide Cysteine-basedNot specifiedConjugation efficiency is dependent on the specific linker-drug construct.[1]
Linker TypeADC ModelCell LineIC50Key FindingsReference(s)
cBu-Cit Not specifiedNot specifiedPotentADCs with cBu-Cit linkers showed greater tumor inhibition in vitro.[][]
Val-Cit Trastuzumab-MMAESK-BR-3~10 ng/mLPotent cytotoxicity against HER2-positive cells.[8]
Cyclobutyl-disulfide Anti-CD22-PBDWSU-DLCL2Not specifiedStrong efficacy in a xenograft mouse model.[1]
Cyclopropyl-disulfide Anti-CD22-PBDWSU-DLCL2InactiveLack of efficacy due to poor payload release.[1]

Experimental Protocols

To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments used to evaluate and compare ADC linkers.

Protocol 1: In Vitro Plasma Stability Assay

This assay is fundamental for determining the linker's stability in a simulated physiological environment.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_adc Prepare ADC stock solution prep_samples Spike ADC into plasma (e.g., 100 µg/mL) prep_adc->prep_samples prep_plasma Thaw human plasma prep_plasma->prep_samples incubate Incubate at 37°C prep_samples->incubate timepoints Collect aliquots at various time points (0, 24, 48, 96, 168h) incubate->timepoints capture Immuno-affinity capture of ADC timepoints->capture wash Wash to remove plasma proteins capture->wash elute Elute and reduce ADC wash->elute lcms LC-MS analysis to determine DAR elute->lcms

Workflow for In Vitro Plasma Stability Assay

Methodology:

  • ADC Incubation: The ADC is incubated at a specified concentration (e.g., 100 µg/mL) in human plasma at 37°C.[9]

  • Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 96, and 168 hours).[9]

  • ADC Isolation: The ADC is isolated from the plasma matrix using immuno-affinity capture, for example, with protein A magnetic beads.[10]

  • Sample Preparation for Analysis: The captured ADC is washed, eluted, and may be reduced to separate the light and heavy chains.[10]

  • Quantification: The samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the Drug-to-Antibody Ratio (DAR) at each time point.[9][11] A decrease in the average DAR over time indicates linker instability.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, and its accurate determination is essential. Hydrophobic Interaction Chromatography (HIC) is a widely used method.

G cluster_prep Sample & System Preparation cluster_hic HIC Separation cluster_analysis Data Analysis prep_sample Dilute ADC sample in Mobile Phase A injection Inject ADC sample prep_sample->injection equilibration Equilibrate HIC column with Mobile Phase A equilibration->injection gradient Apply decreasing salt gradient (Mobile Phase B) injection->gradient elution Elution of species based on hydrophobicity gradient->elution detection UV detection at 280 nm elution->detection integration Integrate peaks for each DAR species detection->integration calculation Calculate weighted average DAR integration->calculation

Workflow for DAR Determination by HIC

Methodology:

  • Principle: HIC separates ADC species based on their hydrophobicity. The conjugation of a hydrophobic drug-linker increases the antibody's hydrophobicity. As the DAR increases, the ADC binds more strongly to the HIC column.[12]

  • Sample Preparation: The ADC sample is diluted to a suitable concentration (e.g., 1-2 mg/mL) in the initial mobile phase (high salt buffer).[12]

  • Chromatographic Separation: The sample is injected onto an HIC column. A decreasing salt gradient is used to elute the ADC species, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DAR.[12]

  • Detection and Calculation: The elution profile is monitored by UV absorbance at 280 nm. The peak area for each DAR species is integrated, and the weighted average DAR is calculated.[]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing cancer cells.

Methodology:

  • Cell Seeding: Cancer cells expressing the target antigen are seeded in a 96-well plate and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period sufficient to allow for internalization and payload-induced cell death (typically 72-120 hours).[14]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.[14]

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at 570 nm.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.[14]

Conclusion and Future Perspectives

The selection of a linker is a pivotal decision in the design of an ADC. Cycloalkyl linkers offer a compelling strategy to enhance plasma stability and modulate payload release kinetics, thereby potentially widening the therapeutic window. The head-to-head comparison presented in this guide demonstrates that the cBu linker can improve protease specificity over the traditional Val-Cit linker, and that the choice of the cycloalkyl moiety in disulfide linkers is critical for effective payload delivery.

As our understanding of the intricate interplay between the antibody, linker, and payload continues to grow, we can expect the development of even more sophisticated cycloalkyl and other next-generation linkers. These advancements will undoubtedly lead to the creation of safer and more effective antibody-drug conjugates for the treatment of cancer and other diseases.

References

  • Su, Z., Xiao, D., Xie, F., Liu, Y., & Wang, Y. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Determining Drug-to-Antibody Ratio (DAR) of ADCs with Val-Cit Linkers. BenchChem.
  • Agilent Technologies. (2016).
  • ACROBiosystems. (2024). Analysis Method for Drug-to-Antibody Ratio (DAR)
  • BenchChem. (2025).
  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • ResearchGate. (n.d.). Structures of cathepsin-cleavable triggers.
  • Agilent Technologies. (n.d.). An Integrated Workflow for Automated Calculation of Antibody‑Drug Conjugate (ADC)
  • Agilent Technologies. (2016).
  • Sterling Pharma Solutions. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. Sterling Pharma Solutions.
  • Wei, C. (2020). Assessing ADC Plasma Stability by LC-MS Methods. Springer Protocols.
  • Bargh, J. D., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Discovery. [Link]

  • Zhang, D., et al. (2016). Chemical Structure and Concentration of Intratumor Catabolites Determine Efficacy of Antibody Drug Conjugates. Molecular Cancer Therapeutics. [Link]

  • Shen, B. Q., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Clinical Cancer Research. [Link]

  • BOC Sciences. (2022). Recent Advances in ADC Linker. BOC Sciences.
  • BOC Sciences. (2022). Types of ADC Linkers. BOC Sciences.
  • BenchChem. (2025). A Comparative Guide to In Vitro Cytotoxicity of ADC Linkers. BenchChem.
  • Sanderson, R. J., et al. (2020). Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. mAbs. [Link]

  • Zymeworks Inc. (2021). In vitro assays to predict ADC hematological toxicity: Contribution of antibody, linker, and payload. Zymeworks Inc.
  • Grunewald, J., et al. (2019). An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates. Angewandte Chemie. [Link]

  • Zymeworks. (2021). In vitro assays to predict ADC hematological toxicity: Contribution of antibody, linker, and payload. Zymeworks.
  • Kim, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals. [Link]

  • MedChemExpress. (n.d.). cBu-Cit-OH (Mal-cyclobutane-1,1-dicarboxamide-Cit-PAB). MedChemExpress.
  • Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of tert-Butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the lab. This guide moves beyond mere instruction to provide a framework for understanding the proper handling and disposal of tert-Butyl trans-4-ethynylcyclohexylcarbamate, ensuring that best practices are not just followed, but understood. The integrity of your research and the safety of your team depend on a deep-seated culture of chemical responsibility.

Section 1: Essential Safety Profile & Chemical Characteristics

Before addressing disposal, a clear understanding of the compound's characteristics is paramount. This knowledge forms the basis of our risk assessment and dictates the handling and disposal protocols. While the toxicological properties of this compound have not been fully investigated, data from its safety profile and structurally related compounds provide critical guidance.[1]

The compound is an off-white solid and may be harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to be a severe eye irritant.[1] Furthermore, related carbamate compounds are classified as harmful to aquatic life, a crucial factor for its disposal pathway.

PropertyValueSource
CAS Number 947141-86-8[2][3][4][5]
Molecular Formula C₁₃H₂₁NO₂[2][3][5]
Molecular Weight 223.31 g/mol [3][5]
Physical State Solid, Off-white[1]
Melting Point 105 - 109 °C[1]
Incompatible Materials Strong oxidizing agents[1]
Section 2: The Core Disposal Directive: Prevent Environmental Release

The most critical principle governing the disposal of this compound is the prevention of environmental release. The classification of similar compounds as "Harmful to aquatic life" necessitates that it is never disposed of via the sewer system.

Causality: Carbamate-based compounds can interfere with the nervous systems of aquatic organisms. Disposing of this chemical down the drain allows it to enter waterways, where it can disrupt ecosystems. Therefore, all waste streams containing this compound must be segregated for collection by a certified hazardous waste disposal service.

Section 3: Personal Protective Equipment (PPE) for Safe Handling and Disposal

Given the compound's potential for severe eye irritation and possible skin and respiratory irritation, a stringent PPE protocol is mandatory during all handling and disposal operations.[1]

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) that have been inspected prior to use. Use a proper glove removal technique to avoid skin contact.

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[3]

Section 4: Step-by-Step Waste Handling & Disposal Protocols

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The guiding principle is to collect, segregate, and clearly label the waste for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.

Protocol 4.1: Disposal of Unused or Surplus Material

  • Work Area: Conduct all waste handling within a certified chemical fume hood to mitigate inhalation risks.[3]

  • Waste Container: Select a dedicated, sealable, and chemically compatible hazardous waste container. The container must be in good condition, free of leaks or external contamination. A high-density polyethylene (HDPE) container is a suitable choice.

  • Transfer: Carefully transfer the solid waste into the designated container using a dedicated scoop or spatula. Avoid any actions that could generate dust.[1]

  • Sealing: Securely close the container.[1]

  • Labeling: Label the container clearly and immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "947141-86-8"

    • An accurate estimation of the quantity.

    • The associated hazards (e.g., "Irritant," "Harmful to Aquatic Life").

  • Storage: Store the sealed and labeled container in a designated, secure satellite accumulation area until it is collected by EHS. Ensure it is stored away from incompatible materials like strong oxidizing agents.[1]

Protocol 4.2: Disposal of Contaminated Labware and PPE

  • Segregation: All items grossly contaminated with the compound (e.g., weigh boats, gloves, bench paper) must be treated as hazardous waste.

  • Collection: Place these items into a designated solid hazardous waste container, separate from non-hazardous lab trash. This is typically a lined, labeled container or a dedicated waste bag.

  • Labeling and Storage: Seal, label (as described in 4.1.5), and store the container alongside other solid chemical waste for EHS collection.

Section 5: Emergency Procedures for Spills

In the event of an accidental release, swift and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area if the spill is large or if dust is generated.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.

  • Containment: For a small, dry spill, gently cover it with an absorbent material.

  • Collection: Carefully sweep or scoop the spilled solid and absorbent material into a suitable, sealable container for disposal.[1] Avoid any methods that create dust.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: Seal, label, and dispose of the container with the spilled material as hazardous waste according to the protocol in Section 4.1.

Section 6: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G cluster_0 cluster_1 Routine Disposal cluster_2 Spill Response start Waste Generation (this compound) is_spill Accidental Spill? start->is_spill waste_type Identify Waste Type is_spill->waste_type No spill_protocol Step 5: Follow Emergency Spill Protocol is_spill->spill_protocol Yes solid_waste Unused/Surplus Solid waste_type->solid_waste Solid Chemical contaminated_items Contaminated Labware/PPE waste_type->contaminated_items Contaminated Items package_solid Step 4.1: Package, Seal, & Label Solid Waste solid_waste->package_solid package_items Step 4.2: Bag, Seal, & Label Contaminated Items contaminated_items->package_items store_waste Store in Designated Satellite Accumulation Area package_solid->store_waste package_items->store_waste ehs_pickup Arrange for EHS Collection store_waste->ehs_pickup collect_spill Collect Spill Material into Sealable Container spill_protocol->collect_spill collect_spill->package_solid

Caption: Decision workflow for this compound waste management.

References

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling tert-Butyl trans-4-ethynylcyclohexylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of tert-Butyl trans-4-ethynylcyclohexylcarbamate (CAS: 947141-86-8).[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are critical. Our commitment is to your safety, fostering a secure research environment through expert, field-proven guidance.

Hazard Assessment: Understanding the Compound

This compound is a bifunctional molecule containing a carbamate group and a terminal alkyne. While comprehensive toxicological data for this specific compound is not fully established, the available safety information for it and structurally related molecules points to several key hazards that must be addressed through rigorous protective measures.[1][3]

The primary known hazards are categorized under the Globally Harmonized System (GHS) and necessitate a cautious and well-prepared approach.[1]

Hazard Classification GHS Hazard Statement Description Source
Skin IrritationH315Causes skin irritation upon direct contact.[1]
Eye IrritationH319Causes serious eye irritation, potentially leading to damage if not promptly addressed.[1]
Respiratory IrritationH335May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]
Acute Oral Toxicity (Potential)H302Harmful if swallowed. This is extrapolated from similar carbamate structures.[4]

Furthermore, the carbamate functional group is a known structural motif in compounds that act as acetylcholinesterase inhibitors.[5][6] In cases of significant exposure, this can lead to a cholinergic crisis, a serious medical condition.[6] Therefore, preventing systemic absorption through any route—dermal, ocular, inhalation, or ingestion—is the foundational principle of our safety protocol.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the scale of the operation and the potential for exposure. The following table outlines the minimum required PPE for routine handling and enhanced precautions for higher-risk scenarios.

Protection Area Minimum PPE for Routine Handling (e.g., <10g) Enhanced PPE for Large-Scale or High-Risk Operations Rationale for Protection
Eye & Face ANSI Z87.1 compliant safety glasses with side shields.[7]Chemical splash goggles and a full-face shield.[8]Protects against accidental splashes and airborne particles. The compound is a known serious eye irritant.[1] A face shield provides a broader barrier against energetic splashes.
Hand Nitrile gloves (minimum 5 mil thickness). Inspect for tears before use.[9]Double-gloving with nitrile or neoprene gloves. Consult manufacturer's chemical resistance guide for prolonged handling.[7][10]Prevents skin contact and absorption. Double-gloving provides an additional barrier in case the outer glove is compromised.
Body Cotton or flame-resistant (e.g., Nomex®) laboratory coat, fully buttoned.[7][8]Chemical-resistant apron over a lab coat.Provides a primary barrier against spills and contamination of personal clothing. A chemical-resistant apron adds a layer of protection against larger volume splashes.
Respiratory Not typically required if handled exclusively within a certified chemical fume hood.A NIOSH-approved respirator with P95 or P100 particulate filters if dust may be generated outside of a fume hood.[11]The compound may cause respiratory irritation.[1] A fume hood is the primary engineering control; a respirator is a necessary secondary measure if the primary control is insufficient or unavailable.

Procedural Protocols: Integrating Safety into Your Workflow

Adherence to standardized procedures is as critical as the PPE itself. These protocols are designed to be self-validating systems, ensuring safety at every stage of handling.

PPE Donning and Doffing Workflow

Properly putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don3 3. Eye/Face Protection Don4 4. Gloves Wash1 Wash Hands Don4->Wash1 Enter Lab Doff1 1. Gloves Doff2 2. Lab Coat Doff3 3. Eye/Face Protection Doff4 4. Respirator (if needed) Wash2 Wash Hands Thoroughly Doff4->Wash2 Start Start Start->Don1 End End Wash1->Doff1 Begin Exit Wash2->End

Caption: PPE Donning and Doffing Sequence.

Safe Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and certified. Confirm that an eyewash station and safety shower are accessible and unobstructed.[11]

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Handling the Compound:

    • Conduct all manipulations of solid or dissolved this compound within the fume hood.

    • Use a spatula for transferring the solid. Avoid creating dust.

    • If making solutions, add the solid to the solvent slowly.

    • Keep containers closed when not in use.

  • Post-Handling:

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Properly dispose of all contaminated consumables (e.g., weigh boats, pipette tips) in a designated hazardous waste container.

    • Doff PPE according to the specified procedure.

    • Wash hands thoroughly with soap and water after removing gloves.[11]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure.

Spill_Response Alert Alert Personnel & Evacuate Immediate Area Assess Assess Spill Size & Hazard Alert->Assess SmallSpill Small Spill (<5g, contained) Assess->SmallSpill Minor LargeSpill Large Spill (>5g or uncontained) Assess->LargeSpill Major PPE Don Enhanced PPE: - Double Gloves - Respirator - Goggles & Face Shield SmallSpill->PPE ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Absorb Cover with absorbent material (e.g., vermiculite). Do NOT use water. PPE->Absorb Collect Carefully collect material into a labeled hazardous waste container. Absorb->Collect Decontaminate Decontaminate area with appropriate solvent and soap and water. Collect->Decontaminate Report Report Incident Decontaminate->Report

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.